Vanadium(V) oxytriisopropoxide
Description
The exact mass of the compound Triisopropoxyvanadium(V) oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxovanadium;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSPCDMLWUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904393 | |
| Record name | Vanadyl triisopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vanadium(V) triisopropoxide oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21834 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5588-84-1 | |
| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadyl triisopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxotris(propan-2-olato)vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Vanadium(V) Oxytriisopropoxide: A Comprehensive Technical Guide
CAS Number: 5588-84-1
Synonyms: Triisopropoxyvanadium(V) oxide, VTIP, Vanadium(V) trisisopropoxide oxide, Oxotri(isopropoxo)vanadium, VO(Oi-Pr)₃[1][2]
This technical guide provides an in-depth overview of the core properties, experimental applications, and safety considerations for Vanadium(V) oxytriisopropoxide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties
This compound is a versatile organovanadium compound widely utilized as a precursor in various chemical syntheses. It exists as a colorless to yellow-green or gold liquid at room temperature.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁O₄V | [1] |
| Molecular Weight | 244.20 g/mol | [2] |
| Appearance | Colorless to yellow-green or gold liquid | [1] |
| Density | 1.035 g/mL at 25 °C | |
| Boiling Point | 80-82 °C at 2 mmHg | |
| Melting Point | -11 °C | |
| Refractive Index | n20/D 1.479 | |
| Solubility | Miscible with toluene, hexane, and isopropanol. | |
| Flash Point | 45 °C (113 °F) - closed cup | |
| ⁵¹V NMR Chemical Shift | -629 ppm (relative to VOCl₃) | [3] |
Safety and Handling
This compound is a flammable liquid and is sensitive to air and moisture.[1] It should be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Experimental Protocols
This compound is a key precursor for the synthesis of various vanadium oxide materials and a catalyst in organic reactions.
Synthesis of V₂O₅ Thin Films via Sol-Gel Method
This protocol describes the preparation of vanadium pentoxide (V₂O₅) thin films on an Al6061 alloy substrate using a sol-gel and spin-coating technique.[4]
Materials:
-
This compound (VO(OC₃H₇)₃)
-
Isopropyl alcohol
-
Polyethylene (B3416737) glycol (PEG)
-
Al6061 alloy substrate
Procedure:
-
Dissolve 0.362 g of this compound in isopropyl alcohol.
-
Slowly add 0.05 g of polyethylene glycol to the solution while stirring.
-
Continue stirring the solution for 2 hours to form the sol.
-
Allow the sol to age overnight to undergo hydrolysis and condensation, forming a gel.
-
Clean the Al6061 substrate ultrasonically.
-
Deposit the gel onto the cleaned substrate using a spin coater at a speed of 3000 RPM for 20 minutes at room temperature.
-
Dry the coated substrate in a furnace at 40°C to remove residual solvents.
-
Anneal the film in a muffle furnace at desired temperatures (e.g., 200°C, 400°C, or 500°C) for 90 minutes.
-
Cool the samples in a desiccator.
Hydrothermal Synthesis of Vanadium Oxide Nanostructures
This protocol outlines a general procedure for synthesizing various vanadium oxide nanostructures using this compound as a precursor. The final morphology (e.g., nanotubes, nanourchins) can be controlled by adjusting reaction parameters and the templating agent.[5]
Materials:
-
This compound
-
Solvent (e.g., ethanol, water)
-
Structure-directing agent (e.g., long-chain primary amines like 1-octadecylamine)
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Add the structure-directing agent to the solution. The molar ratio of the precursor to the amine is a critical parameter.
-
Stir the mixture to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to the desired temperature (e.g., 180°C) and maintain it for a specific duration (e.g., several days).
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Collect the product by filtration or centrifugation, wash it with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and templates, and dry it under vacuum.
Applications in Catalysis
This compound and its derivatives are effective catalysts for various organic transformations, most notably oxidation reactions.
Catalytic Oxidation of Alcohols
Vanadium complexes, often generated in situ from precursors like this compound, can catalyze the aerobic oxidation of alcohols to aldehydes and ketones.[6] The general catalytic cycle involves the formation of a vanadium(V) alkoxide intermediate, followed by a hydrogen transfer step to yield the oxidized product and a reduced vanadium species, which is then re-oxidized by an oxidant (e.g., O₂ or a peroxide).
Spectroscopic Data
⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy
⁵¹V NMR is a powerful technique for characterizing vanadium-containing compounds.[3] this compound exhibits a chemical shift at approximately -629 ppm relative to the standard VOCl₃.[3] This significant upfield shift is characteristic of vanadate (B1173111) esters.
Fourier-Transform Infrared (FTIR) Spectroscopy
This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Vanadium(V) Oxytriisopropoxide (VTIP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Vanadium(V) oxytriisopropoxide (VTIP). VTIP, a versatile organometallic compound, serves as a crucial precursor in various scientific and industrial applications, including catalysis, materials science, and the synthesis of novel compounds with potential relevance to drug development. This document outlines its key characteristics, experimental protocols for its analysis, and visual representations of its chemical relationships and applications.
Physical and Chemical Properties
This compound is a colorless to yellow-green liquid known for its high reactivity, particularly its sensitivity to moisture.[1] It is an organovanadium compound with a central vanadium atom in the +5 oxidation state.[1] The quantitative physical and chemical properties of VTIP are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of VTIP
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁O₄V | [1] |
| Linear Formula | OV[OCH(CH₃)₂]₃ | [1] |
| Molecular Weight | 244.20 g/mol | [1][2] |
| Appearance | Colorless to yellow-green or gold liquid | [1] |
| Melting Point | -11 to -14 °C | [1] |
| Boiling Point | 80-82 °C at 2 mmHg | [3] |
| Density | 1.035 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.479 | [3] |
| Flash Point | 45 °C (113 °F) - closed cup | [1] |
| Solubility | Decomposes in water | [4] |
Table 2: Chemical Identifiers and Safety Information for VTIP
| Identifier/Information | Value | Reference(s) |
| CAS Number | 5588-84-1 | [1][2][4] |
| EC Number | 226-997-4 | [1] |
| MDL Number | MFCD00015017 | [1] |
| InChI Key | DSGGJXAUQHKOGQ-UHFFFAOYSA-N | [3] |
| SMILES String | CC(C)O--INVALID-LINK--(OC(C)C)OC(C)C | [3] |
| Hazard Statements | H226, H315, H319, H335 | [1] |
| Signal Word | Warning |
Experimental Protocols
The characterization of VTIP and its derivatives is crucial for ensuring purity and understanding its reactivity. Below are detailed methodologies for key experiments commonly employed in the analysis of this compound.
2.1. Synthesis of VTIP
A common method for the synthesis of this compound involves the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃) with isopropanol.
-
Reaction: VOCl₃ + 3(CH₃)₂CHOH → VO(OCH(CH₃)₂)₃ + 3HCl
-
Procedure: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.[1] Isopropanol is added dropwise to a solution of vanadyl trichloride in a non-polar solvent, such as pentane, at a controlled temperature. The reaction mixture is then stirred until the evolution of HCl gas ceases. The product is subsequently isolated and purified by distillation under reduced pressure.[3]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of VTIP. ⁵¹V NMR is particularly informative for vanadium compounds.
-
⁵¹V NMR: The chemical shift of the vanadium nucleus is highly sensitive to its coordination environment and oxidation state.[5] For VTIP, a sharp signal is expected in the characteristic region for V(V) species. Spectra are typically acquired in a non-coordinating solvent like benzene-d₆.[6]
-
¹H and ¹³C NMR: These spectra are used to confirm the presence of the isopropoxide ligands. The expected signals would correspond to the methine and methyl protons and carbons of the isopropoxy groups.[7]
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational modes of the V=O and V-O-C bonds in VTIP.
-
Procedure: A thin film of the liquid sample is placed between two KBr or NaCl plates and the spectrum is recorded. The spectrum of VTIP is characterized by a strong absorption band corresponding to the V=O stretching vibration, typically observed around 1000 cm⁻¹.[8][9] The V-O-C stretching vibrations are also observable at lower wavenumbers.[9]
2.4. Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of VTIP.
-
Procedure: A small sample of VTIP is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, providing information on decomposition temperatures and the nature of the decomposition products.[10] DSC measures the heat flow to or from the sample as a function of temperature, revealing information about phase transitions such as melting and boiling.[11][12]
Visualizations
3.1. Logical Relationship of VTIP Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of VTIP to its characterization using various analytical techniques.
3.2. Application Pathway in Materials Science
This diagram shows how VTIP is utilized as a precursor in common material synthesis techniques to produce vanadium-based materials with various applications.
Relevance to Drug Development
While VTIP does not have direct biological signaling pathways, its utility in the synthesis of advanced materials and complex molecules makes it relevant to the drug development industry. Vanadium compounds, in general, have been investigated for their therapeutic potential, including insulin-mimetic and anti-cancer properties.[13][14] VTIP can be employed as a catalyst or precursor in the synthesis of:
-
Novel Organic Compounds: As a catalyst in oxidation reactions, VTIP can facilitate the synthesis of complex organic molecules that may serve as new drug candidates or intermediates.[1]
-
Biocompatible Coatings: Vanadium oxide thin films, produced from VTIP, can be used to coat medical implants and devices to improve their biocompatibility and performance.[4]
-
Drug Delivery Systems: Vanadia-based nanomaterials, synthesized using VTIP, could be explored as carriers for targeted drug delivery.
This technical guide provides a foundational understanding of this compound for professionals in research and development. The data and protocols presented herein are intended to support further innovation and application of this versatile compound.
References
- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. scbt.com [scbt.com]
- 3. This compound 5588-84-1 [sigmaaldrich.com]
- 4. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
- 5. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potential use of vanadium compounds in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Structure of Vanadium(V) Oxytriisopropoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vanadium(V) oxytriisopropoxide, also known as triisopropoxyvanadium(V) oxide or VTIP, is an organometallic compound where a central vanadium(V) atom is coordinated to one oxo ligand and three isopropoxide ligands.[1] It is a volatile, colorless to pale yellow liquid at room temperature, which makes it a crucial precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating vanadium-based thin films and catalysts.[2] Understanding its molecular structure is paramount for controlling these deposition processes and for predicting its reactivity in various chemical syntheses. Due to its physical state, direct single-crystal X-ray diffraction of monomeric VO(O-i-Pr)₃ has not been reported. Therefore, its structural elucidation relies on a combination of gas-phase experimental techniques, spectroscopic analysis, and computational modeling.
Molecular Structure
The molecular structure of this compound can be considered in two primary forms: a monomeric structure, which is expected to be prevalent in the gas phase, and a dimeric or oligomeric structure, which is likely to be present in the condensed (liquid and solid) phases. This tendency to oligomerize is a common feature of metal alkoxides.
Monomeric Structure (Gas Phase)
In the gas phase, this compound is presumed to exist as a monomer with a distorted tetrahedral geometry around the central vanadium atom. The vanadium is coordinated to the terminal oxo group and the oxygen atoms of the three isopropoxide ligands.
Table 1: Predicted Geometric Parameters of Monomeric VO(O-i-Pr)₃ from DFT Calculations
| Parameter | Value |
| Bond Lengths (Å) | |
| V=O | 1.57 - 1.60 |
| V-O (isopropoxide) | 1.78 - 1.82 |
| Bond Angles (°) | |
| O=V-O (isopropoxide) | 112 - 115 |
| O-V-O (isopropoxide) | 103 - 106 |
Note: The values in this table are based on typical bond lengths and angles for similar vanadyl complexes as determined by DFT calculations and may vary depending on the specific computational method and basis set used.
Dimeric Structure (Condensed Phase Model)
In the absence of a crystal structure for this compound, the crystal structure of the closely related methyl vanadate, [VO(OCH₃)₃]₂, serves as an excellent model for the dimeric form that likely exists in the liquid or solid state.[1] The structure consists of two vanadium atoms bridged by two methoxide (B1231860) groups, with each vanadium atom also bonded to a terminal oxo group and two terminal methoxide groups. This arrangement results in a five-coordinate, distorted trigonal bipyramidal geometry around each vanadium atom.
Table 2: Experimental Geometric Parameters of Dimeric Methyl Vanadate, [VO(OCH₃)₃]₂
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| V=O (terminal) | 1.54 |
| V-O (terminal methoxide) | 1.76 |
| V-O (bridging methoxide) | 1.95, 2.07 |
| Bond Angles (°) | |
| O=V-O (terminal methoxide) | 105.5 |
| O=V-O (bridging methoxide) | 99.5, 154.5 |
| O (terminal)-V-O (terminal) | 119.5 |
| O (terminal)-V-O (bridging) | 85.0, 90.0, 126.0 |
| O (bridging)-V-O (bridging) | 75.0 |
| V-O-V (bridging) | 105.0 |
Source: Caughlan, C. N., Smith, H. M., & Watenpaugh, K. (1966). The Crystal and Molecular Structure of Methyl Vanadate, VO(OCH3)3. Inorganic Chemistry, 5(12), 2131-2134.[1]
Visualization of Molecular Structures
The following diagrams, generated using the DOT language, illustrate the proposed monomeric and the experimentally determined dimeric structures.
Caption: Proposed monomeric structure of VO(O-i-Pr)₃.
Caption: Dimeric structure of [VO(OCH₃)₃]₂.
Experimental Protocols for Structural Determination
The determination of the molecular structure of volatile and potentially oligomeric compounds like this compound requires a combination of techniques.
Single-Crystal X-ray Diffraction (for solid-state structure)
-
Crystal Growth: For compounds that are liquid at room temperature, crystallization is typically achieved by slow cooling of the neat liquid or a concentrated solution in an inert solvent (e.g., pentane, hexane) to low temperatures (e.g., -20 to -80 °C) until suitable single crystals form.
-
Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to maintain its crystalline state and minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Gas-Phase Electron Diffraction (for gas-phase structure)
-
Sample Introduction: The volatile liquid sample is placed in a reservoir connected to a nozzle. The sample is heated to achieve a sufficient vapor pressure (typically 0.1 - 10 mbar) and introduced into a high-vacuum diffraction chamber as a molecular jet.[3]
-
Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular jet, perpendicular to the gas flow. The electrons are scattered by the molecules.
-
Data Acquisition: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.
-
Data Analysis: The diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle. The molecular scattering component is extracted and, through Fourier transform, a radial distribution curve is generated. This curve provides information about the internuclear distances within the molecule. The final structure is determined by fitting a theoretical model of the molecule to the experimental data.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁵¹V NMR is a highly sensitive technique for probing the local environment of the vanadium nucleus.[4] The chemical shift is indicative of the coordination number and the nature of the ligands. In solution, the presence of multiple species (monomer, dimer, etc.) in equilibrium can often be detected by the presence of multiple resonances or by concentration-dependent chemical shifts. ¹H and ¹³C NMR provide information on the organic isopropoxide ligands.
-
Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. The strong V=O stretching vibration is typically observed in the 950-1050 cm⁻¹ region in the IR and Raman spectra. The V-O single bond stretches of the isopropoxide ligands appear at lower frequencies. The number and position of these bands can provide insights into the symmetry and aggregation state of the molecule.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for determining the molecular structure of a compound like this compound.
Caption: Workflow for structural elucidation.
Conclusion
The molecular structure of this compound is best described as a distorted tetrahedron in its monomeric, gas-phase form and is likely to exist as a five-coordinate, dimeric species in the condensed phase, analogous to its methyl counterpart. A comprehensive understanding of its structure requires a multi-faceted approach, combining spectroscopic methods, gas-phase diffraction techniques for the volatile monomer, and single-crystal X-ray diffraction for a solid-state model, all supported by theoretical calculations. This detailed structural knowledge is fundamental for its application in materials science and catalysis.
References
An In-depth Technical Guide to the Synthesis of Triisopropoxyvanadium(V) Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for triisopropoxyvanadium(V) oxide, a versatile precursor and catalyst in various chemical transformations. The information presented herein is intended for a technical audience and details established experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is an organometallic compound where vanadium is in its +5 oxidation state.[1] It is a colorless to yellow-green or gold liquid that is sensitive to air and moisture, necessitating handling and storage under inert conditions.[1] This compound serves as a crucial building block in the synthesis of neutral oxovanadium complexes and is utilized as a catalyst or catalyst precursor in numerous chemical reactions, including oxidation and polymerization.[2][3] Furthermore, it is a key precursor in the thermal atomic layer deposition (ALD) of vanadium pentoxide thin films for applications in electronics and energy storage.[2][4]
Synthesis Routes
Two primary synthesis routes for triisopropoxyvanadium(V) oxide are prominently described in the literature: the alcoholysis of a vanadium halide precursor and the reaction of vanadium pentoxide with isopropanol (B130326).
Alcoholysis of Vanadyl Trichloride (B1173362)
The most common and direct method for the preparation of triisopropoxyvanadium(V) oxide is the alcoholysis of vanadyl trichloride (VOCl₃) with isopropanol.[5] The reaction proceeds with the substitution of the chloro ligands with isopropoxy groups, liberating hydrogen chloride as a byproduct. To drive the reaction to completion and to neutralize the evolved HCl, a proton acceptor is often employed.
From Vanadium Pentoxide
An alternative route involves the reaction of vanadium pentoxide (V₂O₅) with an excess of isopropanol, typically in a solvent such as benzene (B151609).[4] This method requires heating to facilitate the reaction and is followed by purification to isolate the desired product.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of triisopropoxyvanadium(V) oxide.
Protocol 1: Synthesis from Vanadium Trichloride
This protocol is adapted from a general procedure for the synthesis of vanadium alkoxides.[6]
Materials:
-
Vanadium trichloride (VCl₃)
-
Anhydrous isopropanol
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or glove box for inert atmosphere operations
-
Distillation apparatus for purification
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 0.25 g of vanadium trichloride.
-
To the flask, add 25 mL of anhydrous isopropanol.
-
The reaction mixture is heated to reflux at 82°C with continuous stirring for six hours under an inert atmosphere.[6]
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The solvent and excess isopropanol are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation.[4]
Protocol 2: Synthesis from Vanadium Pentoxide
This protocol is based on information for the preparation of vanadium alkoxides from V₂O₅.[4]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Anhydrous isopropanol
-
Anhydrous benzene
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Reaction flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a reaction flask, suspend vanadium pentoxide in anhydrous benzene.
-
Add an excess of anhydrous isopropanol to the suspension.
-
The mixture is heated under reflux in a stringently anhydrous environment.[4]
-
The reaction progress can be monitored by the dissolution of the solid V₂O₅.
-
Upon completion, the reaction mixture is filtered to remove any unreacted starting material.
-
The solvent and excess alcohol are removed from the filtrate by distillation.
-
The resulting crude triisopropoxyvanadium(V) oxide is purified by vacuum distillation at approximately 90°C/0.5 mmHg.[4]
Data Presentation
The following tables summarize the quantitative data for triisopropoxyvanadium(V) oxide.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₁O₄V[4] |
| Molecular Weight | 244.2 g/mol [4] |
| Appearance | Colorless to yellow-green to gold or orange liquid[4] |
| Melting Point | -11 °C[4] |
| Boiling Point | 80-82 °C at 2 mmHg[4] |
| Density | 1.035 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.479[4] |
| Solubility | Miscible with toluene, hexane, and isopropanol[4] |
| Sensitivity | Moisture sensitive[4] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks |
| FTIR (cm⁻¹) | 1161.07, 1128.28, 999.06, 950.84, 815.83[6] |
| ¹H NMR (ppm) | 1.2, 1.4, 4.3, 5.5[7] |
| ¹³C NMR (ppm) | 23, 67, 85[7] |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and purification of triisopropoxyvanadium(V) oxide.
Caption: General workflow for the synthesis of triisopropoxyvanadium(V) oxide.
References
- 1. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. Vanadyl isopropoxide - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DSpace [repository.kaust.edu.sa]
An In-depth Technical Guide to the 51V NMR Chemical Shift of Vanadium(V) Oxytriisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the 51V Nuclear Magnetic Resonance (NMR) chemical shift of Vanadium(V) oxytriisopropoxide, a key parameter in the characterization of this and related vanadium compounds. This document outlines the reported chemical shift values, a representative experimental protocol for its determination, and a logical workflow for the analysis.
Introduction to 51V NMR Spectroscopy
Vanadium-51 NMR spectroscopy is a powerful analytical technique for the characterization of vanadium-containing compounds.[1] The 51V nucleus, with a natural abundance of 99.75%, is highly receptive to NMR analysis.[1] Although it is a quadrupolar nucleus (I = 7/2), the quadrupole moment is relatively small, often resulting in reasonably sharp resonance signals for symmetric molecules in solution.[1][2] The chemical shift of 51V is highly sensitive to the electronic environment and coordination geometry of the vanadium center, spanning a wide range which allows for detailed structural elucidation.
51V NMR Chemical Shift Data for this compound
The chemical shift of this compound (VO(O-i-Pr)3) has been reported in the literature. The observed variations in the chemical shift can be attributed to differences in solvents, concentration, and referencing standards. All chemical shifts are reported relative to the external standard neat vanadium oxytrichloride (VOCl3), which is set to 0 ppm.[1][3][4]
| Compound | Chemical Shift (δ) in ppm | Solvent | Reference |
| This compound | -629 | Not Specified | VOCl3 |
| This compound | -641 | Benzene-d6 (B120219) | VOCl3 |
Table 1: Reported 51V NMR Chemical Shifts for this compound.
Experimental Protocol: A Representative Methodology
While a specific, detailed experimental protocol for this compound is not extensively documented in the provided search results, a representative procedure can be constructed based on general practices for 51V NMR spectroscopy of air- and moisture-sensitive vanadium compounds.
3.1. Sample Preparation
This compound is sensitive to moisture. Therefore, all sample manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Selection : A dry, deuterated, non-coordinating solvent such as benzene-d6 or toluene-d8 (B116792) is recommended.
-
Sample Concentration : Prepare a solution of this compound with a concentration typically in the range of 10-50 mM.
-
NMR Tube : Use a clean, dry 5 mm NMR tube. For prolonged or sensitive experiments, a J. Young valve NMR tube is recommended to maintain an inert atmosphere.
-
Reference Standard : An external reference of neat VOCl3 in a sealed capillary is typically used. The capillary is placed inside the NMR tube with the sample solution.
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are representative for acquiring a 51V NMR spectrum on a standard NMR spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 79.0 MHz to 131.5 MHz | Dependent on the magnetic field strength of the instrument.[3] |
| Pulse Program | Simple one-pulse experiment | Sufficient for acquiring a standard 1D spectrum. |
| Pulse Width (90°) | Typically 30-45 µs | Should be calibrated for the specific probe and sample.[3] |
| Spectral Width | 100,000 Hz | To cover the wide chemical shift range of 51V.[3] |
| Acquisition Time | ~0.1 s | A shorter acquisition time is often sufficient due to the relatively broad lines. |
| Relaxation Delay | 10-50 ms | A short delay can be used due to the efficient quadrupolar relaxation.[3] |
| Number of Scans | 1,000 - 200,000 | Dependent on the sample concentration; more scans may be needed for dilute samples.[3] |
| Temperature | Room Temperature (298 K) | Should be controlled and reported. |
| Referencing | External neat VOCl3 (0 ppm) | The standard reference for 51V NMR.[3][4] |
3.3. Data Processing
-
Fourier Transformation : Apply an exponential multiplication with a line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing : Reference the spectrum to the external VOCl3 standard at 0 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the 51V NMR chemical shift of this compound.
Caption: Workflow for 51V NMR analysis of this compound.
Factors Influencing the 51V Chemical Shift
The chemical shift of this compound is influenced by several factors:
-
Ligand Electronegativity : The isopropoxide ligands are less electronegative than chloride, leading to a more shielded (more negative) chemical shift compared to VOCl3.
-
Coordination Number and Geometry : this compound adopts a tetrahedral geometry around the vanadium center, which is a key determinant of its chemical shift.
-
Solvent Effects : While often considered non-coordinating, solvents can weakly interact with the vanadium center, causing slight variations in the observed chemical shift.
This guide provides a comprehensive overview for researchers and professionals working with this compound, enabling accurate and reproducible 51V NMR analysis.
References
Vanadium(V) Oxytriisopropoxide: A Technical Guide to its Reactivity with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(V) oxytriisopropoxide, with the chemical formula VO(O-iPr)₃, is a highly reactive organometallic compound that serves as a versatile precursor in various chemical syntheses.[1] Its utility is particularly pronounced in the formation of vanadium oxides, catalytic applications, and in the synthesis of complex organic molecules.[1] The central vanadium atom in this compound is in a +5 oxidation state, making it a strong electrophile and susceptible to nucleophilic attack, especially by protic solvents. This technical guide provides an in-depth exploration of the reactivity of this compound with various protic solvents, focusing on the underlying reaction mechanisms, product characterization, and experimental considerations.
This compound is a colorless to yellow-green liquid that is sensitive to air and moisture, necessitating its storage under inert conditions to maintain its reactivity.[1] Its molecular structure consists of a central vanadium atom double-bonded to an oxygen atom (a vanadyl group, V=O) and single-bonded to three isopropoxide ligands.
Core Reactivity with Protic Solvents: Hydrolysis and Alcoholysis
The fundamental reaction of this compound with protic solvents (H-X, where X can be OH, OR', OOCR', etc.) is a nucleophilic substitution at the electrophilic vanadium center. This process can be broadly categorized into hydrolysis (reaction with water) and alcoholysis (reaction with alcohols). These reactions are the initial and crucial steps in the sol-gel synthesis of vanadium oxides.[2][3][4][5][6]
The general mechanism involves the protonation of an isopropoxide ligand by the protic solvent, followed by the coordination of the nucleophilic part of the solvent to the vanadium center. This leads to the elimination of isopropanol (B130326) and the formation of a new vanadium-solvent bond.
Hydrolysis: The Gateway to Vanadium Oxides
The reaction of this compound with water is a rapid process that leads to the formation of vanadium hydroxides and subsequently, through condensation reactions, to the formation of vanadium oxides. The overall reaction can be represented as:
2VO(O-iPr)₃ + 3H₂O → V₂O₅ + 6HO-iPr
This reaction proceeds in a stepwise manner, involving hydrolysis and condensation.
-
Hydrolysis: The isopropoxide ligands are sequentially replaced by hydroxyl groups. VO(O-iPr)₃ + H₂O ⇌ VO(O-iPr)₂(OH) + HO-iPr VO(O-iPr)₂(OH) + H₂O ⇌ VO(O-iPr)(OH)₂ + HO-iPr VO(O-iPr)(OH)₂ + H₂O ⇌ VO(OH)₃ + HO-iPr
-
Condensation: The newly formed hydroxyl groups can react with each other or with remaining isopropoxide groups to form V-O-V bridges. This process can occur via two primary mechanisms:
-
Olation: A hydroxyl group from one vanadium center reacts with a protonated hydroxyl group or a labile ligand on another vanadium center, eliminating water.
-
Oxolation: Two hydroxyl groups react to form a V-O-V bridge and a water molecule.
-
The extent of hydrolysis and condensation is controlled by the hydrolysis ratio (molar ratio of water to alkoxide), pH, temperature, and the solvent used.[3]
Experimental Protocol: Synthesis of Vanadium Pentoxide Xerogel via Hydrolysis of this compound
This protocol describes a typical sol-gel synthesis of vanadium pentoxide xerogel.
Materials:
-
This compound (VO(O-iPr)₃)
-
Isopropanol (anhydrous)
-
Deionized water
-
Acetylacetone (B45752) (optional, as a chelating agent to control reactivity)
Procedure:
-
A solution of this compound in anhydrous isopropanol is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A separate solution of deionized water in isopropanol is prepared. The molar ratio of water to the vanadium precursor is a critical parameter and is typically varied to control the properties of the final material.
-
The water/isopropanol solution is added dropwise to the vigorously stirred vanadium precursor solution at room temperature.
-
If used, acetylacetone can be added to the vanadium precursor solution prior to the addition of water to stabilize the precursor and moderate the hydrolysis rate.
-
Upon addition of water, the solution will gradually change color and viscosity as hydrolysis and condensation reactions proceed, leading to the formation of a sol and eventually a gel.
-
The gel is aged for a specific period (e.g., 24-48 hours) at room temperature to allow for the completion of the condensation process.
-
The aged gel is then dried under controlled conditions (e.g., in an oven at a specific temperature, typically below 100°C) to remove the solvent and byproducts, resulting in a vanadium pentoxide xerogel.
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of C-H and C-O bands from the isopropoxide groups and the appearance of V=O and V-O-V vibrational modes.
-
XRD (X-ray Diffraction): To determine the crystalline or amorphous nature of the resulting vanadium oxide.
-
SEM/TEM (Scanning/Transmission Electron Microscopy): To analyze the morphology of the xerogel.
Alcoholysis: Ligand Exchange and Formation of New Alkoxides
When this compound is reacted with other alcohols (R'OH), a ligand exchange reaction, known as alcoholysis or transesterification, occurs.
VO(O-iPr)₃ + 3R'OH ⇌ VO(OR')₃ + 3HO-iPr
This equilibrium reaction is driven by the relative boiling points and steric bulk of the alcohols. The use of an excess of the new alcohol or the removal of the liberated isopropanol (e.g., by distillation) can shift the equilibrium towards the formation of the new vanadium alkoxide.
The reactivity of alcohols in alcoholysis reactions generally follows the order: primary > secondary > tertiary. This trend is primarily due to steric hindrance around the hydroxyl group, which affects its ability to approach and coordinate to the vanadium center.
| Alcohol Type | Example | Relative Reactivity | Products |
| Primary | Methanol, Ethanol (B145695) | High | VO(OCH₃)₃, VO(OCH₂CH₃)₃ |
| Secondary | Isopropanol | (Reference) | No net reaction (exchange) |
| Tertiary | tert-Butanol | Low | Incomplete substitution is common |
Table 1: Reactivity of this compound with Different Classes of Alcohols.
Experimental Protocol: Alcoholysis of this compound with Ethanol
This protocol describes the synthesis of Vanadium(V) oxytriethoxide.
Materials:
-
This compound (VO(O-iPr)₃)
-
Ethanol (anhydrous, absolute)
-
Toluene (B28343) (anhydrous)
Procedure:
-
This compound is dissolved in anhydrous toluene under an inert atmosphere.
-
A stoichiometric excess of anhydrous ethanol is added to the solution.
-
The reaction mixture is heated to reflux to facilitate the alcohol exchange.
-
The isopropanol formed during the reaction is removed by distillation, often as an azeotrope with the solvent, to drive the reaction to completion.
-
The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the isopropoxide signals and the appearance of the ethoxide signals.
-
After the reaction is complete, the excess solvent and ethanol are removed under vacuum to yield the Vanadium(V) oxytriethoxide product.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the complete exchange of the alkoxide ligands.
-
⁵¹V NMR Spectroscopy: The chemical shift of the vanadium nucleus is sensitive to the nature of the coordinated alkoxide groups.
-
FTIR Spectroscopy: To observe the characteristic vibrational modes of the new alkoxide ligands.
Reactivity with Other Protic Solvents
Carboxylic Acids
This compound reacts with carboxylic acids (R'COOH) to form vanadyl carboxylates. This reaction also proceeds via the protonation of the isopropoxide ligand and coordination of the carboxylate anion.
VO(O-iPr)₃ + 3R'COOH → VO(OOCR')₃ + 3HO-iPr
The reaction is typically vigorous and exothermic. The resulting vanadyl carboxylates can be monomeric or can form polymeric structures depending on the nature of the carboxylic acid and the reaction conditions.
Characterization of Reaction Products
Several spectroscopic techniques are crucial for elucidating the structures of the products formed from the reaction of this compound with protic solvents.
| Technique | Information Obtained |
| ⁵¹V NMR Spectroscopy | Provides information about the coordination environment and oxidation state of the vanadium center. The chemical shift is highly sensitive to the nature of the ligands. |
| ¹H and ¹³C NMR Spectroscopy | Used to identify the organic ligands (alkoxides, carboxylates) and to monitor the progress of ligand exchange reactions. |
| FTIR and Raman Spectroscopy | Vibrational spectroscopy is used to identify characteristic functional groups, such as the V=O stretch (typically around 950-1050 cm⁻¹), V-O-C stretches, and V-O-V bridges. |
| Mass Spectrometry | Can be used to determine the molecular weight and fragmentation patterns of the resulting vanadium complexes. |
Table 2: Spectroscopic Techniques for Characterization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.
Figure 1: General reaction pathway for the hydrolysis and condensation of this compound.
Figure 2: Logical workflow for the alcoholysis of this compound.
Figure 3: A typical experimental workflow for studying the reactivity of this compound.
Conclusion
This compound exhibits a rich and synthetically useful reactivity with protic solvents. The primary reactions of hydrolysis and alcoholysis provide access to a wide range of vanadium-containing compounds, from simple alkoxides to complex vanadium oxide networks. A thorough understanding of the reaction mechanisms and the influence of experimental parameters is essential for controlling the outcome of these reactions and for designing novel materials and catalysts. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers and scientists to explore and harness the reactivity of this versatile vanadium precursor.
References
An In-depth Technical Guide on the Core Basic Hydrolysis Mechanism of Vanadium(V) Oxytriisopropoxide (VO(OiPr)3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadium(V) oxytriisopropoxide, VO(OiPr)3, is a versatile precursor in the synthesis of various vanadium-based materials, including catalysts and advanced materials for energy storage. Its utility largely stems from its reactivity towards hydrolysis and condensation, which forms the basis of the sol-gel process. This guide provides a detailed examination of the core mechanism of the basic hydrolysis of VO(OiPr)3, a critical process for controlling the morphology and properties of the resulting vanadium oxide materials. While the general principles of metal alkoxide hydrolysis are well-established, this document focuses on the specific case of VO(OiPr)3 under basic conditions, drawing from available literature and established chemical principles.
Core Hydrolysis and Condensation Mechanisms
The conversion of VO(OiPr)3 to vanadium oxides via the sol-gel process involves two primary reactions: hydrolysis and condensation. Under basic conditions, these reactions are catalyzed by the hydroxide (B78521) ion (OH-), which plays a crucial role as a nucleophile.
Basic Hydrolysis of VO(OiPr)3
The hydrolysis of VO(OiPr)3 under basic conditions is initiated by the nucleophilic attack of a hydroxide ion on the electron-deficient vanadium center. This process occurs in a stepwise manner, with the sequential replacement of isopropoxide (-OiPr) groups with hydroxyl (-OH) groups.
Step 1: First Hydrolysis
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the vanadium atom of the VO(OiPr)3 molecule. This forms a pentacoordinate intermediate, which then eliminates an isopropoxide ion to yield the first hydrolysis product and regenerates the hydroxide catalyst in the presence of water.
VO(OiPr)3 + OH- ⇌ [VO(OiPr)3(OH)]- [VO(OiPr)3(OH)]- → VO(OiPr)2(OH) + -OiPr -OiPr + H2O ⇌ iPrOH + OH-
Step 2 & 3: Subsequent Hydrolysis
The partially hydrolyzed species, VO(OiPr)2(OH) and subsequently VO(OiPr)(OH)2, are also susceptible to further nucleophilic attack by hydroxide ions, leading to the replacement of the remaining isopropoxide groups.
VO(OiPr)2(OH) + OH- ⇌ [VO(OiPr)2(OH)2]- → VO(OiPr)(OH)2 + -OiPr VO(OiPr)(OH)2 + OH- ⇌ [VO(OiPr)(OH)3]- → VO(OH)3 + -OiPr
The fully hydrolyzed product is vanadic acid, VO(OH)3. The overall hydrolysis reaction can be summarized as:
VO(OiPr)3 + 3H2O --(OH-)--> VO(OH)3 + 3iPrOH
Condensation Reactions
Following hydrolysis, the resulting hydroxylated vanadium species undergo condensation reactions to form V-O-V bridges, leading to the formation of polyvanadate species and ultimately vanadium pentoxide (V2O5) gel. There are two primary condensation pathways:
-
Oxolation: Reaction between two hydroxyl groups to form a V-O-V bridge and a water molecule. (iPrO)2V-OH + HO-V(OiPr)2 → (iPrO)2V-O-V(OiPr)2 + H2O
-
Alcoxolation: Reaction between a hydroxyl group and an alkoxide group to form a V-O-V bridge and an alcohol molecule. (iPrO)2V-OH + iPrO-V(OiPr)2 → (iPrO)2V-O-V(OiPr)2 + iPrOH
Under basic conditions, the deprotonation of the V-OH groups to form V-O- species is favored, which are more powerful nucleophiles than V-OH. This enhances the rate of condensation reactions. The condensation process continues, leading to the growth of larger polymeric networks and eventually gelation.
Data Presentation
Quantitative kinetic data for the basic hydrolysis of VO(OiPr)3 is not extensively reported in the literature. However, qualitative observations and data from related systems allow for a general understanding of the reaction progress. The following tables summarize the expected trends and the types of data that are typically collected to characterize this process.
| Parameter | Expected Trend under Basic Conditions | Rationale |
| Rate of Hydrolysis | Increases with increasing [OH-] | Hydroxide acts as a catalyst, increasing the rate of nucleophilic attack. |
| Rate of Condensation | Increases with increasing [OH-] | Formation of more nucleophilic V-O- species accelerates condensation. |
| Gelation Time | Decreases with increasing [OH-] and water content | Faster hydrolysis and condensation rates lead to quicker formation of the gel network. |
| Spectroscopic Technique | Key Observables for Monitoring Hydrolysis |
| 1H NMR | Decrease in the intensity of the methine proton signal of the isopropoxide group. Appearance and increase in the intensity of the isopropanol (B130326) methine proton signal. |
| 17O NMR | Changes in the chemical shifts corresponding to the V=O and V-O-C environments as hydrolysis proceeds. |
| FTIR | Decrease in the intensity of C-O stretching vibrations of the isopropoxide groups. Appearance and growth of a broad O-H stretching band from V-OH groups and water. Changes in the V=O stretching frequency. |
| Raman | Changes in the vibrational modes associated with the V=O and V-O-C bonds. |
Experimental Protocols
The following are detailed methodologies for key experiments to study the basic hydrolysis mechanism of VO(OiPr)3.
In-situ 1H NMR Spectroscopy for Monitoring Hydrolysis Kinetics
Objective: To monitor the rate of disappearance of VO(OiPr)3 and the appearance of isopropanol in real-time.
Materials:
-
This compound (VO(OiPr)3)
-
Anhydrous solvent (e.g., d8-THF, C6D6)
-
Deuterated water (D2O)
-
Base catalyst solution in D2O (e.g., NaOD in D2O)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
NMR tubes
Procedure:
-
Prepare a stock solution of VO(OiPr)3 in the chosen anhydrous deuterated solvent in a glovebox to prevent premature hydrolysis.
-
In an NMR tube, place a known amount of the VO(OiPr)3 stock solution and the internal standard.
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentration of VO(OiPr)3.
-
Inject a known amount of the basic D2O solution into the NMR tube, cap it, and shake vigorously to initiate the reaction.
-
Immediately place the NMR tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the characteristic signals for the methine protons of the isopropoxide groups in VO(OiPr)3 and the formed isopropanol.
-
Plot the concentration of VO(OiPr)3 versus time to determine the reaction rate and order.
In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To observe the changes in vibrational modes of the vanadium species during hydrolysis.
Materials:
-
This compound (VO(OiPr)3)
-
Anhydrous isopropanol
-
Aqueous base solution (e.g., NaOH in H2O)
-
ATR-FTIR spectrometer with a suitable crystal (e.g., Diamond or ZnSe)
Procedure:
-
Record a background spectrum of the clean and dry ATR crystal.
-
Prepare a solution of VO(OiPr)3 in anhydrous isopropanol.
-
Deposit a thin film of the VO(OiPr)3 solution onto the ATR crystal and allow the solvent to evaporate, leaving a film of the precursor.
-
Record the initial spectrum of the VO(OiPr)3 film.
-
Introduce the aqueous base solution into the ATR cell, ensuring it covers the precursor film.
-
Immediately start collecting FTIR spectra at regular time intervals.
-
Analyze the spectral changes, focusing on the disappearance of C-O and V-O-C stretching bands of the alkoxide and the appearance of the broad O-H stretching band of hydroxyl groups and water, as well as shifts in the V=O stretching band.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key mechanistic pathways and experimental workflows.
Caption: Proposed mechanism for the basic hydrolysis and condensation of VO(OiPr)₃.
Caption: Experimental workflow for in-situ NMR monitoring of hydrolysis.
Caption: Logical relationships of factors influencing the hydrolysis-condensation process.
A Technical Guide to High-Purity Vanadium(V) Oxytriisopropoxide for Researchers and Drug Development Professionals
Introduction: Vanadium(V) oxytriisopropoxide, a versatile organometallic compound, is gaining significant traction in advanced research and pharmaceutical development. Its utility as a precursor for novel materials and as a catalyst in sophisticated organic synthesis makes it a compound of high interest. This technical guide provides an in-depth overview of high-purity this compound, its key suppliers, material specifications, relevant experimental protocols, and its role in critical cellular signaling pathways.
Key Suppliers and Material Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. The quality and purity of the compound are paramount for reproducible and reliable results in research and development. Below is a comparative table of specifications from prominent suppliers.
| Supplier | Product Name | Purity/Assay | Appearance | Molecular Formula | CAS Number |
| ProChem, Inc. | Vanadium (V) Triisopropoxide Oxide | High-Purity | Colorless liquid | VO(OC₃H₇)₃ | 5588-84-1 |
| Ereztech | This compound | ≥98% | Colorless to yellow-green or gold liquid | C₉H₂₁O₄V | 5588-84-1 |
| Sigma-Aldrich (Merck) | This compound | V, 20.3-21.4% (titration) | Liquid | OV(OCH(CH₃)₂)₃ | 5588-84-1 |
| Santa Cruz Biotechnology | This compound | For Research Use | - | OV(OCH(CH₃)₂)₃ | 5588-84-1 |
Physical and Chemical Properties:
| Property | Value |
| Molecular Weight | 244.20 g/mol [1][2] |
| Density | ~1.035 g/mL at 25 °C |
| Boiling Point | 80-82 °C at 2 mmHg |
| Flash Point | 45 °C (113 °F) |
| Sensitivity | Moisture sensitive[1] |
Experimental Protocols
This compound is a valuable catalyst and precursor in various synthetic procedures. Below are representative experimental protocols.
Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols
This protocol is adapted from studies on vanadium-catalyzed asymmetric oxidations, a crucial transformation in the synthesis of chiral molecules for drug development.[3]
Objective: To synthesize a chiral epoxide from an allylic alcohol using a this compound-based catalyst.
Materials:
-
This compound (VO(O-iPr)₃)
-
Chiral hydroxamic acid ligand
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral hydroxamic acid ligand (1.2 equivalents) in anhydrous dichloromethane.
-
Add this compound (1 equivalent) to the solution and stir at room temperature for 30-60 minutes to form the catalyst complex.
-
Add freshly activated 4 Å molecular sieves.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add the allylic alcohol (1 equivalent) to the reaction mixture.
-
Add tert-butyl hydroperoxide (1.1 equivalents) dropwise over a period of 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Synthesis of Vanadium Oxide Thin Films by Chemical Vapor Deposition (CVD)
Vanadium oxides derived from this compound have applications in biosensors and drug delivery systems.[4]
Objective: To deposit a thin film of vanadium oxide on a substrate using CVD.
Materials:
-
This compound as the precursor
-
A CVD reactor with a temperature-controlled substrate holder and precursor delivery system
-
Substrate (e.g., silicon wafer, glass slide)
-
Carrier gas (e.g., argon or nitrogen)
-
Oxidizing agent (e.g., oxygen or water vapor)
Procedure:
-
Clean the substrate thoroughly to remove any organic and inorganic contaminants.
-
Place the substrate in the CVD reactor chamber.
-
Heat the substrate to the desired deposition temperature (typically between 300-600 °C).
-
Heat the this compound precursor in a bubbler to a temperature that ensures a stable vapor pressure.
-
Introduce the precursor vapor into the reactor chamber using the carrier gas.
-
Simultaneously introduce the oxidizing agent into the chamber.
-
The precursor and oxidant react on the hot substrate surface, leading to the formation of a vanadium oxide film.
-
Control the film thickness by adjusting the deposition time, precursor flow rate, and substrate temperature.
-
After deposition, cool the reactor to room temperature under a continuous flow of the carrier gas.
-
Remove the coated substrate for characterization.
Role in Cellular Signaling Pathways
Vanadium compounds have been shown to modulate various cellular signaling pathways, which is of significant interest in drug development, particularly in cancer research and metabolic diseases.[5] While research often focuses on various vanadium forms, this compound can serve as a precursor to biologically active vanadium species.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is common in many cancers. Vanadium compounds have been shown to influence this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.[7]
Caption: Vanadium compounds can modulate the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immune response, and cell survival.[8] Vanadium compounds can activate the NF-κB pathway, which can have pro- or anti-apoptotic effects depending on the cellular context.[9]
Caption: Vanadium compounds can activate the canonical NF-κB signaling pathway.
Conclusion
High-purity this compound is a critical reagent for researchers and professionals in drug development and materials science. Its utility as a catalyst for creating complex organic molecules and as a precursor for functional materials underscores its importance. Understanding its properties, handling its reactivity, and harnessing its catalytic potential can pave the way for significant advancements in these fields. The modulation of key cellular signaling pathways by vanadium compounds further highlights the potential for the development of novel therapeutics. As research continues, the applications of this compound are expected to expand, solidifying its role as a key enabler of innovation.
References
- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. scbt.com [scbt.com]
- 3. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
- 5. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Synonyms for Vanadium(V) oxytriisopropoxide (e.g., VTIP)
An In-depth Technical Guide to the Synonyms and Chemical Identifiers of Vanadium(V) Oxytriisopropoxide (VTIP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and key properties of this compound, commonly abbreviated as VTIP. Accurate identification of chemical compounds is critical in research, development, and manufacturing to ensure clarity, safety, and reproducibility of experimental protocols.
Introduction to this compound
This compound is an organovanadium compound widely utilized as a precursor in the synthesis of vanadium oxides and other vanadium-based materials.[1][2] Its application is prevalent in catalysis, materials science, and chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films.[2] The compound is recognized for its high reactivity and sensitivity to air and moisture, necessitating careful handling and storage under inert conditions.[1]
Synonyms and Chemical Nomenclature
The compound is known by a variety of names across different chemical suppliers, databases, and publications. This can often lead to confusion, making a comprehensive list of synonyms essential for researchers. The following table summarizes the most common synonyms and identifiers for this compound.
| Identifier Type | Identifier | Source(s) |
| Common Abbreviation | VTIP | [1][2][3][4][5] |
| Systematic Names | This compound | [1][3][4][6] |
| Triisopropoxyvanadium(V) oxide | [1][3][4][5] | |
| Vanadium(V) trisisopropoxide oxide | [1][3][4] | |
| Oxotri(isopropoxo)vanadium | [1] | |
| Oxotris(propan-2-olato)vanadium | [1][5][6] | |
| Vanadic acid (H3VO4) tris(1-methylethyl) ester | [5] | |
| Vanadium, oxotris(2-propanolato)-, (T-4)- | [5] | |
| Other Names | Vanadyl (V) Isopropoxide | [2] |
| Vanadyl Isopropylate | [2] | |
| Tri-iso-propylvanadate | [2] | |
| Isopropylorthovanadate | [2] | |
| CAS Number | 5588-84-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₂₁O₄V or OV(OCH(CH₃)₂)₃ or VO(OC₃H₇)₃ | [1][2][3][7] |
| Molecular Weight | 244.20 g/mol | [2][3] |
| EC Number | 226-997-4 | [1] |
| MDL Number | MFCD00015017 | [1][7] |
Chemical Properties and Structure
This compound is a colorless to yellow-green or gold liquid.[1][2] In its molecular structure, the vanadium atom is in the +5 oxidation state, bonded to one oxo group and three isopropoxide ligands.[1] This coordination forms a stable complex that is a versatile precursor for various applications.
Logical Relationship of Synonyms
The various synonyms for this compound arise from different chemical naming conventions (e.g., IUPAC vs. common names) and historical usage in the chemical industry. The following diagram illustrates the relationship between the primary name and its various synonyms.
Caption: Relationship between the primary name and its common synonyms.
Conclusion
A thorough understanding of the various synonyms and chemical identifiers for this compound is paramount for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated reference to aid in the accurate identification and safe handling of this important chemical compound. The consistent use of the CAS number 5588-84-1 is recommended to avoid ambiguity with other chemical substances.
References
- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Vanadium(V) triisopropoxide oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Vanadium(V) triisopropoxide oxide | C9H24O4V | CID 79702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
Vanadium oxidation state in oxytriisopropoxide complex
An In-Depth Technical Guide to Vanadium(V) Oxytriisopropoxide: Oxidation State, Structure, and Reactivity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant organometallic compound utilized in a variety of synthetic applications. The central focus of this document is the characterization of the vanadium metal center's +5 oxidation state. This guide details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and explores its catalytic role in key organic transformations.
The Vanadium(V) Oxidation State
Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states, including +2, +3, +4, and +5, each imparting distinct chemical properties and colors in solution. In the Vanadium oxytriisopropoxide complex, with the chemical formula VO(O-i-Pr)₃, the vanadium atom is in its highest and most common oxidation state, +5.[1][2][3]
The determination of the +5 oxidation state is based on the coordination of the vanadium center. It is bonded to one oxo ligand (O²⁻) and three isopropoxide ligands (⁻OCH(CH₃)₂). The isopropoxide groups are considered to have a -1 charge each, and the oxo ligand has a -2 charge. To maintain a neutral charge for the entire complex, the vanadium metal center must possess a +5 charge.
This V(V) state corresponds to a d⁰ electronic configuration, rendering the complex diamagnetic, meaning it does not exhibit magnetic properties in the absence of an external magnetic field. This high oxidation state makes this compound an effective oxidizing agent and a versatile precursor for the synthesis of various vanadium-based materials and catalysts.[2][3]
Physicochemical and Structural Properties
This compound is a colorless to yellow volatile liquid that is sensitive to moisture and air.[2][3] Its key properties are summarized in the table below.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₂₁O₄V | [3] |
| Molecular Weight | 244.20 g/mol | [4] |
| Synonyms | Triisopropoxyvanadium(V) oxide, VTIP, Vanadyl isopropoxide | [3][4] |
| CAS Number | 5588-84-1 | [4] |
| Appearance | Colorless to yellow-green or gold liquid | [2][3] |
| Density | ~1.035 g/mL at 25 °C | |
| Boiling Point | 80-82 °C at 2 mmHg | |
| Flash Point | 45 °C | [5] |
| Solubility | Miscible with toluene, hexane (B92381), and isopropanol (B130326) |
Structural Parameters
| Parameter | Description | Value (for VO(OCH₃)₃) | Reference |
| V=O Bond Length | Terminal vanadyl bond | 1.54 Å | [6] |
| V-O (bridging) | Bond to bridging methoxide (B1231860) oxygen | 2.01 Å, 2.37 Å | [6] |
| V-O (terminal) | Bond to terminal methoxide oxygen | 1.76 Å | [6] |
| Coordination Geometry | Geometry around each Vanadium | Distorted Octahedral | [6] |
Note: The structural data presented is for the dimeric methyl analogue, [V₂O₂(OCH₃)₆], and should be considered an approximation for the isopropoxide complex which is typically monomeric in solution.
Experimental Protocols
Synthesis of this compound
The complex is typically prepared via the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃) with isopropanol. This reaction must be conducted under anhydrous and inert conditions due to the high sensitivity of the reactants and products to moisture.
Materials:
-
Vanadyl trichloride (VOCl₃)
-
Anhydrous isopropanol
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Anhydrous ammonia (B1221849) (gas) or a non-nucleophilic base (e.g., pyridine)
-
Schlenk line apparatus or glovebox
-
Dry glassware
Procedure:
-
Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel and condenser) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.
-
Dissolve vanadyl trichloride in a minimal amount of the anhydrous non-polar solvent and cool the solution in an ice bath (0 °C).
-
Slowly add a solution of at least 3 equivalents of anhydrous isopropanol in the same solvent via the dropping funnel with vigorous stirring.
-
During the addition, HCl gas is evolved. To neutralize the HCl and drive the reaction to completion, a stream of anhydrous ammonia gas can be bubbled through the solution, or a stoichiometric amount of a non-nucleophilic base can be added. This will precipitate ammonium (B1175870) chloride (NH₄Cl).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the mixture under inert atmosphere to remove the precipitated salt (e.g., NH₄Cl).
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield this compound as a yellow liquid.
Characterization Methods
The identity and purity of the synthesized complex can be confirmed using several spectroscopic techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) would be characteristic.
-
¹³C NMR: Signals for the two distinct carbon environments in the isopropoxide ligand.
-
⁵¹V NMR: A sharp signal characteristic of a diamagnetic V(V) species. The chemical shift provides information about the coordination environment of the vanadium center.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band is expected in the region of 950-1050 cm⁻¹, which is characteristic of the V=O (vanadyl) double bond stretch. Other bands corresponding to C-O and C-H vibrations of the isopropoxide ligands will also be present.[7]
-
Raman Spectroscopy: The V=O stretch is also Raman active and typically appears as a strong, sharp peak, corroborating the FT-IR data.[7]
Application Protocol: Sol-Gel Synthesis of Vanadium Oxide
This compound is a common precursor for the synthesis of vanadium oxides (e.g., V₂O₅) via a sol-gel process.[8][9]
Procedure:
-
Prepare a solution of this compound in a suitable anhydrous alcohol, such as isopropanol or ethanol.
-
In a separate vessel, prepare a solution of water in the same alcohol. The molar ratio of water to the vanadium precursor is a critical parameter that influences the structure of the final product.
-
Slowly add the water/alcohol solution to the vanadium precursor solution under vigorous stirring.
-
Hydrolysis and condensation reactions will commence, leading to the formation of a gel. The gelation time can vary from minutes to hours depending on the concentration, temperature, and water-to-alkoxide ratio.
-
The resulting gel can be aged for a specific period.
-
The aged gel is then dried to remove the solvent, which may be done at room temperature or in an oven at a controlled temperature.
-
Finally, the dried xerogel is calcined at a high temperature (e.g., 400-550 °C) to remove organic residues and crystallize the vanadium oxide material.[10]
Reactivity and Mechanistic Pathways
The V(V) center in oxytriisopropoxide makes it a key component in catalysis, particularly for oxidation reactions.[3]
Vanadium-Catalyzed Aerobic Oxidation of Alcohols
Vanadium complexes can catalyze the oxidation of alcohols to aldehydes and ketones using molecular oxygen as the terminal oxidant. A proposed mechanism for certain vanadium(V) systems is the Base-Assisted Dehydrogenation (BAD) pathway. The catalytic cycle begins with a ligand exchange, where the alcohol substrate replaces one of the isopropoxide ligands on the vanadium center.
References
- 1. Vanadyl isopropoxide - Wikipedia [en.wikipedia.org]
- 2. [PDF] Hydrothermal Synthesis of Vanadium Oxide Microstructures with Mixed Oxidation States | Semantic Scholar [semanticscholar.org]
- 3. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 4. scbt.com [scbt.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Hydrothermal Synthesis of Vanadium Oxide Microstructures with Mixed Oxidation States [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel method of preparing vanadium-based precursors and their enhancement mechanism in vanadium nitride preparation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Initial Characterization of Novel Oxovanadium Complexes
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal inorganic chemistry has identified oxovanadium complexes as promising candidates for a wide array of therapeutic applications, including anticancer, antidiabetic, antibacterial, and antifungal agents.[1][2][3] Their diverse coordination chemistry and tunable redox properties make them a fertile ground for the development of novel drugs. This technical guide provides a comprehensive overview of the essential techniques and methodologies for the initial characterization of newly synthesized oxovanadium complexes, ensuring a robust foundation for further drug development endeavors.
Core Characterization Techniques: A Summary of Key Data
The initial assessment of a novel oxovanadium complex involves a suite of spectroscopic and analytical techniques to elucidate its structural and electronic properties. The data gleaned from these methods are crucial for establishing structure-activity relationships.
| Characterization Technique | Key Parameters & Typical Ranges for Oxovanadium(IV) Complexes | Significance |
| Elemental Analysis (CHN) | %C, %H, %N values consistent with the proposed molecular formula. | Confirms the elemental composition and purity of the synthesized complex.[4][5] |
| Infrared (IR) Spectroscopy | ν(V=O): Strong band typically in the 950-1000 cm⁻¹ region. ν(C=N): For Schiff base ligands, a band around 1600-1630 cm⁻¹, often shifted upon coordination.[6][7] ν(V-O), ν(V-N): Bands in the lower frequency region (400-600 cm⁻¹). | Provides evidence for the presence of the characteristic vanadyl (V=O) bond and confirms the coordination of the ligand to the vanadium center.[7][8] |
| UV-Visible (UV-Vis) Spectroscopy | Ligand-to-Metal Charge Transfer (LMCT): Bands typically in the range of 300-500 nm.[5] d-d transitions: Weaker bands in the visible region (500-800 nm), characteristic of the d¹ electronic configuration of V(IV).[8][9] | Elucidates the electronic structure of the complex and provides insights into the coordination geometry. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). g-values: Typically around 1.95-1.99.[9][10] | Confirms the +4 oxidation state of vanadium (d¹ configuration) and provides information about the coordination environment.[7][10] |
| Magnetic Susceptibility | Magnetic moment values close to the spin-only value of 1.73 B.M. for one unpaired electron.[6][8] | Confirms the paramagnetic nature of the oxovanadium(IV) complex.[6] |
| Molar Conductivity | Measured in a suitable solvent (e.g., DMF, DMSO) to determine the electrolytic or non-electrolytic nature of the complex.[7][8] | Helps in understanding the charge of the complex in solution.[8] |
| Cyclic Voltammetry (CV) | Quasi-reversible or irreversible redox waves corresponding to the V(V)/V(IV) or V(IV)/V(III) couples.[11][12] | Investigates the electrochemical behavior and redox potential of the complex.[11][12] |
| X-ray Crystallography | Provides precise bond lengths (e.g., V=O, V-ligand) and bond angles, confirming the coordination geometry (e.g., square pyramidal, octahedral).[5][11][13] | Offers definitive structural proof of the complex in the solid state.[5] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the standard methodologies for the synthesis and characterization of novel oxovanadium complexes.
Synthesis of a Representative Oxovanadium(IV) Schiff Base Complex
This protocol describes a general method for the synthesis of an oxovanadium(IV) complex with a Schiff base ligand, a common class of ligands in this field.[2][8]
Materials:
-
Vanadyl sulfate (B86663) (VOSO₄·xH₂O)
-
Schiff base ligand (synthesized separately, e.g., from salicylaldehyde (B1680747) and an amine)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand in a suitable volume of methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of vanadyl sulfate in the same solvent.
-
Add the vanadyl sulfate solution dropwise to the refluxing solution of the Schiff base ligand with constant stirring.
-
Continue refluxing the reaction mixture for a specified period (typically 2-4 hours), during which a color change or precipitation of the complex may be observed.
-
After cooling to room temperature, the solid product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.
Spectroscopic and Analytical Characterization
-
Elemental Analysis: Performed using a calibrated CHN elemental analyzer.
-
IR Spectroscopy: Spectra are typically recorded on an FTIR spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.[8]
-
UV-Vis Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMF, CH₂Cl₂) at a concentration of approximately 10⁻³ to 10⁻⁵ M using a double beam UV-Vis spectrophotometer.[5]
-
EPR Spectroscopy: X-band EPR spectra are recorded at room temperature or liquid nitrogen temperature for a powdered sample of the complex.[9]
-
Magnetic Susceptibility: Measurements are carried out on a powdered sample of the complex at room temperature using a Gouy balance or a SQUID magnetometer.
-
Molar Conductivity: The molar conductance of the complex is measured in a solvent like DMF or DMSO at a concentration of about 10⁻³ M using a conductivity meter.[8]
-
Cyclic Voltammetry: CV measurements are performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).[11]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the complex in an appropriate solvent.[5] Data collection is performed on a single-crystal X-ray diffractometer.
Visualizing Workflows and Pathways
Diagrams are indispensable tools for illustrating complex processes and relationships. The following sections provide Graphviz DOT scripts for generating key diagrams relevant to the characterization and potential action of oxovanadium complexes.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of novel oxovanadium complexes.
Proposed Signaling Pathway for Anticancer Activity
Some oxovanadium complexes have been shown to induce apoptosis in cancer cells through mitochondrial-dependent pathways.[14][15]
Caption: A simplified proposed pathway for the anticancer action of some oxovanadium complexes.
Conclusion
The initial characterization of novel oxovanadium complexes is a multi-faceted process that requires a combination of synthetic, spectroscopic, and analytical techniques. A thorough and systematic approach, as outlined in this guide, is essential for building a solid foundation for the development of these promising compounds into next-generation therapeutic agents. The detailed protocols and visual workflows provided herein serve as a valuable resource for researchers embarking on the exciting journey of exploring the vast potential of oxovanadium chemistry in drug discovery.
References
- 1. biomedres.us [biomedres.us]
- 2. tandfonline.com [tandfonline.com]
- 3. eujournal.org [eujournal.org]
- 4. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajocs.com [journalajocs.com]
- 7. Synthesis and spectral characterization of ternary complexes of oxovanadium(IV) containing some acid hydrazones and 2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. nepjol.info [nepjol.info]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Novel Oxovanadium Complex VO(hntdtsc)(NPIP): Anticancer Activity and Mechanism of Action on HeLa Cells [frontiersin.org]
- 15. nanobioletters.com [nanobioletters.com]
Methodological & Application
Application Notes and Protocols: Vanadium(V) Oxytriisopropoxide in Sol-Gel Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium oxides, particularly vanadium pentoxide (V₂O₅), are multifunctional materials with significant potential in catalysis, energy storage, and increasingly, in biomedical applications. The sol-gel synthesis route, utilizing Vanadium(V) oxytriisopropoxide (VO(O-i-Pr)₃) as a precursor, offers a versatile and controllable method for producing high-purity vanadium oxide nanostructures with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis of vanadium oxide materials using this precursor, with a special focus on properties relevant to drug development and therapeutic applications.
The sol-gel process involves the hydrolysis and condensation of the alkoxide precursor in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a three-dimensional solid network). Subsequent drying and thermal treatment (calcination or annealing) are employed to remove residual organics and crystallize the final vanadium oxide material. The morphology, crystallinity, and resulting physicochemical properties of the V₂O₅ nanoparticles are highly dependent on the synthesis parameters, such as the choice of solvent, water-to-precursor ratio, and annealing temperature.
Applications in Research and Drug Development
Vanadium oxide nanoparticles synthesized via the sol-gel method exhibit a range of properties that are of interest to the drug development community:
-
Anticancer Properties: V₂O₅ nanoparticles have demonstrated the ability to selectively induce cell death in cancer cells while showing less cytotoxicity to normal cells. Their mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[1]
-
Anti-angiogenic Effects: Some studies have shown that V₂O₅ nanoparticles can inhibit the growth of new blood vessels, a critical process in tumor growth and metastasis.[2]
-
Photocatalytic Activity: The semiconductor nature of V₂O₅ allows it to act as a photocatalyst. This property can be explored for photodynamic therapy (PDT), where the nanoparticles are activated by light to produce cytotoxic ROS in the vicinity of a tumor.
-
Drug Delivery Vehicle: While less explored, the porous nature of some sol-gel derived materials could potentially be adapted for loading and controlled release of therapeutic agents. However, the inherent cytotoxicity of vanadium oxides necessitates careful consideration and surface modification for such applications.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of V₂O₅ nanostructures using this compound, illustrating the influence of the solvent system on the final product.
Protocol 1: Alcohol-Based Synthesis for V₂O₅ Nanoparticles
This protocol is adapted from methodologies that yield V₂O₅ nanoparticles suitable for catalytic and electrochemical evaluations.
Materials:
-
This compound (VO(OCH(CH₃)₂)₃, CAS: 5588-84-1)
-
Anhydrous Isopropanol ((CH₃)₂CHOH)
-
Deionized Water
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ultrasonic bath
-
Petri dishes
-
Drying oven
-
Tube furnace
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a septum for reagent addition. The entire setup should be flushed with nitrogen to ensure an inert atmosphere and prevent premature hydrolysis of the precursor.
-
Sol Formation: In the reaction flask, add 187 ml of anhydrous isopropanol. While stirring vigorously (500-1000 rpm), slowly inject 25 g of this compound through the septum.
-
Hydrolysis: Add 25 ml of deionized water to the solution. Heat the mixture to 70°C and maintain it under reflux with constant stirring for 100 minutes. A gel will form during this time.[3]
-
Gel Treatment: After the hydrolysis step, the "frozen" gel is resuspended using an ultrasonic bath for 10 minutes to release any trapped water.[3]
-
Drying: The resulting "liquefied gel" is poured into Petri dishes and dried in an oven at 60°C to obtain a xerogel powder.[3]
-
Calcination: The dried xerogel powder is then calcined in a tube furnace under an air atmosphere. The temperature is ramped up to the desired setpoint (e.g., 400°C, 500°C, or 600°C) and held for several hours (e.g., 2-10 hours) to induce crystallization into V₂O₅. The heating temperature significantly influences the final particle morphology and crystalline phase.[3]
Protocol 2: Controlled Hydrolysis with Catalyst for Morphological Control
This protocol, adapted from recent studies, demonstrates how the controlled addition of water and a catalyst can be used to tailor the physicochemical properties of the V₂O₅ nanostructures.[4]
Materials:
-
This compound (VO(OCH(CH₃)₂)₃)
-
Anhydrous Ethanol (C₂H₅OH) or 2-Propanol ((CH₃)₂CHOH)
-
Acetylacetone (B45752) (acac)
-
Deionized Water
Equipment:
-
Glass vials or beakers
-
Magnetic stirrer
-
Temperature-controlled oven or water bath
Procedure:
-
Precursor Solution: In a glass vial, combine 0.3 mL of this compound, 0.01 mL of acetylacetone (as a catalyst), and 1 mL of the chosen alcohol (ethanol or 2-propanol).[4]
-
Initial Stirring: Stir the solution for 30 minutes at room temperature.
-
Hydrolysis (Optional Water Addition): For controlled hydrolysis, after the initial 30 minutes of stirring, add a specific volume of deionized water (e.g., 0.5 mL) to the solution and continue stirring. The presence and amount of water significantly impact the final morphology.[4]
-
Aging/Gelling: Place the solution in an oven at 50°C for 48 hours in an air atmosphere to allow for gelation and aging, resulting in a xerogel powder.[4]
-
Annealing: Transfer the obtained xerogel powder to a furnace and anneal at 600°C for 10 hours to obtain the crystalline V₂O₅ product.[4]
Data Presentation: Influence of Synthesis Parameters
The properties of the final V₂O₅ material are highly tunable by adjusting the sol-gel synthesis parameters. The following tables summarize quantitative data from various studies to illustrate these relationships.
Table 1: Effect of Solvent and Water Addition on V₂O₅ Properties
| Sample ID | Precursor | Solvent | Water Added | Annealing Temp. (°C) | Resulting Morphology | BET Surface Area (m²/g) | V⁴⁺ Concentration (%) | Reference |
| P0 | Vanadium(V) oxytripropoxide | 2-Propanol | No | 600 | Nanorods | 3.18 | ~6 | [4][5] |
| E5 | Vanadium(V) oxytripropoxide | Ethanol | Yes | 600 | Not specified | 7.43 | ~7 | [4][5] |
Table 2: Effect of Calcination Temperature on V₂O₅ Nanoparticle Properties
| Precursor | Synthesis Method | Calcination Temp. (°C) | Crystallite Size (nm) | Optical Band Gap (eV) | Magnetic Behavior | Reference |
| VCl₃ | Sol-gel in gelatin | 400 | ~22 | 2.92 | Weak ferromagnetic | |
| VCl₃ | Sol-gel in gelatin | 500 | - | - | - | |
| VCl₃ | Sol-gel in gelatin | 600 | ~29 | 2.77 | - |
Table 3: Electrochemical Properties of Sol-Gel Synthesized V₂O₅
| Precursor | Synthesis Method | Morphology | Specific Capacitance (F/g) | Current Density / Scan Rate | Reference |
| Not specified | Sol-gel | Nanocubic | 49.0 | 1 mV/s | [6] |
| Not specified | Co-precipitation | Nanoparticles | 220 | 0.5 A/g | [6] |
Visualizations: Workflows and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the sol-gel synthesis of V₂O₅ nanoparticles from this compound.
Cellular Signaling Pathway of V₂O₅ Nanoparticle-Induced Cytotoxicity
This diagram outlines the proposed mechanism by which V₂O₅ nanoparticles induce apoptosis in cancer cells, a critical consideration for drug development professionals.
Conclusion
The sol-gel synthesis of vanadium oxide nanomaterials using this compound is a highly adaptable method that allows for the fine-tuning of material properties. By carefully controlling parameters such as solvent, water content, and thermal processing, researchers can produce V₂O₅ nanostructures with specific characteristics tailored for applications ranging from photocatalysis to cancer therapy. For drug development professionals, understanding the relationship between the synthesis process, the resulting nanoparticle properties, and their biological interactions is paramount. The inherent cytotoxicity of V₂O₅ nanoparticles, driven by oxidative stress and mitochondrial damage, presents both a challenge and an opportunity for the development of novel anti-cancer strategies. Further research into surface functionalization and targeted delivery systems will be crucial in harnessing the therapeutic potential of these materials while mitigating off-target toxicity.
References
Protocol for Vanadium Pentoxide (V₂O₅) Thin Film Deposition using Vanadium(V) Oxytriisopropoxide (VTIP)
Application Note: This document provides a detailed protocol for the deposition of vanadium pentoxide (V₂O₅) thin films using Vanadium(V) Oxytriisopropoxide (VTIP) as a precursor. The primary method detailed is Atomic Layer Deposition (ALD), a technique that allows for precise, conformal, and uniform thin film growth at the atomic scale.[1] This protocol is intended for researchers, scientists, and professionals in materials science and drug development who require high-quality V₂O₅ thin films for applications such as electrochemical energy storage, catalysis, and electronic devices.[2][3]
Overview of the Deposition Process
The deposition of V₂O₅ thin films using VTIP is a chemical vapor-based process where VTIP (OV(OCH(CH₃)₂)₃) serves as the vanadium source. The process can be carried out using techniques such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). This protocol focuses on ALD, which involves sequential, self-limiting surface reactions. In a typical ALD cycle, the substrate is first exposed to the VTIP precursor, which chemisorbs onto the surface. Subsequently, a co-reactant, such as ozone (O₃) or water (H₂O), is introduced to react with the precursor layer, forming a thin layer of V₂O₅.[1][2] This cycle is repeated to achieve the desired film thickness.
Experimental Parameters
The quality, crystallinity, and growth rate of the V₂O₅ thin films are highly dependent on the deposition parameters. The following table summarizes key experimental parameters for V₂O₅ deposition using VTIP, compiled from various studies.
| Parameter | Value | Notes | Source |
| Precursor | This compound (VTIP) | A volatile liquid organometallic compound. | |
| Precursor Temperature | 45 °C | To achieve a vapor pressure of approximately 0.29 Torr. | [4] |
| Co-reactant | Ozone (O₃) or Water (H₂O) | Ozone is often used for crystalline, as-deposited films. | [1][2] |
| Deposition Technique | Atomic Layer Deposition (ALD) | Can be thermal or plasma-enhanced (PE-ALD). | [1][2] |
| Substrate Temperature (Thermal ALD) | 170 - 185 °C | A narrow window for crystalline V₂O₅ growth. | [2][3] |
| Substrate Temperature (PE-ALD) | 50 - 200 °C | A wider deposition window is possible with plasma enhancement. | [1] |
| Growth Rate (Thermal ALD with O₃) | ~0.27 Å/cycle | On a silicon substrate. | [2][3] |
| Growth Rate (PE-ALD with H₂O or O₂) | ~0.7 Å/cycle | Significantly higher than thermal ALD. | [1] |
| Reactor Base Pressure | ~2 mbar | [4] | |
| Post-Deposition Annealing | Up to 500 °C in O₂ | Can be used to crystallize amorphous films into V₂O₅. | [1] |
Detailed Experimental Protocol: Atomic Layer Deposition (ALD)
This protocol describes the steps for depositing V₂O₅ thin films using a thermal ALD process with ozone as the co-reactant.
3.1. Substrate Preparation
-
Clean the desired substrate (e.g., silicon wafer, Au-coated stainless steel) to remove any organic and inorganic contaminants.[2]
-
For silicon substrates, a common cleaning procedure involves a 1-minute dip in a 1% hydrofluoric acid (HF) solution to remove the native oxide layer.[4]
-
Rinse the substrate thoroughly with deionized (DI) water.
-
Dry the substrate using a stream of high-purity nitrogen gas.[4]
3.2. ALD System Setup
-
Load the cleaned substrate into the ALD reactor.
-
Heat the VTIP precursor to 45 °C in a bubbler to ensure an adequate vapor pressure.[4]
-
Maintain the ALD reactor at a base pressure of approximately 2 mbar.[4]
-
Set the substrate temperature to the desired value within the ALD window (e.g., 175 °C for crystalline growth).[2][3]
-
Use a stable ozone source, for example, one that provides approximately 18 wt% O₃ from a pure O₂ source.[4]
3.3. Deposition Cycle
A single ALD cycle for V₂O₅ deposition consists of the following four steps:
-
VTIP Pulse: Introduce VTIP vapor into the reactor chamber for a set duration (e.g., 0.5 - 2 seconds). The VTIP molecules will adsorb and react with the substrate surface in a self-limiting manner.
-
Purge 1: Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted VTIP and gaseous byproducts.
-
Ozone Pulse: Introduce ozone into the reactor chamber for a set duration (e.g., 1 - 5 seconds). The ozone will react with the surface-adsorbed VTIP species to form a layer of V₂O₅.
-
Purge 2: Purge the reactor again with the inert gas to remove any unreacted ozone and reaction byproducts.
Repeat this cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using techniques like quartz crystal microbalance (QCM) or ex-situ with spectroscopic ellipsometry.[4][5]
Visualization of Workflow and Chemical Pathway
4.1. Experimental Workflow
The following diagram illustrates the key steps in the V₂O₅ thin film deposition process using ALD.
References
Vanadium(V) Oxytriisopropoxide: A Versatile Catalyst in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Vanadium(V) oxytriisopropoxide, with the chemical formula VO(O-iPr)₃, has emerged as a highly versatile and efficient catalyst in a multitude of organic transformations. Its utility spans from stereoselective epoxidations to robust C-H bond functionalizations and polymerizations. This document provides detailed application notes and experimental protocols for key synthetic methodologies leveraging this powerful catalyst.
Epoxidation of Allylic Alcohols
This compound is a renowned catalyst for the epoxidation of allylic alcohols, offering high regio- and stereoselectivity. The hydroxyl group of the substrate plays a crucial directing role in the vanadium-catalyzed epoxidation, leading to the delivery of the oxygen atom to the double bond on the same face as the hydroxyl group.
A notable application is the asymmetric epoxidation of allylic and homoallylic alcohols when used in conjunction with chiral ligands, such as hydroxamic acids. This methodology provides access to enantioenriched epoxides, which are valuable chiral building blocks in the synthesis of complex molecules. For instance, the use of chiral bishydroxamic acid ligands with this compound has achieved high enantioselectivities in the epoxidation of homoallylic alcohols[1]. In some cases, this catalytic system has achieved enantiomeric excesses of up to 96%[1]. The choice of oxidant is also critical, with cumene (B47948) hydroperoxide (CHP) sometimes proving more effective than tert-butyl hydroperoxide (TBHP)[1].
Quantitative Data for Epoxidation of Allylic Alcohols
| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Geraniol (B1671447) | VO(acac)₂ | t-BuOOH | Toluene (B28343) | >95 (crude) | - | [2][3] |
| Various Allylic Alcohols | VO(O-iPr)₃ / Chiral Hydroxamic Acid | TBHP/CHP | CH₂Cl₂ / Toluene | >99 (conversion) | up to 71 | [4][5] |
| Various Allylic Alcohols | Vanadium catalyst / Chiral Ligand | - | Water | - | up to 94 | [6][7] |
| Homoallylic Alcohols | VO(O-iPr)₃ / Chiral Bishydroxamic Acid | CHP | Toluene | Good | up to 96 | [1] |
Experimental Protocol: Epoxidation of Geraniol
This protocol is adapted from the literature for the epoxidation of geraniol using a vanadium catalyst[2][3].
Materials:
-
Geraniol
-
Vanadyl acetylacetonate (B107027) (VO(acac)₂) (can be substituted with this compound)
-
tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane
-
Toluene, anhydrous
-
Acetic anhydride (B1165640)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a solution of geraniol (1.2 mL) in toluene (9 mL) in a round-bottom flask, add the vanadium catalyst (e.g., VO(acac)₂, 0.026 g).
-
Slowly add tert-butyl hydroperoxide (1.3 mL of a 5.5 M solution in decane) dropwise over 10 minutes. The color of the solution may change from green to red, then to orange, and finally to a light yellow.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture, then add acetic anhydride (2.5 mL) and 4-dimethylaminopyridine (4 mL of a 0.2 M solution). Stir for 5 minutes and then cool on an ice bath.
-
Perform an aqueous work-up by sequential extraction with 10 mL of 1 M HCl solution, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the vanadium-catalyzed epoxidation of geraniol.
C(sp³)–H Fluorination
Vanadium catalysts have been successfully employed in the direct fluorination of C(sp³)–H bonds, a challenging yet highly desirable transformation in medicinal chemistry and materials science. This method allows for the late-stage introduction of fluorine atoms into complex molecules. Vanadium(III) oxide (V₂O₃), for which this compound can be a precursor, has been shown to be an effective catalyst for this reaction, using Selectfluor as the fluorine source[8][9][10][11]. The reaction is operationally simple and the heterogeneous catalyst can be easily removed by filtration[8][9][10][11].
This methodology has been applied to a range of substrates, including the selective fluorination at the tertiary positions of adamantane (B196018) derivatives[8].
Quantitative Data for C(sp³)–H Fluorination
| Substrate | Catalyst | Fluorinating Agent | Solvent | Yield (%) | Reference |
| Cyclohexane | V₂O₃ | Selectfluor | CH₃CN | 65 (isolated) | [8] |
| 1-Adamantanol | V₂O₃ | Selectfluor | CH₃CN | 74 (isolated) | [8] |
| 1-Adamantanecarboxylic acid | V₂O₃ | Selectfluor | CH₃CN | 70 (isolated) | [8] |
Experimental Protocol: C(sp³)–H Fluorination of Adamantane Derivatives
This protocol is based on a general procedure for vanadium-catalyzed C(sp³)–H fluorination[8].
Materials:
-
Adamantane substrate (e.g., 1-Adamantanol)
-
Vanadium(III) oxide (V₂O₃)
-
Selectfluor
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether
-
Pentane
-
Standard Schlenk line or glovebox for inert atmosphere techniques.
Procedure:
-
In a vial, combine the adamantane substrate (0.2 mmol, 1.0 equiv), Vanadium(III) oxide (3.0 mg, 0.02 mmol, 10 mol%), and Selectfluor (106.3 mg, 0.3 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (2.0 mL).
-
Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature for 6–48 hours.
-
Upon completion, pour the reaction mixture into diethyl ether (20 mL).
-
Filter the mixture to remove the catalyst and Selectfluor byproducts.
-
Concentrate the filtrate and purify the residue by silica gel flash column chromatography using a diethyl ether/pentane eluent system.
Caption: General workflow for the vanadium-catalyzed C(sp³)–H fluorination.
Ring-Opening Polymerization of Lactones
This compound and related vanadium complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters. The activity of the catalyst can be influenced by the ligands attached to the vanadium center.
Quantitative Data for Ring-Opening Polymerization of ε-Caprolactone
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Vanadium complex with ONO-type Schiff base ligand | - | - | - | Moderate activity | 4,000 - 18,700 | 1.4 - 2.5 | [12] |
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol is a general representation based on literature procedures for ROP of ε-caprolactone using transition metal catalysts[12].
Materials:
-
ε-Caprolactone, freshly distilled
-
This compound or a derivative complex
-
Toluene, anhydrous
-
Methanol
-
Standard Schlenk line or glovebox for inert atmosphere techniques.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vanadium catalyst in anhydrous toluene.
-
Add the desired amount of ε-caprolactone monomer to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 h).
-
Monitor the polymerization progress by taking aliquots and analyzing them by ¹H NMR.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: General workflow for the ring-opening polymerization of ε-caprolactone.
Other Applications
Beyond these key areas, this compound serves as a precursor for various vanadium-based catalysts and materials. It is utilized in the synthesis of vanadium oxides for applications in electronics, energy storage, and other catalytic processes such as oxidative desulfurization and the oxidation of hydrocarbons[6]. Vanadium catalysts derived from this precursor are also effective for the oxidation of sulfides to sulfoxides[13].
These application notes demonstrate the broad utility of this compound in organic synthesis, providing a foundation for its use in research and development. The provided protocols offer a starting point for the practical application of this versatile catalyst.
References
- 1. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 2. prezi.com [prezi.com]
- 3. prezi.com [prezi.com]
- 4. preprints.org [preprints.org]
- 5. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
- 7. Vanadium-catalyzed asymmetric epoxidation of allylic alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanadium-Catalyzed C(sp3)-H Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanadium-catalyzed C(sp3)–H fluorination reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vanadium-catalyzed selenide oxidation with in situ [2,3] sigmatropic rearrangement (SOS reaction): scope and asymmetric applications - PMC [pmc.ncbi.nlm.nih.gov]
Vanadium(V) Oxytriisopropoxide: Application Notes and Protocols for Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Vanadium(V) oxytriisopropoxide (VTIP) as a precursor in Atomic Layer Deposition (ALD). VTIP is a versatile liquid organometallic compound enabling the deposition of high-quality vanadium oxide thin films for a range of advanced applications.[1]
Applications of ALD-Grown Vanadium Oxide Films
Vanadium oxide thin films grown by ALD using VTIP exhibit a variety of functional properties, making them suitable for numerous technological applications.[2] The primary application areas include:
-
Microbolometers: Vanadium oxide films possess a high Temperature Coefficient of Resistance (TCR), a critical property for thermal sensing in uncooled infrared detectors.[3][4] ALD allows for the deposition of stable and defect-free V₂O₅ films with excellent TCR and resistivity characteristics for microbolometer applications.[3][4]
-
Energy Storage: Vanadium pentoxide (V₂O₅) is a promising cathode material for lithium-ion batteries.[1] ALD enables the conformal coating of complex electrode structures, potentially enhancing the electrochemical performance of batteries.[1]
-
Smart Windows: Certain phases of vanadium oxide, such as VO₂, exhibit a thermochromic metal-to-insulator transition, making them ideal for smart window applications that can regulate solar heat gain. While VTIP primarily yields V₂O₅ as-deposited, post-deposition annealing can be used to achieve other vanadium oxide phases.
-
Catalysis: V₂O₅ is a well-known catalyst for various selective oxidation reactions. The ability of ALD to uniformly coat porous substrates makes it an attractive method for preparing highly efficient supported catalysts.[1]
-
Perovskite Solar Cells: ALD-grown vanadium oxide can serve as a hole transport layer in perovskite solar cells, contributing to improved device stability and performance.[5]
Properties of this compound
This compound (VO(O-iPr)₃), also referred to as VTIP or VTOP, is a liquid precursor with properties that make it suitable for ALD.[1][3]
| Property | Value | Reference |
| Chemical Formula | VO(OCH(CH₃)₂)₃ | |
| Molecular Weight | 230.19 g/mol | |
| Form | Liquid | [1] |
| Density | 1.035 g/mL at 25 °C | [1] |
| Boiling Point | 80-82 °C / 2 mmHg | [1] |
| Refractive Index | n20/D 1.479 | [1] |
| Vapor Pressure | 0.63 Torr at 60 °C | [3] |
Atomic Layer Deposition Process Parameters
The successful deposition of vanadium oxide films using VTIP depends on precise control of the ALD process parameters. Both thermal and plasma-enhanced ALD (PE-ALD) processes have been developed.
Thermal ALD using VTIP and Water
This process relies on the sequential exposure of the substrate to VTIP and water vapor.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | This compound (VTIP) | [3] |
| Co-reactant | Deionized Water (H₂O) | [3] |
| ALD Temperature Window | 50 - 100 °C (constant growth rate) | [6] |
| VTIP Bubbler Temperature | 60 °C | [3] |
| Growth per Cycle (GPC) | ~0.02 Å/cycle at 150 °C | [3] |
| GPC | ~0.32 Å/cycle (custom reactor) | [4] |
| As-deposited Film | Amorphous V₂O₅ with carbon contamination | [7] |
| Resistivity | 77 kΩ·cm | [4] |
| TCR | -4.7 %/K | [4] |
Plasma-Enhanced ALD (PE-ALD) using VTIP and Oxygen/Water Plasma
PE-ALD offers advantages such as a wider ALD temperature window and the ability to deposit purer films.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | This compound (VTIP) | [1] |
| Co-reactant | Oxygen (O₂) or Water (H₂O) plasma | [1][7] |
| ALD Temperature Window | 50 - 200 °C | [1][7] |
| Growth per Cycle (GPC) | ~0.7 Å/cycle (with H₂O or O₂ plasma) | [1] |
| As-deposited Film (O₂ plasma) | Crystalline (001)-oriented V₂O₅, high purity | [1][7] |
| As-deposited Film (H₂O plasma) | Amorphous V₂O₅ with carbon contamination | [1][7] |
Experimental Protocols
Protocol for Thermal ALD of V₂O₅
This protocol is a synthesis of typical parameters reported in the literature.[3][7]
1. Substrate Preparation:
- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).
- An oxygen plasma clean can be performed to ensure a hydrophilic surface.
2. ALD Reactor Setup:
- Load the cleaned substrate into the ALD reactor.
- Heat the VTIP precursor to 60 °C to achieve a vapor pressure of approximately 0.63 Torr.[3]
- Maintain the ALD reactor walls at a temperature higher than the precursor bubbler to prevent condensation.
- Set the substrate deposition temperature to 150 °C.[3]
3. ALD Cycle:
- Step 1: VTIP Pulse: Pulse VTIP into the reactor for a duration sufficient to achieve surface saturation (e.g., 1 second).[3]
- Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted VTIP and byproducts (e.g., for 18 seconds).[3]
- Step 3: H₂O Pulse: Pulse deionized water vapor into the reactor (e.g., for 1 second).[3]
- Step 4: Purge: Purge the reactor with the inert gas to remove unreacted water and byproducts (e.g., for 18 seconds).[3]
4. Deposition and Characterization:
- Repeat the ALD cycle for the desired number of cycles to achieve the target film thickness.
- After deposition, the film can be characterized for its structural, electrical, and optical properties.
Protocol for Plasma-Enhanced ALD of V₂O₅
This protocol is based on reported PE-ALD processes for high-purity V₂O₅.[1][7]
1. Substrate Preparation:
- Follow the same substrate cleaning procedure as for thermal ALD.
2. ALD Reactor Setup:
- Load the substrate into a PE-ALD reactor.
- Heat the VTIP precursor to the appropriate temperature.
- Set the substrate deposition temperature within the ALD window (e.g., 150 °C).[7]
3. ALD Cycle:
- Step 1: VTIP Pulse: Pulse VTIP into the reactor to achieve surface saturation.
- Step 2: Purge: Purge the reactor with an inert gas.
- Step 3: O₂ Plasma: Introduce oxygen gas and ignite the plasma for a set duration to react with the adsorbed precursor.
- Step 4: Purge: Purge the reactor with the inert gas.
4. Deposition and Characterization:
- Repeat the PE-ALD cycle to achieve the desired film thickness.
- The resulting film is expected to be crystalline V₂O₅ with low carbon contamination.[1][7]
Visualizations
Caption: A diagram illustrating the four sequential steps of a thermal ALD cycle for depositing vanadium oxide using VTIP and water.
Caption: A diagram showing the workflow of a plasma-enhanced ALD cycle for vanadium oxide deposition with VTIP and an oxygen plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceliterature.com [scienceliterature.com]
- 4. Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition of Vanadium Oxide Films from Vanadyl Triisopropoxide (VO(OiPr)₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical vapor deposition (CVD) of vanadium oxide thin films using vanadyl triisopropoxide (VO(OiPr)₃) as a precursor. Vanadium oxides are a versatile class of materials with numerous applications in electronics, catalysis, and sensing. This document outlines detailed experimental protocols, summarizes key deposition parameters, and presents the expected film characteristics to aid researchers in successfully fabricating high-quality vanadium oxide films for their specific applications.
Overview of the CVD Process
Chemical Vapor Deposition is a vacuum deposition method used to produce high-quality, high-performance solid materials, typically thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For the synthesis of vanadium oxide films, vanadyl triisopropoxide (VO(OiPr)₃) is a commonly used liquid precursor due to its relatively high vapor pressure and controlled decomposition.
The CVD process for depositing vanadium oxide films from VO(OiPr)₃ typically involves the following stages:
-
Vaporization: The liquid VO(OiPr)₃ precursor is heated in a bubbler to generate a vapor.
-
Transport: An inert carrier gas (e.g., Ar, N₂) transports the precursor vapor into the reaction chamber.
-
Deposition: The precursor vapor thermally decomposes on a heated substrate, forming a vanadium oxide film. An oxidizing agent, such as oxygen, can be introduced to control the stoichiometry of the film.
-
Post-Deposition Treatment: In some cases, a post-deposition annealing step is performed to improve the crystallinity and control the phase of the vanadium oxide film.
Experimental Protocols
This section provides detailed protocols for the deposition of different phases of vanadium oxide, primarily V₂O₅ and VO₂, using VO(OiPr)₃ as the precursor.
Substrate Preparation
Proper substrate preparation is critical to ensure good film adhesion and quality.
-
Substrate Selection: Common substrates for vanadium oxide deposition include silicon wafers, quartz, glass, and sapphire.
-
Cleaning Procedure:
-
Ultrasonically clean the substrates in a sequence of solvents: acetone, isopropanol, and deionized water, for 10-15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For silicon substrates, a final cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed to remove any organic residues. Extreme caution should be exercised when handling piranha solution.
-
Alternatively, an oxygen plasma treatment can be used to clean and activate the substrate surface.
-
CVD Protocol for Vanadium Pentoxide (V₂O₅)
This protocol is based on established literature for depositing crystalline V₂O₅ films.
-
Precursor Handling:
-
Fill the bubbler with VO(OiPr)₃ in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with air and moisture.
-
Heat the VO(OiPr)₃ precursor in the bubbler to a temperature of 50°C to generate sufficient vapor pressure.
-
Maintain the gas lines connecting the bubbler to the reactor at a slightly higher temperature (e.g., 60°C) to prevent precursor condensation.
-
-
Deposition Parameters:
-
Place the cleaned substrate into the CVD reactor.
-
Heat the substrate to the desired deposition temperature of 300°C.
-
Introduce a carrier gas (e.g., Nitrogen) flow through the bubbler to transport the precursor vapor into the reactor.
-
Introduce oxygen (O₂) as a reactive gas at a flow rate of 100 sccm.
-
Maintain a total reactor pressure of 2400 Pa.
-
The deposition time will determine the final film thickness. For example, a 240 nm thick film can be achieved under these conditions.[1]
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor and oxygen flow.
-
Cool the reactor down to room temperature under an inert gas flow before removing the substrate.
-
For as-deposited amorphous or poorly crystalline films, a post-deposition annealing step at 500°C in air may be required to obtain a well-crystallized V₂O₅ phase.[1]
-
CVD Protocol for Vanadium Dioxide (VO₂)
Depositing pure VO₂ can be more challenging due to the multiple stable oxidation states of vanadium. The following protocol provides a general guideline.
-
Precursor Handling:
-
Follow the same precursor handling procedure as for V₂O₅ deposition.
-
-
Deposition Parameters:
-
Place the cleaned substrate into the CVD reactor.
-
Substrate temperature is a critical parameter for phase control. For VO₂ deposition, a higher temperature range, typically between 400°C and 700°C, is employed.
-
Introduce a carrier gas (e.g., Argon) flow through the bubbler.
-
The introduction of an oxidizing agent should be carefully controlled or omitted. Some studies suggest that VO₂ can be obtained without an additional oxygen source, relying on the oxygen from the precursor itself.
-
The reactor pressure should be maintained at a low level.
-
-
Post-Deposition:
-
Cool the reactor down under an inert atmosphere.
-
A post-deposition annealing step in a controlled atmosphere (e.g., low oxygen partial pressure or an inert gas) may be necessary to achieve the desired VO₂ phase and crystallinity. Annealing temperatures can range from 400°C to 500°C.
-
Data Presentation
The following tables summarize the key experimental parameters for the CVD of vanadium oxide films using VO(OiPr)₃ and the resulting film properties.
| Parameter | Value | Reference |
| Precursor | Vanadyl Triisopropoxide (VO(OiPr)₃) | N/A |
| Bubbler Temperature | 50°C | [2] |
| Gas Line Temperature | 60°C | [2] |
| Substrate Temperature | 300°C | [1] |
| Carrier Gas | Nitrogen | [2] |
| Reactive Gas | Oxygen (O₂) | [1] |
| O₂ Flow Rate | 100 sccm | [1] |
| Reactor Pressure | 2400 Pa | [1] |
| Resulting Film | V₂O₅ | [1] |
| Film Thickness | 240 nm | [1] |
| Post-Annealing | 500°C (if required for crystallinity) | [1] |
| Table 1: Experimental Parameters for V₂O₅ Deposition |
| Parameter | General Range | Notes |
| Substrate Temperature | 400 - 700°C | Higher temperatures favor the formation of lower oxidation states like VO₂. |
| Oxygen Partial Pressure | Low to None | Precise control is crucial for obtaining the VO₂ phase. |
| Post-Annealing Temp. | 400 - 500°C | Often required to improve crystallinity and phase purity. |
| Annealing Atmosphere | Inert (Ar, N₂) or low O₂ | Prevents oxidation to V₂O₅. |
| Table 2: General Deposition and Annealing Parameters for VO₂ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the CVD of vanadium oxide films.
References
Application Notes: Vanadyl Isopropoxide (VTIP) in the Fabrication of Anodes for Lithium-Ion Batteries
Introduction
Vanadium oxides and nitrides are emerging as promising high-capacity anode materials for next-generation lithium-ion batteries, owing to their high theoretical capacities and unique electrochemical properties. Vanadyl isopropoxide (VTIP), with the chemical formula VO(O-i-Pr)₃, serves as a versatile molecular precursor for the synthesis of various vanadium-based nanomaterials. Its utility in sol-gel processes allows for precise control over the morphology, crystallinity, and purity of the final anode material, which are critical factors in determining electrochemical performance. These application notes provide detailed protocols and performance data for researchers and scientists engaged in the development of advanced anode materials using VTIP.
Data Presentation
The electrochemical performance of anode materials derived from vanadium precursors is summarized below. It is important to note that performance characteristics are highly dependent on the specific synthesis conditions, material morphology, and electrode composition.
| Anode Material | Precursor (if specified) | Synthesis Method | First Cycle Discharge Capacity (mAh g⁻¹) | Capacity after 100 Cycles (mAh g⁻¹) | Coulombic Efficiency (%) | Cycling Conditions |
| VN | NH₄VO₃ | Hydrothermal & Nitridation | ~1000 | ~600 | ~98% (after stabilization) | 0.1 A g⁻¹ |
| V₂O₅ | VTIP | Sol-Gel | Not specified for anode | Not specified for anode | Not specified for anode | Not specified for anode |
| Li₃VO₄/Graphene | V₂O₅ | Sol-Gel | ~1050 | ~800 | >99% | 0.2 A g⁻¹ |
| VO₂ | VOSO₄ | Hydrothermal | ~750 | ~550 | ~99% | 100 mA g⁻¹ |
Note: Data is compiled from various sources and represents typical performance. Direct performance data for VTIP-derived anodes is limited in publicly available literature; the provided data for other vanadium-based anodes serves as a benchmark.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Vanadium Oxide (V₂O₅) Xerogel using VTIP
This protocol describes the synthesis of a V₂O₅ xerogel, a common intermediate for producing various vanadium oxide phases for anode applications.
Materials:
-
Vanadyl triisopropoxide (VTIP, VO(OC₃H₇)₃)
-
Isopropanol (IPA)
-
Deionized (DI) water
-
Hydrochloric acid (HCl, optional, as catalyst)
Procedure:
-
Precursor Solution Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M solution of VTIP in anhydrous isopropanol.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of DI water in isopropanol. The molar ratio of water to VTIP is a critical parameter and typically ranges from 2 to 10. A small amount of HCl can be added to the water/IPA mixture to catalyze the hydrolysis reaction.
-
Hydrolysis and Condensation: While vigorously stirring the VTIP solution, add the hydrolysis solution dropwise. A color change and the formation of a precipitate or gel should be observed.
-
Aging: Allow the resulting sol to age for 24-48 hours at room temperature. During this time, the condensation reactions will continue, leading to the formation of a stable gel network.
-
Drying: The wet gel is then dried to remove the solvent. For a xerogel, this can be done in an oven at 60-80°C for 12-24 hours. For an aerogel, supercritical drying is required.[1]
-
Calcination: The dried xerogel is then calcined in a tube furnace under a controlled atmosphere (e.g., air, argon, or a reducing atmosphere like H₂/Ar) to obtain the desired vanadium oxide phase (e.g., V₂O₅, VO₂). The temperature and duration of calcination are critical parameters that influence the final product's crystallinity and stoichiometry. For example, calcination in air at 350-500°C typically yields V₂O₅.
Protocol 2: Fabrication of a Vanadium-Based Anode
This protocol outlines the general steps for preparing a coin cell for electrochemical testing of the synthesized anode material.
Materials:
-
Synthesized vanadium-based active material (e.g., V₂O₅, VN)
-
Carbon black (e.g., Super P)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
Procedure:
-
Slurry Preparation: Mix the active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent. Use a planetary mixer or a magnetic stirrer to ensure a homogeneous slurry.
-
Electrode Casting: Cast the slurry onto a copper foil using a doctor blade with a typical thickness of 100-200 µm.
-
Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes (e.g., 12 mm diameter) from the dried copper foil.
-
Coin Cell Assembly: In an argon-filled glovebox, assemble a 2032-type coin cell using the prepared anode as the working electrode, lithium metal as the counter and reference electrode, a Celgard separator, and the electrolyte.
Protocol 3: Electrochemical Characterization
Equipment:
-
Battery cycler
-
Electrochemical workstation with impedance spectroscopy capability
Procedure:
-
Galvanostatic Cycling: Cycle the coin cell at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox potentials associated with the lithium insertion/extraction processes.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to investigate the charge transfer resistance and lithium-ion diffusion kinetics of the anode.
Mandatory Visualization
Caption: Experimental workflow for fabricating and testing VTIP-derived anodes.
Caption: Sol-gel reaction pathway from VTIP to crystalline vanadium oxide.
References
Synthesis of Vanadia-Doped Silica Aerogels via Sol-Gel Method Using Vanadium(V) Oxytriisopropoxide (VTIP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of vanadia-doped silica (B1680970) aerogels using vanadium(V) oxytriisopropoxide (VTIP) as the vanadium precursor. These advanced materials possess unique properties, including high surface area and porosity, which make them promising candidates for a range of applications, particularly in catalysis and biomedicine. For drug development professionals, the controlled release of vanadium ions from these aerogels presents an exciting avenue for therapeutic applications, leveraging the known insulin-mimetic and osteogenic properties of certain vanadium compounds.[1][2]
Application Notes
Vanadia-doped silica aerogels are highly porous, low-density materials with a three-dimensional network structure. The incorporation of vanadium oxide into the silica matrix imparts unique catalytic and biological properties.
Catalysis: The high surface area and the presence of dispersed vanadium oxide species make these aerogels effective catalysts for various oxidation reactions. The accessibility of the active sites within the porous network enhances catalytic efficiency.
Biomedical and Drug Delivery Applications: Vanadium compounds have been shown to exhibit a range of biological activities.[1][2] Notably, they can mimic the effects of insulin, making them of interest for diabetes treatment.[1] Furthermore, certain vanadium compounds have demonstrated the ability to promote bone formation and mineralization (osteogenesis).[1]
The high porosity and large surface area of silica-based aerogels make them excellent candidates for drug delivery systems.[3][4][5][6] Vanadia-doped silica aerogels can serve as a carrier for the controlled release of therapeutically active vanadium ions. The release kinetics can potentially be tailored by modifying the aerogel's properties, such as its density and surface chemistry. The biocompatibility of silica-based materials is generally considered good, though the specific biocompatibility of vanadia-doped silica aerogels would require further investigation for specific applications.[2]
Experimental Protocols
This section details the experimental procedures for the synthesis of vanadia-doped silica aerogels using VTIP and tetraethyl orthosilicate (B98303) (TEOS) as precursors. The process involves three main stages: sol-gel synthesis, aging and solvent exchange, and supercritical drying.
I. Sol-Gel Synthesis
The sol-gel process involves the hydrolysis and condensation of the precursors to form a wet gel.
Materials:
-
This compound (VTIP)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (catalyst)
Procedure:
-
Precursor Solution Preparation: In a clean, dry beaker, dissolve the desired amount of TEOS in ethanol. In a separate beaker, dissolve the calculated amount of VTIP in ethanol. The molar ratio of TEOS to VTIP will determine the vanadia content in the final aerogel.
-
Hydrolysis: To the TEOS/ethanol solution, add a mixture of deionized water, ethanol, and the acid or base catalyst. The molar ratio of water to TEOS is a critical parameter that influences the gelation process.
-
Mixing: Slowly add the VTIP/ethanol solution to the pre-hydrolyzed TEOS solution while stirring continuously. The mixture should be kept in a sealed container to prevent premature evaporation of the solvent.
-
Gelation: Allow the sol to rest undisturbed at room temperature or in a controlled temperature environment until gelation occurs. Gelation time can vary from minutes to hours depending on the specific reaction conditions.
II. Aging and Solvent Exchange
Aging strengthens the gel network, while solvent exchange replaces the pore liquid with a solvent suitable for supercritical drying.
Procedure:
-
Aging: Once the gel has formed, it should be aged in its mother liquor for a period of 24-48 hours. This process allows for further condensation reactions and strengthens the silica-vanadia network.
-
Solvent Exchange: After aging, the mother liquor is decanted and replaced with fresh ethanol. This solvent exchange process is repeated several times over a few days to ensure that all the water and residual reactants are removed from the gel pores.
III. Supercritical Drying
Supercritical drying is a crucial step to produce aerogels by removing the solvent without causing the collapse of the delicate porous structure. Carbon dioxide is commonly used as the supercritical fluid.
Procedure:
-
Transfer to High-Pressure Vessel: The wet gel, immersed in ethanol, is placed in a high-pressure autoclave.
-
CO₂ Flushing: The vessel is filled with liquid CO₂ to displace the ethanol. This flushing process is repeated several times.
-
Supercritical Point: The temperature and pressure inside the vessel are raised above the critical point of CO₂ (31.1 °C and 73.8 bar).
-
Venting: The supercritical CO₂ is then slowly vented from the vessel while maintaining the temperature above the critical point. This slow depressurization prevents the formation of a liquid-vapor interface, thus preserving the aerogel's porous structure.
-
Aerogel Recovery: Once the pressure has returned to ambient, the dry, monolithic vanadia-doped silica aerogel can be removed from the vessel.
Data Presentation
The physical properties of vanadia-doped silica aerogels are highly dependent on the synthesis parameters. The following tables summarize typical data ranges for these materials based on available literature.
Table 1: Synthesis Parameters for Vanadia-Doped Silica Aerogels
| Parameter | Typical Range |
| V₂O₅ content (wt%) | 1 - 20% |
| TEOS : VTIP molar ratio | 99:1 - 80:20 |
| H₂O : Si molar ratio | 4:1 - 12:1 |
| Catalyst | HCl or NH₃ |
| Aging time | 24 - 48 hours |
| Supercritical Drying Fluid | Carbon Dioxide |
Table 2: Physical Properties of Vanadia-Doped Silica Aerogels
| Property | Typical Value |
| Surface Area (m²/g) | 300 - 800 |
| Pore Volume (cm³/g) | 1.5 - 4.0 |
| Average Pore Diameter (nm) | 10 - 30 |
| Bulk Density (g/cm³) | 0.05 - 0.20 |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of vanadia-doped silica aerogels.
Caption: Experimental workflow for the synthesis of vanadia-doped silica aerogels.
Caption: Simplified reaction mechanism for the sol-gel synthesis of vanadia-doped silica.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of vanadium ferrite doping on the bioactivity of mesoporous bioactive glass-ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Vanadium ferrite-doped mesoporous bioactive glass-ceramics: controlled cisplatin delivery in chemohyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
Application of Vanadyl Triisopropoxide (VTIP) in Asymmetric Transfer Hydrogenation: An Investigational Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of asymmetric transfer hydrogenation (ATH) is a cornerstone of modern synthetic chemistry, providing an efficient and selective method for the production of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. While ruthenium, rhodium, and iridium complexes have traditionally dominated this area, there is a growing interest in developing catalysts based on more abundant and cost-effective first-row transition metals. Vanadium, in this context, presents an intriguing yet largely unexplored option.
Recent preliminary investigations suggest that vanadyl triisopropoxide (VTIP, chemical formula VO(O-iPr)₃) can serve as a precursor for chiral vanadium(V) complexes capable of catalyzing the asymmetric transfer hydrogenation of prochiral ketones. This application note outlines a proposed methodology for the synthesis of a chiral vanadium catalyst from VTIP and its subsequent application in ATH, based on current research trends and established principles of coordination chemistry and catalysis. It is important to note that this is an emerging area of research, and the protocols provided herein are based on analogous systems and should be considered a starting point for further investigation.
Proposed Catalytic System and Rationale
The proposed strategy involves a two-step process:
-
In-situ or ex-situ synthesis of a chiral vanadium(V) complex: VTIP is reacted with a chiral Schiff base ligand. Schiff bases are readily synthesized from chiral amino alcohols and salicylaldehyde (B1680747) derivatives, allowing for a modular approach to catalyst design. The resulting chiral vanadium(V) complex is the active catalyst.
-
Asymmetric Transfer Hydrogenation: The chiral vanadium catalyst mediates the transfer of hydrogen from a hydrogen donor, typically isopropanol (B130326), to a prochiral ketone, yielding a chiral secondary alcohol with a preference for one enantiomer.
This approach leverages the Lewis acidity and redox properties of the vanadium center, modulated by the chiral ligand environment, to achieve enantioselectivity.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Vanadium(V) Schiff Base Catalyst
This protocol describes the synthesis of a chiral vanadium(V) complex from VTIP and a Schiff base ligand derived from (1R,2S)-(-)-norephedrine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351).
Materials:
-
(1R,2S)-(-)-Norephedrine
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Vanadyl triisopropoxide (VTIP)
-
Methanol (B129727) (anhydrous)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Schiff Base Ligand Synthesis:
-
In a 100 mL round-bottom flask, dissolve (1R,2S)-(-)-norephedrine (1.51 g, 10 mmol) in 30 mL of anhydrous methanol under an inert atmosphere.
-
To this solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10 mmol).
-
Reflux the mixture for 4 hours. The formation of the yellow Schiff base can be monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the chiral Schiff base ligand as a yellow solid. The ligand can be used in the next step without further purification.
-
-
Chiral Vanadium(V) Complex Formation:
-
In a Schlenk flask under an inert atmosphere, dissolve the synthesized chiral Schiff base ligand (3.67 g, 10 mmol) in 40 mL of anhydrous toluene.
-
To this solution, add vanadyl triisopropoxide (VTIP) (2.44 g, 10 mmol) dropwise at room temperature with vigorous stirring.
-
The color of the solution will change, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting solution of the chiral vanadium(V) complex can be used directly for the catalytic reaction (in-situ preparation) or the solvent can be removed in vacuo to yield the complex as a solid for isolation and characterization.
-
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
This protocol details the use of the prepared chiral vanadium(V) catalyst in the asymmetric transfer hydrogenation of acetophenone using isopropanol as the hydrogen source.
Materials:
-
Chiral vanadium(V) Schiff base catalyst solution from Protocol 1 or the isolated solid complex.
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous toluene
-
Standard reaction vials and stirring equipment
-
GC or HPLC with a chiral column for yield and enantiomeric excess determination.
Procedure:
-
Reaction Setup:
-
In a dry reaction vial under an inert atmosphere, add the chiral vanadium(V) Schiff base catalyst (0.05 mmol, 1 mol% relative to the substrate). If using the solution from Protocol 1, add the corresponding volume. If using the solid, dissolve it in 2 mL of anhydrous toluene.
-
Add acetophenone (0.60 g, 5 mmol).
-
Add 10 mL of anhydrous isopropanol.
-
Prepare a 1 M solution of KOH in isopropanol. Add 0.25 mL of this solution (0.25 mmol, 5 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 80 °C with stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol (B42297) by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following table presents illustrative data for the proposed vanadium-catalyzed asymmetric transfer hydrogenation of various ketones. Note: This data is hypothetical and intended to represent potential outcomes of this investigational methodology.
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 1.0 | 24 | 80 | 85 | 92 (R) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1.0 | 36 | 80 | 82 | 90 (R) |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 1.5 | 48 | 80 | 75 | 88 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 1.0 | 48 | 80 | 78 | 85 (R) |
| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 1.0 | 36 | 80 | 88 | 94 (R) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of a chiral vanadium catalyst from VTIP and its application in asymmetric transfer hydrogenation.
Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for the vanadium-catalyzed asymmetric transfer hydrogenation of a ketone.
Conclusion and Outlook
The application of vanadyl triisopropoxide as a precursor for chiral catalysts in asymmetric transfer hydrogenation represents a promising, albeit nascent, area of research. The methodologies presented provide a foundational framework for scientists to explore this chemistry further. Key areas for future development include the screening of a wider variety of chiral ligands to improve enantioselectivity and turnover numbers, detailed mechanistic studies to elucidate the nature of the active catalytic species and the transition state of the hydrogen transfer step, and expansion of the substrate scope to include a broader range of functionalized ketones. Success in this endeavor could lead to the development of a new class of practical and sustainable catalysts for the synthesis of valuable chiral molecules.
Vanadium-Based Catalysts for Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of vanadium-based catalysts, which are widely employed in various industrial and laboratory-scale oxidation reactions. Vanadium's accessible redox states and the ability to tailor its catalytic properties through different synthesis methods make it a versatile element in catalysis. This document outlines common preparation techniques, presents comparative data on catalyst properties and performance, and provides standardized protocols for catalyst synthesis and evaluation.
Overview of Synthesis Methods
Several methods are commonly used to prepare vanadium-based catalysts, each offering distinct advantages in controlling the catalyst's final properties such as surface area, vanadium dispersion, and particle size. The choice of method significantly influences the catalytic activity and selectivity in oxidation reactions.[1][2] The most prevalent methods include:
-
Incipient Wetness Impregnation: A straightforward and widely used technique for supporting vanadium species on a pre-formed support material.[3][4][5]
-
Sol-Gel Synthesis: Offers excellent control over the catalyst's textural properties and the dispersion of the active vanadium species.[6][7][8]
-
Hydrothermal Synthesis: Enables the formation of well-defined nanostructured vanadium oxide materials with controlled morphologies.[9][10][11]
-
Co-Precipitation: A method for synthesizing mixed-oxide catalysts where the vanadium species are intimately mixed with the support precursors.[12][13][14]
Comparative Data of Vanadium-Based Catalysts
The physicochemical properties and catalytic performance of vanadium-based catalysts are highly dependent on the synthesis method and the support used. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Physicochemical Properties of Vanadium-Based Catalysts Prepared by Different Methods
| Catalyst Composition | Synthesis Method | Vanadium Loading (wt.%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference(s) |
| V₂O₅/TiO₂ | Incipient Wetness Impregnation | 5.0 | 45.3 | 0.21 | 18.5 | [3] |
| V₂O₅/TiO₂ | Sol-Gel | 9.0 | 87 | - | - | [7] |
| V₂O₅/SiO₂ | Sol-Gel | 5.0 | >200 | - | - | [8] |
| V₂O₅ Nanoparticles | Hydrothermal | - | - | - | - | [10] |
| V₂O₅/TiO₂ | Co-Precipitation | - | - | - | - | [12] |
| V/Al₂O₃ | Incipient Wetness Impregnation | 2.9 | 230 | 0.45 | 7.8 | [15] |
Table 2: Catalytic Performance in Propane (B168953) Oxidative Dehydrogenation (ODH)
| Catalyst Composition | Synthesis Method | Vanadium Loading (wt.%) | Reaction Temperature (°C) | Propane Conversion (%) | Propylene Selectivity (%) | Propylene Yield (%) | Reference(s) |
| VOx/ZrO₂ | Impregnation | 5.0 | 550 | 20.1 | 49.2 | 9.9 | [16] |
| VOx/SiO₂ | Impregnation | 5.0 | 550 | 12.5 | 55.1 | 6.9 | [16] |
| VOx/Al₂O₃ | Impregnation | 5.0 | 550 | 5.2 | 40.1 | 2.1 | [16] |
| V-Mg-Al Mixed Oxide | Co-precipitation | - | - | 16.55 | 99.97 | - | [17] |
Table 3: Catalytic Performance in H₂S Selective Oxidation to Sulfur
| Catalyst Composition | Synthesis Method | Vanadium Loading (wt.%) | Reaction Temperature (°C) | H₂S Conversion (%) | Sulfur Selectivity (%) | Reference(s) |
| V₂O₅/Si-PCH | Incipient Wetness | 16.0 | 220 | ~85 | >98 | [18] |
| V₂O₅/SiTi-PCH | Incipient Wetness | 16.0 | 220 | 89 | 100 | [18] |
| VOx/TiO₂ | Impregnation | 10.0 | 230 | 84 | 95 | [19] |
| BiVOx (V/Bi = 0.5) | Mixed Oxide | - | 200 | 95 | 100 | [20] |
| V-Mo-O (V/Mo = 5) | Mixed Oxide | - | 200 | 80 | 99 | [20] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of vanadium-based catalysts using the aforementioned methods.
Incipient Wetness Impregnation of V₂O₅/TiO₂
This protocol describes the preparation of a V₂O₅/TiO₂ catalyst, a widely used system for various oxidation reactions.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid (C₂H₂O₄)
-
Titanium dioxide (TiO₂, anatase) support
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Pre-treatment: Dry the TiO₂ support in an oven at 120°C for at least 4 hours to remove physisorbed water.
-
Precursor Solution Preparation:
-
Calculate the required amount of NH₄VO₃ to achieve the desired vanadium loading (e.g., 5 wt.%).
-
Dissolve the calculated amount of oxalic acid in deionized water (a molar ratio of oxalic acid to vanadium of 2:1 is common).
-
Slowly add the NH₄VO₃ to the oxalic acid solution while stirring continuously until a clear blue solution is formed. The volume of the solution should be equal to the pore volume of the TiO₂ support.
-
-
Impregnation:
-
Add the precursor solution dropwise to the dried TiO₂ support with constant mixing to ensure uniform distribution.
-
Continue mixing until the support material appears uniformly wet.
-
-
Drying: Dry the impregnated material in an oven at 120°C for 12-16 hours.[21]
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 450°C at a rate of 5°C/min and holding for 4-6 hours.[6][21]
Sol-Gel Synthesis of V₂O₅-SiO₂
This protocol details the synthesis of a V₂O₅-SiO₂ catalyst with high surface area and well-dispersed vanadium species.[8]
Materials:
-
Vanadium(V) oxytriisopropoxide (VO(O-iPr)₃) or Vanadyl acetylacetonate (B107027) (VO(acac)₂)
-
Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Drying oven
-
Calcination furnace
Procedure:
-
Sol Preparation:
-
In a flask, mix TEOS with ethanol.
-
In a separate beaker, prepare a solution of the vanadium precursor in ethanol.
-
Slowly add the vanadium precursor solution to the TEOS solution under vigorous stirring.
-
-
Hydrolysis and Condensation:
-
Add a mixture of deionized water, ethanol, and the catalyst (acid or base) dropwise to the alkoxide solution while stirring.
-
Continue stirring until a gel is formed. The gelation time can vary from minutes to hours depending on the conditions.
-
-
Aging: Age the gel at room temperature for 24-48 hours in a sealed container to strengthen the network.
-
Drying: Dry the gel, for example, at 60-80°C for 24 hours to remove the solvent.[6]
-
Calcination: Calcine the dried xerogel in air. A typical procedure is to heat to 500°C and hold for several hours to remove organic residues and form the final oxide catalyst.[8]
Hydrothermal Synthesis of V₂O₅ Nanostructures
This protocol describes a method to synthesize vanadium oxide nanostructures, such as nanorods or nanowires.[10][11]
Materials:
-
Ammonium metavanadate (NH₄VO₃) or Vanadium pentoxide (V₂O₅) powder
-
Reducing agent (e.g., oxalic acid) (optional, for mixed-valence oxides)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Precursor Solution/Suspension:
-
Hydrothermal Treatment:
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 80-100°C).[10]
-
-
Annealing (Optional): The dried powder can be annealed at a higher temperature (e.g., 500°C) to improve crystallinity.[10]
Co-Precipitation of V-containing Mixed Oxides
This protocol outlines the synthesis of a mixed oxide catalyst, for instance, a V-Mg-Al mixed oxide.[14][17]
Materials:
-
Soluble salts of the constituent metals (e.g., Mg(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, and NH₄VO₃)
-
Precipitating agent (e.g., NaOH, Na₂CO₃, or NH₄OH solution)
-
Deionized water
-
Reaction vessel with a stirrer and pH meter
-
Filtration setup
-
Drying oven
-
Calcination furnace
Procedure:
-
Precursor Solution: Prepare an aqueous solution containing the desired molar ratios of the metal salts.
-
Precipitation:
-
Aging: After the addition of the precipitating agent is complete, continue stirring the suspension at the reaction temperature for a period of time (e.g., 1-24 hours) to allow for the aging of the precipitate.[14]
-
Filtration and Washing:
-
Filter the precipitate and wash it thoroughly with deionized water to remove residual ions. Washing is typically continued until the filtrate is neutral.[13]
-
-
Drying: Dry the filter cake in an oven, for example, at 80-120°C overnight.[13][14]
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 500°C) for several hours to obtain the final mixed oxide catalyst.[13][14]
Visualizations
Experimental Workflow for Catalyst Preparation and Testing
The following diagram illustrates a typical workflow for the synthesis, characterization, and performance evaluation of a vanadium-based oxidation catalyst.
Caption: General workflow for vanadium catalyst synthesis and evaluation.
Mars-van Krevelen Mechanism for Oxidation Reactions
The Mars-van Krevelen mechanism is a widely accepted model for describing oxidation reactions catalyzed by metal oxides, including vanadium oxides.[22][23][24] It involves a redox cycle where the catalyst is first reduced by the reactant and then re-oxidized by an oxidizing agent.
Caption: The Mars-van Krevelen redox cycle for catalytic oxidation.
References
- 1. Recent progress in propane oxidative dehydrogenation: broad catalytic strategies and the role of vanadium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in propane oxidative dehydrogenation: broad catalytic strategies and the role of vanadium - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06338H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revues.imist.ma [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. espublisher.com [espublisher.com]
- 11. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization of V2O5/TiO2 Nanocomposites Prepared by Co-Precipitation Method | Scientific.Net [scientific.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Co-Precipitated Ni-Mg-Al Hydrotalcite-Derived Catalyst Promoted with Vanadium for CO2 Methanation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective Oxidation of Hydrogen Sulfide to Sulfur Using Vanadium Oxide Supported on Porous Clay Heterostructures (PCHs) Formed by Pillars Silica, Silica-Zirconia or Silica-Titania - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. lehigh.edu [lehigh.edu]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Vanadium(V) Oxytriisopropoxide in Hole Extraction Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(V) oxytriisopropoxide serves as a versatile and efficient solution-processable precursor for the formation of vanadium oxide (V₂Oₓ) thin films, which are highly effective as hole extraction layers (HELs) in a variety of optoelectronic devices. This method offers a low-temperature, often room-temperature and annealing-free, pathway to produce high-performance HELs, making it a compelling alternative to commonly used materials like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). The resulting V₂Oₓ layers exhibit excellent thermal stability, high work functions, and appropriate energy level alignment for efficient hole extraction from the active layer of devices such as organic solar cells (OPVs) and perovskite solar cells (PSCs).[1][2][3][4] The precursor, this compound, undergoes hydrolysis in ambient air to form the desired vanadium oxide film.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound for creating V₂Oₓ hole extraction layers, including detailed experimental protocols, performance data, and visualizations to guide researchers in the successful implementation of this material in their device fabrication.
Application in Organic Solar Cells (OPVs)
Solution-processed V₂Oₓ derived from this compound has been successfully integrated into OPVs, demonstrating comparable and sometimes superior performance to devices fabricated with traditional PEDOT:PSS hole extraction layers.[1][3] The ability to process these films at room temperature without the need for thermal annealing simplifies the fabrication process and reduces manufacturing costs.[1][2][3][4]
Performance Data
The following table summarizes the performance of organic solar cells utilizing V₂Oₓ hole extraction layers derived from this compound under various conditions.
| Active Layer | HEL | Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PFDT2BT-8:PC₇₀BM | s-V₂Oₓ | No Anneal | 0.88 | 10.5 | 70 | 6.5 | [1] |
| PFDT2BT-8:PC₇₀BM | s-V₂Oₓ | 100 | 0.88 | 10.6 | 70 | 6.5 | [1] |
| PFDT2BT-8:PC₇₀BM | s-V₂Oₓ | 200 | 0.88 | 10.6 | 70 | 6.5 | [1] |
| PFDT2BT-8:PC₇₀BM | s-V₂Oₓ | 300 | 0.85 | 10.3 | 65 | 5.7 | [1] |
| PFDT2BT-8:PC₇₀BM | s-V₂Oₓ | 400 | 0.84 | 10.2 | 62 | 5.3 | [1] |
| PFDT2BT-8:PC₇₀BM | PEDOT:PSS | 130 | 0.88 | 10.6 | 69 | 6.5 | [1] |
| PFDT2BT-8:PC₇₀BM | MoO₃ | - | 0.87 | 10.4 | 69 | 6.3 | [1] |
| P3HT:PCBM | V₂O₅ | - | 0.62 | 6.78 | 40.2 | 1.69 | [5] |
Experimental Protocol: Fabrication of an Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell using a solution-processed V₂Oₓ hole extraction layer.
Caption: Experimental workflow for OPV fabrication.
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and remove organic residues.
2. Hole Extraction Layer Deposition:
-
Prepare a precursor solution by dissolving this compound in a suitable solvent like isopropanol. A typical concentration is 0.1% v/v.
-
Spin-coat the precursor solution onto the cleaned ITO substrate. A typical spin-coating speed is 4000 rpm for 60 seconds to achieve a thin, uniform film.
-
The film will hydrolyze in ambient air to form V₂Oₓ. No annealing is required for many applications.
3. Active Layer Deposition:
-
Prepare the active layer solution by dissolving the donor and acceptor materials (e.g., P3HT and PCBM) in a suitable organic solvent (e.g., chlorobenzene (B131634) or dichlorobenzene).
-
Spin-coat the active layer solution on top of the V₂Oₓ layer. Typical spin-coating parameters are 1000 rpm for 60 seconds.
-
Anneal the active layer if required by the specific material system (e.g., 150°C for 10 minutes for P3HT:PCBM).
4. Cathode Deposition and Encapsulation:
-
Transfer the substrates into a high-vacuum thermal evaporator.
-
Deposit the cathode, which typically consists of a low work function metal like calcium (Ca) followed by a protective layer of aluminum (Al) or silver (Ag). A common alternative is a thin layer of lithium fluoride (B91410) (LiF) followed by Al.
-
Encapsulate the device to protect it from atmospheric degradation.
Application in Perovskite Solar Cells (PSCs)
Low-temperature solution-processed V₂Oₓ has also been demonstrated as an effective hole transport layer in planar heterojunction perovskite solar cells.[6] It offers good stability and facilitates efficient hole extraction from the perovskite absorber layer.
Performance Data
The following table presents the performance of perovskite solar cells that incorporate V₂Oₓ hole extraction layers.
| Perovskite | HEL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| CH₃NH₃PbI₃ | V₂Oₓ | 0.95 | 16.83 | 70.17 | 11.15 | [7] |
| CH₃NH₃PbI₃ | V₂Oₓ:0.1Cs | 0.93 | 20.14 | 74.91 | 13.91 | [7] |
| CH₃NH₃PbI₃ | V₂Oₓ:0.3Cs | 0.92 | 20.67 | 76.46 | 14.48 | [7] |
| FAPbI₃ | V₂O₅ | 1.29 | 23.08 | 84.06 | 25.04 | [8] |
| Cs₀.₁₇FA₀.₈₃Pb(Br₀.₁₇I₀.₈₃)₃ | ALD V₂Oₓ | - | 18.9 | - | - | [9] |
Note: Some data points are from devices using V₂Oₓ deposited by methods other than direct hydrolysis of this compound but are included for comparative purposes.
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a p-i-n planar perovskite solar cell using a solution-processed V₂Oₓ hole transport layer.
Caption: Workflow for p-i-n PSC fabrication.
1. Substrate and Hole Extraction Layer:
-
Follow the same substrate cleaning procedure as for OPVs.
-
Deposit the V₂Oₓ hole extraction layer by spin-coating the this compound precursor solution as described in the OPV protocol.
2. Perovskite Absorber Layer Deposition (One-Step Method):
-
Prepare the perovskite precursor solution. For example, for methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), dissolve equimolar amounts of methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
Spin-coat the perovskite precursor solution onto the V₂Oₓ layer. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).
-
During the second spin-coating step, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at a temperature typically around 100°C for 10 minutes to form the crystalline perovskite structure.
3. Electron Transport Layer and Cathode Deposition:
-
Prepare a solution for the electron transport layer (ETL), for example,[4][4]-phenyl-C₆₁-butyric acid methyl ester (PCBM) in chlorobenzene.
-
Spin-coat the ETL solution on top of the perovskite layer.
-
Deposit the top metal electrode (e.g., silver or aluminum) by thermal evaporation.
Material Properties and Characterization
The properties of the solution-processed V₂Oₓ films are crucial for device performance.
| Property | Value | Notes |
| Work Function | 4.7 - 5.3 eV | Can be tuned by processing conditions and stoichiometry.[10][11][12][13][14] |
| Optical Band Gap | ~2.2 - 2.5 eV | Dependent on the film's structural and stoichiometric properties.[15][16] |
| Electrical Conductivity | ~10⁻⁵ - 10⁻³ S/cm | Varies with deposition method and post-processing.[17][18][19] |
Energy Level Diagrams
Proper energy level alignment is critical for efficient charge extraction and for minimizing energy losses at the interfaces.
Caption: Energy level diagram for a P3HT:PCBM OPV.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermally Stable Solution Processed Vanadium Oxide as a Hole Extraction Layer in Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Role of a Solution-Processed V2O5 Hole Extracting Layer on the Performance of CuO-ZnO-Based Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 7. Cesium-Doped Vanadium Oxide as the Hole Extraction Layer for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient solar trapping with vanadium oxide hole transport layer in perovskite solar cells | Semantic Scholar [semanticscholar.org]
- 9. Atomic layer deposition of vanadium oxide to reduce parasitic absorption and improve stability in n–i–p perovskite solar cells for tandems - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. air.unimi.it [air.unimi.it]
- 11. Item - Optimization of a high work function solution processed vanadium oxide hole-extracting layer for small molecule and polymer organic photovoltaic cells - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Work function of vanadium dioxide thin films across the metal-insulator transition and the role of surface nonstoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Work function of vanadium dioxide thin films across the metal-insulator transition and the role of surface nonstoichiometry. | Semantic Scholar [semanticscholar.org]
- 15. aim.shu.edu.cn [aim.shu.edu.cn]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrothermal Synthesis of Vanadium Oxides from Vanadium Alkoxide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of vanadium oxide nanostructures using hydrothermal methods involving vanadium alkoxide precursors. The procedures outlined below are based on established literature and are intended to be a comprehensive guide for researchers in materials science and related fields. Vanadium oxides are of significant interest due to their diverse applications in catalysis, energy storage, and as potential therapeutic agents.
Overview of Hydrothermal Synthesis with Vanadium Alkoxides
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. When vanadium alkoxides, such as vanadium(V) oxytriisopropoxide [VO(OCH(CH₃)₂₎₃], are used as precursors, they undergo hydrolysis and condensation reactions to form vanadium oxide networks. The morphology and crystalline phase of the final product can be controlled by carefully adjusting reaction parameters like temperature, time, pH, and the use of structure-directing agents.[1][2] Long-chain primary amines are often employed as templates to direct the self-assembly of vanadium oxide layers into specific nanostructures like nanotubes and nanourchins.[1][3]
The general chemical transformation involves the hydrolysis of the vanadium alkoxide to form V-OH bonds, followed by condensation reactions (either olation or oxolation) to create V-O-V bridges, which ultimately leads to the formation of the vanadium oxide framework. The hydrothermal conditions facilitate the crystallization of the material and can also induce the reduction of V⁵⁺ to V⁴⁺, resulting in mixed-valence oxides with unique electronic properties.[4]
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative parameters for two common hydrothermal synthesis protocols using this compound to produce distinct vanadium oxide nanostructures.
| Parameter | Protocol 1: Vanadium Oxide Nanourchins | Protocol 2: Vanadium Oxide Nanotubes |
| Vanadium Precursor | This compound (VOTTP) | This compound (VOTTP) |
| Structure-Directing Agent | Hexadecylamine (B48584) (HDA) | Dodecylamine (B51217) (DDA) |
| Molar Ratio (VOTTP:Amine) | 1:2 | 1:2 |
| Solvent System | Ethanol (B145695) & Deionized Water | Ethanol & Deionized Water |
| Solvent Volume Ratio (Ethanol:Water) | 1:1 | 2:1 |
| Hydrothermal Temperature | 180 °C | 180 °C |
| Reaction Time | 7 days | 2-7 days |
| Resulting Morphology | High-density spherical clusters of nanotubes (Nanourchins) | Individual, well-defined nanotubes |
| Typical Dimensions | Urchins: ~5-15 µm diameter; Nanotubes: ~1-2 µm length | Length: up to several micrometers; Diameter: 50-150 nm |
Detailed Experimental Protocols
Protocol 1: Synthesis of Vanadium Oxide Nanourchins
This protocol details the synthesis of vanadium oxide nanourchins, which are spherical clusters of radially aligned nanotubes.[1][5]
Materials:
-
This compound (VOTTP, 98%)
-
Hexadecylamine (HDA, 98%)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water (18.2 MΩ·cm)
-
Teflon-lined stainless-steel autoclave (23 mL capacity)
Procedure:
-
Precursor Solution Preparation: In a glovebox under an inert atmosphere (e.g., Argon), dissolve 10 mmol of this compound in 10 mL of absolute ethanol. In a separate beaker, dissolve 20 mmol of hexadecylamine in 10 mL of absolute ethanol.
-
Mixing and Aging: Slowly add the vanadium alkoxide solution to the hexadecylamine solution while stirring vigorously. Continue stirring for 1 hour to ensure complete mixing. A yellow-orange precipitate will form.
-
Hydrolysis: Remove the mixture from the glovebox and add 20 mL of deionized water under continuous stirring. The solution will turn into a thick orange suspension. Stir the suspension for 24 hours at room temperature to allow for hydrolysis and intercalation of the amine.
-
Hydrothermal Treatment: Transfer the aged suspension into a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 180 °C for 7 days.
-
Product Recovery and Washing: After 7 days, allow the autoclave to cool down to room temperature naturally. A black precipitate will have formed. Filter the product using a Buchner funnel and wash it thoroughly with absolute ethanol (3 x 50 mL) and then deionized water (3 x 50 mL) to remove any unreacted precursors and residual amine.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours. The resulting black powder consists of vanadium oxide nanourchins.
Protocol 2: Synthesis of Vanadium Oxide Nanotubes
This protocol describes the synthesis of individual vanadium oxide nanotubes.[6]
Materials:
-
This compound (VOTTP, 98%)
-
Dodecylamine (DDA, 99%)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water (18.2 MΩ·cm)
-
Teflon-lined stainless-steel autoclave (23 mL capacity)
Procedure:
-
Precursor Solution Preparation: Under an inert atmosphere, prepare a solution of 5 mmol of this compound in 15 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of dodecylamine in 15 mL of absolute ethanol.
-
Mixing and Aging: Add the vanadium alkoxide solution dropwise to the dodecylamine solution with vigorous stirring. Stir the resulting mixture for 2 hours.
-
Hydrolysis: Add 15 mL of deionized water to the mixture and continue stirring for 48 hours at room temperature.
-
Hydrothermal Treatment: Transfer the resulting suspension to a 23 mL Teflon-lined stainless-steel autoclave. Heat the autoclave at 180 °C for 48 to 168 hours (2 to 7 days). The reaction time can be varied to control the length and crystallinity of the nanotubes.
-
Product Recovery and Washing: After the hydrothermal treatment, cool the autoclave to room temperature. Collect the black product by filtration and wash it sequentially with ethanol and deionized water.
-
Drying: Dry the purified vanadium oxide nanotubes under vacuum at 60 °C overnight.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for hydrothermal synthesis.
Caption: Chemical pathway of vanadium alkoxide transformation.
References
Application Notes and Protocols for Doping TiO₂ Thin Films with Vanadium(V) Oxytriisopropoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Vanadium-doped Titanium Dioxide (TiO₂) thin films using Vanadium(V) oxytriisopropoxide as the dopant precursor. The inclusion of vanadium within the TiO₂ matrix has been shown to significantly alter the material's structural, optical, and electronic properties, leading to enhanced performance in various applications such as photocatalysis, sensing, and energy storage.
Introduction
Titanium dioxide is a widely studied semiconductor material due to its chemical stability, non-toxicity, and excellent photoactivity. However, its wide bandgap (typically 3.2 eV for the anatase phase) limits its absorption to the ultraviolet region of the electromagnetic spectrum. Doping TiO₂ with transition metals, such as vanadium, is a common strategy to extend its optical absorption into the visible light range and to modify its electronic properties.[1] The use of this compound as a dopant precursor in a sol-gel process offers a versatile and reproducible method for achieving homogeneous incorporation of vanadium into the TiO₂ lattice. This document outlines the sol-gel synthesis of V-doped TiO₂ thin films, presents key characterization data, and provides detailed experimental protocols.
Experimental Protocols
Sol-Gel Synthesis of V-Doped TiO₂ Thin Films
This protocol is based on the sol-gel method, which involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (sol) that is subsequently deposited as a thin film and converted to a metal oxide through heat treatment.
Materials:
-
Titanium(IV) isopropoxide (TTIP, precursor for TiO₂)
-
This compound (VOTP, dopant precursor)
-
Isopropanol (solvent)
-
Acetylacetone (B45752) (chelating agent/stabilizer)
-
Acetic acid (catalyst and stabilizer)
-
Deionized water
-
Substrates (e.g., glass slides, silicon wafers)
Equipment:
-
Magnetic stirrer and hotplate
-
Beakers and graduated cylinders
-
Syringes or pipettes for precise liquid handling
-
Spin coater or dip coater
-
Furnace or hot plate for annealing
Protocol:
-
Precursor Solution Preparation:
-
In a clean, dry beaker, dissolve a specific molar concentration of Titanium(IV) isopropoxide in isopropanol.
-
In a separate beaker, dissolve the desired molar percentage of this compound in isopropanol. The atomic ratio of vanadium to titanium can be varied to achieve different doping levels (e.g., 1 at.%, 3 at.%, 5 at.%).
-
-
Sol Formation:
-
While stirring the titanium precursor solution, slowly add the vanadium precursor solution.
-
Add acetylacetone as a stabilizing agent to control the hydrolysis and condensation rates. A typical molar ratio of TTIP to acetylacetone is 1:1.
-
Add a mixture of acetic acid and deionized water dropwise to the main solution while stirring vigorously. The water is for hydrolysis, and the acetic acid acts as a catalyst.
-
Continue stirring the solution for several hours at room temperature to form a stable and homogeneous sol. The solution should be clear and yellowish.
-
-
Thin Film Deposition:
-
Substrate Preparation: Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, and isopropanol, and then dry them with a stream of nitrogen or in an oven.
-
Spin Coating: Place the substrate on the spin coater. Dispense a small amount of the sol onto the center of the substrate. Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to obtain a uniform film.
-
Dip Coating: Alternatively, immerse the substrate into the sol and withdraw it at a constant, controlled speed. The film thickness can be controlled by the withdrawal speed.
-
-
Drying and Annealing:
-
After deposition, dry the films on a hotplate at a low temperature (e.g., 100 °C) for a few minutes to evaporate the solvent.
-
Transfer the dried films to a furnace for annealing at a higher temperature (e.g., 400-500 °C) for a specified duration (e.g., 1-2 hours). This step is crucial for the crystallization of the TiO₂ into the desired phase (typically anatase) and for the incorporation of vanadium into the TiO₂ lattice.
-
Characterization of V-Doped TiO₂ Thin Films
A comprehensive characterization of the synthesized films is essential to understand the effects of vanadium doping.
Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure (e.g., anatase, rutile), crystallite size, and lattice parameters.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and film thickness.
-
UV-Vis Spectroscopy: To analyze the optical properties, including the absorption spectrum and the optical bandgap.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of titanium and vanadium.
-
Raman Spectroscopy: To confirm the crystalline phase and investigate lattice vibrations.
-
Photoluminescence (PL) Spectroscopy: To study the recombination of photo-generated electron-hole pairs.
Data Presentation
The following tables summarize the quantitative data on the effect of vanadium doping on the properties of TiO₂ thin films.
Table 1: Structural Properties of V-Doped TiO₂ Thin Films
| Vanadium Content (at.%) | Crystal Phase | Crystallite Size (nm) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |
| 0 (Undoped) | Anatase | 25 - 30 | 3.785 | 9.514 |
| 1.0 | Anatase | Reduced | Slight decrease | Slight increase |
| 1.5 | Anatase | Further Reduced | Slight decrease | Slight increase |
| 2.0 | Anatase | ~15 | Slight decrease | Slight increase |
Note: The reduction in crystallite size with increasing vanadium concentration is a commonly observed phenomenon.[2]
Table 2: Optical Properties of V-Doped TiO₂ Thin Films
| Vanadium Content (at.%) | Optical Bandgap (eV) | Absorption Edge |
| 0 (Undoped) | 3.20 - 3.35 | UV region |
| 0.06 | Lower than undoped | Red-shifted |
| 4 | ~3.05 | Red-shifted |
| 6 | 2.85 | Red-shifted towards visible |
Note: The red shift in the absorption edge and the decrease in the bandgap energy indicate that vanadium doping enhances the visible light absorption of TiO₂.[1][3]
Table 3: Film Thickness and Surface Properties
| Vanadium Content (at.%) | Film Thickness (nm) | Water Contact Angle (°) (before UV) | Water Contact Angle (°) (after UV) |
| 0 (Undoped) | ~266 | ~70 | < 10 (after 180 min) |
| 0.06 | ~313 | ~65 | < 5 (after 120 min) |
Note: Vanadium doping can influence the film thickness and enhance the hydrophilic properties of the TiO₂ surface.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of vanadium incorporation and its effect on the electronic structure of TiO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of vanadium (V) doping on the physical characteristics of novel n-type TiO2 for sustainable energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-Cleaning Properties of Vanadium Doped TiO2 Sol-Gel Derived Thin Films - New Journal of Glass and Ceramics - SCIRP [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Vanadium(V) Oxytriisopropoxide Solutions for Sol-Gel Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Vanadium(V) oxytriisopropoxide solutions for sol-gel applications. This compound is a highly reactive precursor, and its successful use in forming stable sols and high-quality gels is critical for various applications, including the development of novel materials and drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions for sol-gel synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon precursor addition to solvent. | 1. Moisture Contamination: The precursor is extremely sensitive to water, leading to rapid, uncontrolled hydrolysis and precipitation.[1] 2. Inadequate Solvent Purity: Residual water in the solvent (e.g., isopropanol) can trigger premature reactions. | 1. Ensure all glassware is oven-dried and cooled in a desiccator before use. 2. Use anhydrous solvents and handle the precursor under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| Solution turns cloudy and precipitates over a short period (minutes to hours). | 1. High Rate of Hydrolysis and Condensation: The inherent reactivity of the vanadium alkoxide leads to rapid particle growth and aggregation. 2. Atmospheric Moisture: Exposure to air during solution preparation or stirring allows moisture to be absorbed. | 1. Utilize a Chelating Agent: Add a stabilizing agent like acetylacetone (B45752) (AcacH) to the isopropanol (B130326) before introducing the this compound. This will slow down the hydrolysis rate. 2. Maintain an inert atmosphere throughout the experiment. |
| Gel formation is too rapid and non-uniform (lumpy gel). | 1. Excessive Water Content: Adding water too quickly or in too high a concentration leads to localized, rapid gelation. 2. Inefficient Mixing: Poor stirring results in uneven distribution of the hydrolyzing agent. | 1. Control Water Addition: Add water slowly and dropwise, preferably as a solution in the parent alcohol (isopropanol), while vigorously stirring the precursor solution. 2. Optimize Stirring: Use a magnetic stirrer at a speed that ensures a vortex is formed for efficient mixing without splashing. |
| The final gel is opaque or white instead of the expected clear/colored appearance. | 1. Uncontrolled Precipitation: Large, aggregated particles have formed due to overly rapid hydrolysis, scattering light. 2. Incorrect Precursor-to-Solvent Ratio: A solution that is too concentrated can lead to rapid, uncontrolled particle growth. | 1. Increase Stabilizer Concentration: A higher molar ratio of acetylacetone to the vanadium precursor can lead to more stable and homogeneous sols. 2. Dilute the Precursor Solution: Working with more dilute solutions can slow down the reaction kinetics, allowing for more controlled gel formation. |
| The resulting sol is unstable and has a short shelf-life. | 1. Absence of a Stabilizing Agent: Without a chelating agent, the vanadium precursor is prone to slow hydrolysis and condensation even with minimal exposure to moisture. | 1. Incorporate a Chelating Agent: The addition of acetylacetone is crucial for preparing sols with a longer shelf-life. The chelated precursor is less susceptible to hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution so unstable?
A1: this compound is a metal alkoxide with a high positive partial charge on the vanadium atom, making it very susceptible to nucleophilic attack by water. This leads to rapid hydrolysis and condensation reactions, resulting in the formation of vanadium-oxygen-vanadium bonds and ultimately, precipitation of vanadium oxide hydrates. The process is often difficult to control without the use of stabilizing agents.[1]
Q2: What is the role of acetylacetone (AcacH) in stabilizing the solution?
A2: Acetylacetone is a bidentate chelating ligand. It reacts with the this compound, replacing one or more of the isopropoxide groups. This chelation reduces the number of labile sites available for hydrolysis and sterically hinders the approach of water molecules. The overall effect is a significant decrease in the rate of hydrolysis, which allows for a more controlled sol-gel transition and a more stable precursor solution.
Q3: What is the recommended molar ratio of acetylacetone to this compound?
A3: While the optimal ratio can depend on the specific experimental conditions (e.g., solvent, water concentration, desired gelation time), a common starting point is a 1:1 molar ratio of acetylacetone to the vanadium precursor. Increasing this ratio (e.g., 2:1 or higher) can further enhance stability and prolong gelation time. For analogous metal alkoxide systems like titanium isopropoxide, increasing the AcacH molar ratio leads to more stable and homogeneous solutions.[1][2][3]
Q4: Can I use a different solvent than isopropanol?
A4: Isopropanol is commonly used as it is the parent alcohol of the isopropoxide ligands, which can help to suppress ligand exchange reactions. Other anhydrous alcohols like ethanol (B145695) can be used, but this may introduce mixed alkoxide species and potentially alter the hydrolysis and condensation kinetics. It is crucial that any solvent used is anhydrous to prevent premature reactions.
Q5: How does water content affect the gelation time?
A5: The gelation time is inversely proportional to the water content. A higher water-to-precursor molar ratio will lead to a faster hydrolysis and condensation, and thus a shorter gelation time. For controlled gel formation, it is essential to carefully control the amount of water added and the rate of its addition.
Quantitative Data
The following table provides an illustrative overview of the expected effect of acetylacetone (AcacH) as a stabilizer on the stability and gelation time of this compound solutions. Precise values can vary based on specific experimental conditions. The trend is based on established principles of metal alkoxide stabilization and analogous systems.
| Molar Ratio (AcacH:VO(OⁱPr)₃) | Solution Stability (Time to Precipitation) | Gelation Time (with controlled H₂O addition) | Observations |
| 0:1 (Unstabilized) | < 1 hour | Very Rapid (< 10 minutes) | Prone to immediate precipitation, especially with any moisture contact. Gel is often inhomogeneous. |
| 1:1 | Several hours to days | 1 - 3 hours | Solution is significantly more stable. Gelation is slower and more controlled, leading to a more uniform gel. |
| 2:1 | > 1 week | > 24 hours | The sol is highly stable with a long shelf-life. Gelation is significantly retarded, allowing for the formation of high-quality thin films or monoliths. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Sol
This protocol describes the preparation of a stable stock solution of this compound suitable for subsequent sol-gel synthesis.
Materials:
-
This compound (VO(OⁱPr)₃)
-
Anhydrous isopropanol
-
Acetylacetone (AcacH)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere environment (e.g., glovebox or Schlenk line)
Procedure:
-
In an inert atmosphere, add a calculated volume of anhydrous isopropanol to a dry, two-neck round-bottom flask equipped with a magnetic stir bar.
-
While stirring, add acetylacetone to the isopropanol to achieve the desired molar ratio with the vanadium precursor (e.g., a 1:1 molar ratio).
-
Slowly, add the this compound dropwise to the isopropanol/acetylacetone solution.
-
Continue stirring the solution for at least 1-2 hours to ensure complete chelation and homogenization.
-
The resulting clear, yellowish solution is the stabilized stock sol. Store it under an inert atmosphere until use.
Protocol 2: Controlled Gelation of the Stabilized Sol
This protocol outlines the steps to form a gel from the stabilized stock solution.
Materials:
-
Stabilized this compound sol (from Protocol 1)
-
Deionized water
-
Anhydrous isopropanol
-
Syringe pump or burette for controlled addition
Procedure:
-
Prepare a hydrolysis solution by mixing deionized water with anhydrous isopropanol in a specific ratio (e.g., 1:10 v/v). The amount of water should be calculated to achieve the desired water-to-vanadium molar ratio.
-
Place the stabilized vanadium sol in a beaker or flask on a magnetic stirrer.
-
Slowly add the hydrolysis solution to the stirred sol at a constant, controlled rate (e.g., using a syringe pump).
-
After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) to ensure homogeneity.
-
Cover the container to prevent solvent evaporation and contamination, and allow the sol to age at a constant temperature until gelation occurs. Gelation is typically identified when the sol no longer flows upon tilting the container.
Visualizations
Caption: Experimental workflow for the preparation of a stabilized this compound sol and subsequent gelation.
Caption: Mechanism of stabilization of this compound with acetylacetone to control hydrolysis and condensation.
References
Technical Support Center: Preventing Premature Hydrolysis of Vanadyl Triisopropoxide (VTIP) in Air
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the premature hydrolysis of Vanadyl Triisopropoxide (VTIP) during your experiments. VTIP is a highly air- and moisture-sensitive compound, and its successful use relies on maintaining a strictly inert atmosphere.[1]
Troubleshooting Guides
Encountering unexpected results when working with VTIP can be frustrating. This section provides a systematic approach to identifying and resolving issues related to premature hydrolysis.
Visual Indicator Troubleshooting Flowchart
If you observe any of the following, consult the flowchart below to diagnose and address the potential hydrolysis of your VTIP.
-
Observation: Formation of a yellow to orange precipitate or gel in your VTIP solution.
-
Observation: The VTIP solution appears cloudy or heterogeneous.
-
Observation: A noticeable decrease in the expected reactivity of your VTIP reagent.
Caption: Troubleshooting flowchart for suspected VTIP hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for VTIP to prevent hydrolysis?
A1: VTIP is highly sensitive to moisture and air.[1] It should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. The recommended storage temperature is between 2-8 °C.[2] The inert gas atmosphere should contain less than 5 ppm of both moisture and oxygen.[2]
Q2: What are the visual signs of VTIP hydrolysis?
A2: Premature hydrolysis of VTIP results in the formation of isopropanol (B130326) and a vanadium oxide gel.[2][3] This will appear as a yellow to orange precipitate or a general cloudiness in the otherwise clear, light yellow to green liquid.[1][4]
Q3: Can I use VTIP that has started to show signs of hydrolysis?
A3: It is strongly recommended to discard any VTIP that shows signs of hydrolysis. The presence of hydrolysis byproducts will lead to inaccurate concentrations and unpredictable reactivity in your experiments.
Q4: What are the best practices for handling VTIP in the lab?
A4: All handling of VTIP should be performed under a strictly inert atmosphere using either a glovebox or a Schlenk line.[5] The atmosphere within the glovebox should have moisture and oxygen levels below 5 ppm.[2][6] All glassware must be rigorously dried, and any solvents used should be anhydrous and thoroughly degassed.
Q5: How can I be certain my inert atmosphere is sufficient for handling VTIP?
A5: For gloveboxes, ensure that the oxygen and moisture sensors are calibrated and reading below 5 ppm.[2][6] A continuous positive pressure of inert gas should be maintained.[7] For Schlenk lines, proper technique, including multiple vacuum/inert gas cycles, is crucial to remove atmospheric contaminants.[8]
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Storage Temperature | 2 - 8 °C | [2] |
| Glovebox Atmosphere | < 5 ppm O₂, < 5 ppm H₂O | [2][6] |
| Inert Gas Purity | 99.999% (Grade 5.0) or higher | [7] |
| Glovebox Gas Flow Rate | 5-10 L/min (for a 2-5 m³ box) | [7] |
Experimental Protocols
Below are detailed methodologies for common experimental procedures involving VTIP.
Protocol 1: General Handling and Transfer of VTIP using a Glovebox
Objective: To safely transfer a specific volume of VTIP from the manufacturer's bottle to a reaction vessel inside a glovebox.
Materials:
-
Vanadyl triisopropoxide (VTIP) in a sealed bottle
-
Anhydrous, degassed solvent (e.g., isopropanol, ethanol)[4][5]
-
Oven-dried glassware (e.g., reaction flask, graduated cylinder, syringes, needles)
-
Calibrated micropipette or syringe
-
Septa for reaction flask
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 5 ppm.[2][6]
-
Material Transfer into Glovebox: Introduce all necessary dried glassware, solvents, and the sealed VTIP container into the glovebox antechamber. Perform at least three evacuation/refill cycles with inert gas before opening the inner antechamber door.
-
Temperature Equilibration: Allow the VTIP container to equilibrate to the glovebox temperature before opening to prevent pressure changes.
-
VTIP Transfer:
-
Carefully open the VTIP container.
-
Using a clean, dry syringe or micropipette, withdraw the desired volume of VTIP.
-
Dispense the VTIP into the reaction flask.
-
If dilution is required, add the appropriate volume of anhydrous solvent to the reaction flask.
-
-
Sealing: Immediately seal the reaction flask with a septum. Tightly reseal the main VTIP container.
-
Cleanup: Clean any spills inside the glovebox immediately with an appropriate solvent and absorbent material. Dispose of all contaminated materials according to safety guidelines.
Protocol 2: Synthesis of V₂O₅ Thin Film via Sol-Gel Spin Coating
Objective: To prepare a vanadium pentoxide (V₂O₅) thin film on a substrate using a sol-gel method with VTIP as the precursor.
Materials:
-
VTIP solution (prepared as in Protocol 1)
-
Isopropanol (anhydrous)
-
Acetylacetone (B45752) (as a chelating agent)[9]
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Hotplate
-
Tube furnace
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen and store in a desiccator.
-
Sol Preparation (inside a glovebox):
-
In a clean, dry flask, mix VTIP with isopropanol. A typical molar ratio might be 1:40 (VTIP:isopropanol).
-
Slowly add acetylacetone as a stabilizer while stirring. A common molar ratio of VTIP to acetylacetone is 1:1.[9]
-
Stir the solution for at least 2 hours to ensure a homogenous sol.
-
-
Spin Coating:
-
Transfer the sol and cleaned substrates to the spin coater.
-
Place a substrate on the spin coater chuck.
-
Dispense a small amount of the sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to achieve a uniform film.[10]
-
-
Drying: Transfer the coated substrate to a hotplate and dry at a low temperature (e.g., 100 °C) for 10 minutes to remove the solvent.
-
Annealing:
Protocol 3: Deposition of Vanadium Oxide Thin Films by Atmospheric Pressure Chemical Vapor Deposition (APCVD)
Objective: To deposit a vanadium oxide thin film onto a substrate using an APCVD process with VTIP as the precursor.
Materials:
-
Vanadyl triisopropoxide (VTIP)
-
Heated bubbler for precursor delivery
-
APCVD reactor with a heated substrate holder
-
Inert carrier gas (e.g., Argon, Nitrogen)
-
Oxidizing agent (e.g., water vapor, oxygen)
-
Substrates (e.g., FTO glass, silicon)
Procedure:
-
Substrate Preparation: Clean substrates as described in Protocol 2.
-
System Setup:
-
Place the cleaned substrate on the substrate holder in the APCVD reactor.
-
Load VTIP into a heated bubbler. The bubbler temperature will control the vapor pressure of the precursor.
-
Connect the bubbler to the reactor via heated lines to prevent precursor condensation.
-
-
Deposition Parameters:
-
Heat the substrate to the desired deposition temperature (e.g., 450-550 °C).[8]
-
Set the VTIP bubbler temperature (e.g., 80-120 °C) to achieve a stable vapor pressure.
-
Introduce a controlled flow of inert carrier gas through the bubbler to transport the VTIP vapor to the reactor.
-
Simultaneously, introduce a controlled flow of the oxidizing agent (e.g., water vapor carried by an inert gas) into the reactor. The ratio of precursor to oxidant will influence film properties.[8]
-
-
Deposition:
-
Allow the deposition to proceed for the desired amount of time to achieve the target film thickness. Growth rates can range from 35 to 80 nm/min depending on the conditions.[8]
-
-
Cool Down: After deposition, stop the precursor and oxidant flow and cool the reactor to room temperature under a continuous flow of inert gas.
-
Characterization: The resulting films can be characterized for their structural, morphological, and electrical properties.
Signaling Pathways and Experimental Workflows
Caption: Premature hydrolysis pathway of VTIP in the presence of moisture.
Caption: Typical workflow for V₂O₅ thin film synthesis via the sol-gel method.
Safety and Disposal
Handling Precautions:
-
Always handle VTIP in a well-ventilated area, preferably within a fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
Disposal:
-
All waste containing VTIP, including empty containers, contaminated labware, and cleaning materials, should be treated as hazardous waste.[12]
-
Collect waste in designated, clearly labeled, and sealed containers.
-
Follow your institution's specific guidelines for the disposal of reactive and flammable chemical waste. Do not dispose of VTIP down the drain.[12]
-
For small residual amounts in a reaction flask, the material can be slowly quenched by adding a high boiling point alcohol like isopropanol under an inert atmosphere before disposal as hazardous waste.
References
- 1. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. APS -92nd Annual Meeting of the Southeastern Section of the APS - Event - Vanadium dioxide (VO₂) sol-gel synthesis and characterization. [meetings.aps.org]
- 8. mdpi.com [mdpi.com]
- 9. Bodily Fluid Handling and Disposal | Infection Control for Healthcare Level 2 (VTQ) Online Training Video | Online Infection Control Training [proinfectioncontrol.co.uk]
- 10. innovation.world [innovation.world]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Storage and handling guidelines for moisture-sensitive VTIP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of the moisture-sensitive reagent, vanadyl triisopropoxide (VTIP).
Frequently Asked Questions (FAQs)
Q1: How should I store VTIP?
A1: VTIP is highly sensitive to moisture and air.[1] It should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[2][3] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][2][4]
Q2: What is the recommended storage temperature for VTIP?
A2: While specific temperature ranges are not consistently provided, the general guideline is to "keep in a cool place".[1][2] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
Q3: What are the visual signs of VTIP decomposition?
A3: VTIP is typically a colorless to yellow-green or gold liquid.[2][5] Significant color changes, such as darkening or the formation of precipitates, may indicate decomposition or contamination. The material reacts with water or moist air to liberate isopropanol (B130326) and a vanadium oxide gel.[1]
Q4: Which solvents are compatible with VTIP?
A4: VTIP is miscible with common anhydrous non-polar and polar aprotic solvents such as toluene, hexane, and isopropanol.[6] It is crucial to use anhydrous solvents to prevent hydrolysis.
Q5: How should I dispose of unused or contaminated VTIP?
A5: VTIP should be disposed of in accordance with local, state, and federal regulations.[1][2] Do not dispose of waste into the sewer.[1] Contaminated material should be handled as hazardous waste. Empty containers may retain product residue and should be treated as hazardous.[2]
Troubleshooting Guide
Issue: My reaction with VTIP failed or is giving poor yields.
This guide will help you troubleshoot potential issues with your experiment.
Caption: Troubleshooting workflow for VTIP experiments.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₁O₄V | [5] |
| CAS Number | 5588-84-1 | [5][7] |
| Molecular Weight | 244.20 g/mol | [2][7] |
| Appearance | Colorless to yellow-green to gold or orange liquid | [2][5] |
| Density | 1.029 - 1.035 g/mL at 25 °C | [5] |
| Boiling Point | 80-82 °C at 2 mmHg | [5] |
| Flash Point | 45 °C (113 °F) | [5] |
| Storage Temperature | "Keep in a cool place" (Refrigeration at 2-8°C recommended) | [1][2] |
| Incompatible Materials | Moist air, water, strong oxidizing agents | [1][4] |
Experimental Protocols
Protocol 1: Transferring VTIP using a Syringe (under Inert Atmosphere)
This protocol describes the safe transfer of VTIP from a Sure/Seal™ bottle to a reaction vessel using a syringe and Schlenk line techniques.
Materials:
-
VTIP in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed syringe with a long needle
-
Reaction vessel (e.g., Schlenk flask) thoroughly dried and under a positive pressure of inert gas
-
Source of dry, high-purity inert gas (nitrogen or argon)
-
Schlenk line or glovebox
Procedure:
-
Prepare the System: Ensure the reaction vessel is properly clamped and connected to the Schlenk line, maintaining a slight positive pressure of inert gas, indicated by a bubbler.
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool under a stream of inert gas. Flush the syringe with inert gas multiple times to remove any residual air and moisture.
-
Pressurize the VTIP Bottle: Puncture the septum of the VTIP bottle with a needle connected to the inert gas line. Introduce a gentle positive pressure of the inert gas.
-
Withdraw VTIP: Puncture the septum with the dry, inert-gas-flushed syringe and needle. Insert the needle tip below the surface of the liquid. The positive pressure in the bottle will help to fill the syringe. Withdraw the desired volume of VTIP. It is good practice to withdraw a slight excess and then push the excess and any gas bubbles back into the bottle.
-
Transfer VTIP: Quickly and carefully withdraw the syringe from the VTIP bottle and insert the needle through the septum of the reaction vessel. Inject the VTIP into the reaction vessel.
-
Clean-up: Rinse the syringe and needle immediately with a compatible anhydrous solvent (e.g., isopropanol), followed by quenching any residue with a suitable reagent. Dispose of all waste according to regulations.
Caption: Experimental workflow for transferring VTIP.
References
- 1. gelest.com [gelest.com]
- 2. ereztech.com [ereztech.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Vanadium(V) triisopropoxide oxide, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
Optimizing VTIP Temperature in ALD/CVD Processes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature for Vanadium(V) oxytriisopropoxide (VTIP) in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for heating the VTIP precursor container?
A1: To achieve adequate vapor pressure for ALD/CVD processes, the VTIP precursor container should be heated. A recommended starting point is 60°C, which generates a vapor pressure of approximately 0.63 Torr[1]. However, the optimal temperature will depend on your specific reactor setup and desired deposition rate. It is crucial to maintain a stable and uniform temperature to ensure consistent precursor delivery.
Q2: What is the typical ALD temperature window for VTIP?
A2: The established ALD window for VTIP is between 50°C and 200°C[2]. Within this range, the film growth is self-limiting, which is characteristic of an ideal ALD process. Above 200°C, the VTIP precursor begins to decompose thermally, leading to a CVD-like growth mode with a higher growth rate and potentially lower film quality[2].
Q3: What are the signs of VTIP precursor decomposition?
A3: Thermal decomposition of VTIP, which occurs at temperatures above 200°C, can lead to several issues, including:
-
A rapid and uncontrolled increase in deposition rate.
-
Poor film uniformity and conformity.
-
Incorporation of carbon impurities into the film.
-
Formation of particles in the gas phase, leading to defects in the film.
Q4: How does the deposition temperature affect the properties of the resulting vanadium oxide film?
A4: The deposition temperature significantly influences the structural and electrical properties of the vanadium oxide films. For instance, in plasma-enhanced ALD (PEALD) using VTIP, pure, crystalline V2O5 can be grown at 150°C with an oxygen plasma process[2]. In contrast, water-based ALD processes at similar temperatures may result in amorphous, carbon-contaminated films[2]. Generally, higher deposition temperatures within the ALD window can promote better film crystallinity.
Q5: What are the best practices for handling and storing VTIP?
A5: VTIP is sensitive to air and moisture, so it is critical to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[3]. Store the precursor in a tightly sealed container in a cool, dry place. Always use proper personal protective equipment (PPE), including gloves and safety glasses, when handling VTIP.
Troubleshooting Guide
This guide addresses common issues encountered during ALD/CVD processes using VTIP, with a focus on temperature-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no film growth | Insufficient VTIP vapor pressure. | Increase the VTIP container temperature gradually (e.g., in 5°C increments) to enhance precursor volatility. A starting point of 60°C is recommended[1]. Ensure all precursor delivery lines are heated to a temperature slightly above the VTIP container to prevent condensation. |
| Deposition temperature is too low. | Increase the substrate temperature to be within the ALD window (50°C - 200°C)[2]. | |
| High deposition rate and poor film quality | Deposition temperature is too high, causing thermal decomposition of VTIP. | Reduce the substrate temperature to be within the ALD window (below 200°C)[2]. |
| Non-uniform film thickness | Inconsistent precursor delivery due to unstable VTIP container temperature. | Use a reliable heating mantle or bath with precise temperature control for the VTIP container. Ensure uniform heating of the entire container. |
| Precursor condensation in the delivery lines. | Heat the delivery lines to a temperature at least 10-20°C higher than the VTIP container temperature. | |
| Film contamination (e.g., carbon) | Incomplete reactions at low deposition temperatures. | Increase the deposition temperature within the ALD window. |
| Precursor decomposition at high temperatures. | Lower the deposition temperature to avoid the CVD regime. | |
| Use of water as a co-reactant in thermal ALD can sometimes lead to carbon contamination[2]. | Consider using an oxygen plasma-based process, which has been shown to produce pure V2O5 films[2]. |
Quantitative Data Summary
The following tables summarize key quantitative data for using VTIP in ALD/CVD processes.
Table 1: VTIP Precursor Properties & Recommended Temperatures
| Parameter | Value | Reference |
| Vapor Pressure | 0.63 Torr @ 60°C | [1] |
| Boiling Point | 80-82°C @ 2 mmHg | [4] |
| Recommended Container Temperature | 45 - 60°C | [1] |
| Thermal Decomposition Temperature | > 200°C | [2] |
Table 2: Typical ALD Process Parameters for Vanadium Oxide from VTIP
| Parameter | Value | Reference |
| Deposition Temperature (ALD Window) | 50 - 200°C | [2] |
| Co-reactant | Water (H2O) or Oxygen Plasma (O2) | [2] |
| Growth per Cycle (GPC) with H2O | ~0.32 Å/cycle | [5] |
| Growth per Cycle with O2 Plasma | ~0.7 Å/cycle | [2] |
Experimental Protocols
Determining the ALD Temperature Window for VTIP
This protocol outlines the steps to identify the optimal deposition temperature range for a self-limiting ALD process using VTIP.
Objective: To determine the temperature range where the growth per cycle (GPC) is constant, indicating a self-limiting surface reaction.
Materials and Equipment:
-
ALD reactor with in-situ film thickness monitoring (e.g., quartz crystal microbalance or spectroscopic ellipsometer).
-
VTIP precursor and appropriate co-reactant (e.g., deionized water or oxygen plasma source).
-
Substrates (e.g., silicon wafers).
-
Carrier gas (e.g., high-purity nitrogen or argon).
Procedure:
-
System Preparation:
-
Load a substrate into the ALD reactor.
-
Set the VTIP container temperature to 60°C and allow it to stabilize[1].
-
Heat the precursor delivery lines to ~70-80°C to prevent condensation.
-
-
Saturation Curve Determination:
-
Set the initial substrate temperature to a value within the expected ALD window, for example, 150°C.
-
Perform a series of depositions with varying VTIP pulse times while keeping the co-reactant pulse and purge times constant. Measure the film thickness after a fixed number of cycles for each pulse time.
-
Plot the GPC as a function of VTIP pulse time to determine the saturation point (the minimum pulse time required for the GPC to become constant).
-
Repeat this process for the co-reactant, varying its pulse time while keeping the now-determined saturated VTIP pulse time and purge times constant.
-
-
Temperature Series Deposition:
-
Using the determined saturated pulse and purge times, perform a series of depositions at different substrate temperatures, for example, from 50°C to 250°C in 25°C increments.
-
For each temperature, deposit a film with a fixed number of cycles (e.g., 200 cycles).
-
Measure the thickness of each film and calculate the GPC.
-
-
Data Analysis:
Visualizations
References
V₂O₅ Film Deposition Technical Support Center: Troubleshooting Impurities from VTIP Precursor
Welcome to the technical support center for V₂O₅ film deposition using Vanadium(V) oxytriisopropoxide (VTIP) precursor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to film impurities during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My V₂O₅ film appears discolored and shows poor performance. What are the likely impurities and their sources?
A1: The most common impurities in V₂O₅ films deposited from VTIP are carbon and hydrogen, originating from the incomplete decomposition of the isopropoxide ligands in the precursor. These residual organics can lead to a dark or brownish appearance in the film and degrade its electrical and optical properties. The choice of deposition technique and parameters significantly influences the level of these impurities. Amorphous films, often deposited at lower temperatures, tend to have higher carbon content.
Q2: I have detected a high carbon content in my V₂O₅ film via XPS analysis. How can I reduce it?
A2: High carbon content is a frequent issue, particularly in thermal atomic layer deposition (ALD) processes using water as the co-reactant. Here are the primary troubleshooting steps:
-
Switch to Plasma-Enhanced ALD (PE-ALD): Using an oxygen (O₂) plasma as the oxidant is highly effective at removing organic ligands from the VTIP precursor. The reactive oxygen species in the plasma lead to more complete combustion-like reactions, resulting in significantly purer films.[1]
-
Optimize Deposition Temperature: Increasing the deposition temperature can promote more efficient decomposition of the precursor and desorption of byproducts. However, exceeding the thermal decomposition temperature of VTIP (above 200°C) can lead to a chemical vapor deposition (CVD) growth mode, which may affect film uniformity and conformality.[1]
-
Increase Oxidant Exposure/Plasma Power: In both thermal and PE-ALD, ensuring sufficient oxidant (water vapor or O₂ plasma) exposure time and, in the case of PE-ALD, adequate plasma power, is crucial for the complete removal of organic residuals.
-
Post-Deposition Annealing: Annealing the film in an oxygen-containing atmosphere after deposition can help to oxidize and remove residual carbon impurities.
Q3: My film shows characteristics of amorphous vanadium oxide rather than crystalline V₂O₅. How can I improve crystallinity?
A3: Achieving a crystalline V₂O₅ film directly during deposition is often desirable. Here’s how you can improve crystallinity:
-
Deposition Temperature: The substrate temperature is a critical parameter. Polycrystalline growth is typically favored at higher deposition temperatures (e.g., ≥150°C for PE-ALD).[1] Films deposited at lower temperatures are often amorphous.
-
Choice of Oxidant: As mentioned, O₂ plasma in a PE-ALD process is more effective at producing crystalline films as-deposited compared to thermal ALD with water.[1] The high reactivity of the plasma promotes the formation of the crystalline V₂O₅ structure.
-
Post-Deposition Annealing: If as-deposited films are amorphous, a post-deposition anneal in an oxygen atmosphere at temperatures typically ranging from 300°C to 500°C can induce crystallization.
Q4: What is the expected binding energy for V 2p in a pure V₂O₅ film in an XPS spectrum?
A4: In a high-resolution X-ray Photoelectron Spectroscopy (XPS) spectrum of a pure V₂O₅ film, you should observe the V 2p₃/₂ peak at a binding energy of approximately 517.0-517.5 eV, which is characteristic of the V⁵⁺ oxidation state. The presence of lower binding energy shoulders or peaks (around 515-516 eV) can indicate the presence of reduced vanadium species like V⁴⁺, which may be associated with oxygen vacancies or other impurities.
Data Presentation: Deposition Parameter Effects on Impurities
| Parameter | Effect on Carbon Impurity | Effect on Crystallinity | Recommended Practice |
| Deposition Temperature | Increasing temperature generally reduces carbon content up to the precursor's stability limit. | Higher temperatures favor polycrystalline growth.[2][3] | For VTIP, an ALD window between 100°C and 200°C is often used. PE-ALD at 150°C has shown good results for crystalline films.[1] |
| Oxidant | O₂ plasma is significantly more effective at removing carbon than H₂O.[1] | O₂ plasma promotes as-deposited crystalline films, while H₂O often results in amorphous films.[1] | Use O₂ plasma in a PE-ALD process for higher purity and crystallinity. |
| Precursor/Oxidant Pulse & Purge Times | Insufficient pulse times can lead to incomplete reactions; inadequate purge times can cause precursor self-decomposition and cross-contamination. | Can affect film growth and uniformity, which indirectly impacts overall crystalline quality. | Optimize pulse and purge times to ensure self-limiting growth and complete removal of reactants and byproducts. |
| Post-Deposition Annealing | Annealing in O₂ can oxidize and remove residual carbon. | Can be used to crystallize amorphous films. | Anneal at 300-500°C in an O₂ atmosphere. |
Experimental Protocols
Key Experiment: X-ray Photoelectron Spectroscopy (XPS) for Impurity Analysis
Objective: To determine the elemental composition and chemical states of the V₂O₅ film, with a focus on identifying carbon impurities and the oxidation state of vanadium.
Methodology:
-
Sample Preparation:
-
Deposit the V₂O₅ film on a conductive substrate (e.g., silicon wafer).
-
Minimize exposure to ambient air to reduce adventitious carbon contamination on the surface. If unavoidable, a short, low-energy Ar⁺ ion etch can be used to clean the surface, though this may alter the surface chemistry.
-
-
Instrumentation:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Ensure the instrument is calibrated using standard Au, Ag, or Cu samples.
-
-
Data Acquisition:
-
Perform a survey scan (0-1200 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the V 2p, O 1s, and C 1s regions.
-
Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV or by referencing the main O 1s lattice peak.
-
Fit the high-resolution spectra using appropriate software (e.g., CasaXPS, Thermo Avantage).
-
For the V 2p spectrum, expect the V 2p₃/₂ peak for V⁵⁺ around 517.0-517.5 eV. The presence of V⁴⁺ will appear as a component at a lower binding energy (~515.7-516.3 eV).
-
Analyze the C 1s spectrum to identify the nature of carbon contaminants (e.g., C-C/C-H, C-O, C=O).
-
Quantify the elemental composition from the survey scan after applying relative sensitivity factors.
-
Mandatory Visualizations
References
Technical Support Center: V2O5 Film Synthesis from Vanadium(V) Oxytriisopropoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity Vanadium(V) pentoxide (V2O5) films using Vanadium(V) oxytriisopropoxide as a precursor.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.
Q1: My final film is not the characteristic yellow-orange of V2O5 and appears bluish or dark. What is the problem?
A1: A bluish or dark coloration typically indicates the presence of mixed vanadium oxides, specifically lower oxidation states like V4+ (e.g., in VO2 or V6O13).[1] Pure V2O5 consists of V5+ ions.
-
Cause 1: Incomplete Oxidation during Annealing. The conversion of the precursor to V2O5 is highly dependent on the annealing temperature and atmosphere.
-
Solution: Ensure the post-deposition annealing is performed in an oxygen-rich environment (e.g., ambient air or flowing oxygen). Increase the annealing temperature or duration. As-deposited films are often amorphous and require annealing at temperatures typically between 400°C and 550°C to achieve the crystalline V2O5 phase.[2][3][4]
-
-
Cause 2: Reductive Environment. The presence of certain solvents or organic residues during annealing can create a reducing atmosphere, preventing the full oxidation to V5+.
-
Solution: Introduce a pre-annealing step at a lower temperature (e.g., 300°C) to slowly burn off organic components before the final high-temperature crystallization step.[3]
-
Q2: The V2O5 film has cracked or is peeling off the substrate (delamination). How can I prevent this?
A2: Cracking and delamination are typically caused by mechanical stress within the film.[5]
-
Cause 1: High Stress from Solvent Evaporation. Rapid evaporation of the solvent during drying can induce significant stress.
-
Solution: Slow down the drying process. Dry the films in a controlled environment with higher humidity or cover the samples to reduce the rate of solvent evaporation.[5]
-
-
Cause 2: Thermal Stress. A mismatch in the thermal expansion coefficients between the V2O5 film and the substrate can cause stress during the heating and cooling cycles of annealing.[5]
-
Solution: Decrease the heating and cooling rates during the annealing process to minimize thermal shock.[5] If possible, choose a substrate with a thermal expansion coefficient closer to that of V2O5.
-
-
Cause 3: Poor Substrate Adhesion. An unclean or incompatible substrate surface will lead to poor film adhesion.
-
Solution: Implement a rigorous substrate cleaning protocol. A standard procedure involves sequential sonication in acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with high-purity nitrogen.[5] A surface activation step, such as an oxygen plasma treatment, can also improve adhesion.[5]
-
Q3: My sol-gel solution turned into a precipitate immediately after adding water. What went wrong?
A3: this compound is highly sensitive to moisture and undergoes rapid, uncontrolled hydrolysis and condensation upon direct contact with water, leading to precipitation instead of forming a stable sol.[6][7]
-
Cause: Uncontrolled Hydrolysis. The direct addition of water leads to a reaction that is too fast to form a uniform gel network.
-
Solution 1: Use a Solvent as a Medium. Dissolve the this compound in a dry alcohol, such as isopropanol or ethanol (B145695), before any exposure to water.[7][8] This helps to control the reaction rate.
-
Solution 2: Introduce Water Vapor. For a more controlled hydrolysis, place the precursor solution in a humidity-controlled chamber, allowing water vapor to slowly diffuse into the sol.
-
Solution 3: Use a Stabilizing Agent. Add a chelating agent like acetylacetone (B45752) (acac) to the precursor solution before hydrolysis.[7][8] Acetylacetone reacts with the vanadium precursor to form a more stable complex that hydrolyzes more slowly.
-
Q4: The surface of my film has pinhole defects. How can I achieve a more uniform surface?
A4: Pinhole defects can arise from issues with the sol-gel solution or the deposition process itself.
-
Cause 1: Gas Evolution during Deposition or Annealing. Trapped solvent or the decomposition of organic components can create bubbles that burst, leaving pinholes.
-
Solution: After deposition, allow the film to rest and dry at room temperature before any thermal treatment to allow for the gentle escape of solvents. Use a slow ramp rate during annealing.
-
-
Cause 2: Particulates in the Sol. Dust or aggregated particles in the sol can disrupt the film uniformity.
-
Solution: Filter the sol-gel solution through a syringe filter (e.g., 0.2 µm) immediately before use.[5] Work in a clean environment to prevent contamination.
-
-
Cause 3: High Withdrawal Speed in Dip-Coating. If using dip-coating, a withdrawal speed that is too high can lead to instabilities in the liquid film.
-
Solution: Optimize and reduce the withdrawal speed to allow for a more uniform drainage and drying of the film.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound, and does it need further purification?
A1: Commercial this compound is typically available with purities of 98% or higher.[6] For most applications, this purity is sufficient. However, the precursor is highly sensitive to moisture, which can lead to the formation of non-volatile hydroxides or oligomeric species.[6] While complex purification by distillation is possible, it is often more practical to ensure high purity by handling the commercial product under strictly anhydrous and inert conditions (e.g., in a glovebox). Always use fresh precursor from a sealed container.
Q2: What is the role of acetylacetone (acac) in the sol-gel process?
A2: Acetylacetone is a chelating agent that is often used as a stabilizer in sol-gel synthesis.[7][8] It reacts with the vanadium alkoxide precursor to form a more stable complex. This new complex is less reactive towards water, which slows down the hydrolysis and condensation reactions. This controlled reaction rate helps to prevent rapid precipitation and promotes the formation of a uniform, stable sol, which is essential for creating high-quality films.[7]
Q3: How does the choice of solvent affect the V2O5 film quality?
A3: The solvent plays a crucial role in the sol-gel process. Alcohols like isopropanol and ethanol are commonly used.[7][8] Isopropanol is often preferred because it is the parent alcohol of the isopropoxide ligands on the precursor, and its use can suppress ligand exchange reactions. The choice of solvent can influence the kinetics of the sol-gel reaction, which in turn affects the microstructure and properties of the final V2O5 film.[8] Using ethanol, for example, can sometimes lead to faster gelation compared to isopropanol.[7]
Q4: What is the effect of annealing temperature on the purity and crystallinity of the V2O5 film?
A4: Annealing is a critical step to convert the amorphous, as-deposited film into crystalline V2O5. The temperature significantly impacts the final film properties.
-
Below 350-400°C: The film may remain largely amorphous or contain residual organic components.[4]
-
400°C - 550°C: This is the typical range for obtaining the desired orthorhombic V2O5 phase.[2][4] Increasing the temperature in this range generally leads to better crystallinity and larger grain sizes.[2]
-
Above 550°C: Higher temperatures can lead to the loss of oxygen and the formation of lower vanadium oxides (e.g., V6O13 or VO2), thus reducing the purity of the V2O5 film.
Q5: Which characterization techniques are essential to confirm the purity of V2O5 films?
A5: A combination of techniques is recommended for a comprehensive analysis:
-
X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phases present in the film. The diffraction pattern of a pure film should match the standard pattern for orthorhombic V2O5.[2][4]
-
Raman Spectroscopy: This technique is very sensitive to the different vibrational modes of vanadium-oxygen bonds and can easily distinguish between V2O5 and other vanadium oxides.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and, crucially, the oxidation state of vanadium. For pure V2O5, the vanadium should be in the V5+ state.
-
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the film, allowing for the identification of cracks, pinholes, and other defects.[9]
Data Presentation
Table 1: Effect of Annealing Temperature on V2O5 Film Properties
| Annealing Temperature (°C) | Resulting Phase(s) | Crystallinity | Typical Grain Size (nm) |
| As-deposited (No Annealing) | Amorphous | Amorphous | N/A |
| 300 | Amorphous V2O5 | Low | < 20 |
| 400 | Orthorhombic V2O5 | Polycrystalline | 20 - 40[2] |
| 500 | Orthorhombic V2O5 | Highly Crystalline | > 40[2] |
| > 550 | V2O5, V6O13, VO2 | Polycrystalline (mixed phase) | Variable |
Note: The exact grain sizes and phase transition temperatures can vary depending on other experimental parameters such as heating rate and atmosphere.
Experimental Protocols
Protocol 1: Sol-Gel Preparation with Acetylacetone Stabilization
-
Environment: Perform all steps under an inert atmosphere (e.g., nitrogen or argon in a glovebox) to prevent premature hydrolysis of the precursor. Use dry glassware.
-
Precursor Solution: In a clean, dry flask, dissolve this compound in anhydrous isopropanol. A typical concentration is 0.1 M.
-
Stabilization: While stirring, add acetylacetone (acac) dropwise to the precursor solution. A molar ratio of acac to vanadium precursor of 2:1 is common.
-
Stirring: Allow the solution to stir at room temperature for at least 2 hours to ensure the complete formation of the vanadium-acetylacetonate complex.[7] The solution should be clear and yellowish.
-
Hydrolysis (optional, for thicker gels): For a more viscous sol suitable for thicker films, a controlled amount of water (dissolved in isopropanol) can be added very slowly while vigorously stirring. The molar ratio of water to the vanadium precursor should be carefully controlled, often starting at 1:1.
-
Aging: Age the sol for 24 hours at room temperature. This allows the hydrolysis and condensation reactions to proceed slowly, forming a stable sol.
-
Filtration: Before use, filter the sol through a 0.2 µm PTFE syringe filter to remove any particulates.
Protocol 2: V2O5 Thin Film Deposition by Spin Coating
-
Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the substrate with a stream of high-purity nitrogen.[5]
-
Deposition: a. Place the cleaned substrate on the spin coater chuck. b. Dispense a sufficient amount of the prepared V2O5 sol to cover the substrate. c. Spin the substrate. A typical two-step program is: 500 rpm for 10 seconds (to spread the sol), followed by 3000 rpm for 30 seconds (to thin the film).
-
Drying: a. Carefully remove the coated substrate and place it on a hotplate at 100°C for 10 minutes to drive off the solvent.
-
Annealing: a. Place the dried film in a tube furnace. b. Heat the film in air to the desired annealing temperature (e.g., 450°C) with a slow ramp rate (e.g., 5°C/min). c. Hold at the annealing temperature for 1-2 hours. d. Cool down to room temperature slowly (e.g., 5°C/min) to prevent thermal shock and cracking.
Visualizations
Caption: Workflow for V2O5 film synthesis.
Caption: Troubleshooting common V2O5 film defects.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Annealing Effect on the Properties of Electrochromic V2O5 Thin Films Grown by Spray Deposition Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Annealing Effects of V2O5 Thin Film as an Ionic Storage Layer for Electrochromic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 7. researchgate.net [researchgate.net]
- 8. Tailoring Physicochemical Properties of V2O5 Nanostructures: Influence of Solvent Type in Sol-Gel Synthesis [mdpi.com]
- 9. researchgate.net [researchgate.net]
Consequences of VTIP exposure to atmospheric moisture
An essential resource for professionals in research and drug development, this Technical Support Center provides comprehensive guidance on the challenges associated with Vanadyl Triisopropoxide (VTIP) exposure to atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is VTIP and why is it highly sensitive to atmospheric moisture? Vanadyl Triisopropoxide, or VTIP, is an organometallic compound with the formula VO(O-iPr)₃.[1] It serves as a crucial precursor in material synthesis, particularly for vanadium oxides, and as a reagent in various chemical reactions.[2][3] Its pronounced sensitivity to moisture is due to the high reactivity of the vanadium-alkoxide bonds. When VTIP comes into contact with water, even trace amounts from the atmosphere, it undergoes a rapid and often uncontrollable hydrolysis reaction.[2] This process cleaves the isopropoxide groups and leads to the formation of different vanadium-based species.
Q2: What are the immediate visual indicators of VTIP contamination by moisture? Exposure of VTIP to atmospheric moisture typically results in noticeable physical changes. Key indicators include:
-
Color Alteration: A pure VTIP solution is generally a yellow to orange liquid.[4] Upon hydrolysis, the color may shift to a darker brown, or even green or blue, which signifies changes in the oxidation state and coordination environment of the vanadium center.
-
Formation of Precipitate: The hydrolysis reaction produces less soluble vanadium oxide and hydroxide (B78521) species. This often manifests as the formation of a white or yellowish solid that precipitates out of the solution.
-
Changes in Viscosity: As hydrolysis proceeds, condensation reactions can occur, forming larger, oligomeric vanadium-oxo species, which can cause the solution to become more viscous.
Q3: How does moisture contamination impact the reliability and outcome of my experiments? Moisture contamination can severely compromise experiments involving VTIP, leading to:
-
Reduced Precursor Purity: The presence of hydrolysis byproducts such as isopropanol (B130326) and various vanadium oxides means the precursor is no longer pure VTIP.[5]
-
Inconsistent Results: The uncontrolled nature of the hydrolysis leads to a variable composition of the vanadium precursor from one experiment to the next, causing significant problems with reproducibility.
-
Impaired Performance: In applications like thin-film deposition or catalysis, the impurities resulting from hydrolysis can negatively affect film quality, growth rates, and catalytic activity and selectivity.[2]
Q4: What are the best practices for handling and storing VTIP to prevent moisture exposure? To maintain the integrity of VTIP, strict adherence to anhydrous and anaerobic techniques is critical:
-
Inert Atmosphere: All manipulations of VTIP should be performed under a dry, inert atmosphere, such as within a glovebox or using a Schlenk line with high-purity nitrogen or argon.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Any solvents used must be rigorously dried using appropriate methods.
-
Proper Storage: VTIP should be stored in a tightly sealed container, ideally with a septum cap to allow for transfer via syringe. For long-term storage, the container should be placed inside a desiccator or a controlled-atmosphere glovebox.[6]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Corrective Actions |
| VTIP solution appears discolored (brown, green, blue) or contains a solid precipitate. | Significant hydrolysis has occurred due to moisture contamination. | The contaminated batch should be discarded. Review all handling and storage procedures to identify and eliminate the source of moisture.[7] |
| Experimental results are inconsistent and not reproducible. | The VTIP precursor is likely undergoing partial and variable hydrolysis before or during the experiment. | Implement standardized, stringent protocols for handling VTIP under an inert atmosphere. Before use, consider characterizing the purity of the VTIP stock via ¹H NMR or FTIR to ensure consistency. |
| Poor performance in catalysis or material synthesis (e.g., low yield, poor film quality). | Hydrolysis byproducts are interfering with the intended chemical pathway or deposition process. | Verify the integrity of the inert atmosphere system (e.g., check for leaks in the glovebox or Schlenk line). Ensure all solvents and other reagents are anhydrous. |
Experimental Protocols for Quality Control
Protocol 1: Qualitative Analysis of VTIP Hydrolysis by FTIR Spectroscopy
This method allows for the rapid detection of hydrolysis byproducts.
-
Objective: To identify the presence of O-H functional groups from water and isopropanol, which are indicative of contamination.
-
Methodology:
-
Under an inert atmosphere, prepare a sample of the VTIP for analysis. This can be done by placing a small drop between two KBr or NaCl salt plates.
-
Acquire a reference FTIR spectrum of a known pure VTIP sample.
-
Acquire the FTIR spectrum of the test sample.
-
Compare the test spectrum to the reference. Pay close attention to the region between 3200-3600 cm⁻¹ and around 1000 cm⁻¹.
-
-
Data Interpretation: The appearance or increased intensity of a broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of O-H stretching vibrations from alcohol and water, confirming hydrolysis. Shifts in the V=O stretching frequency (typically around 970-1010 cm⁻¹) can also indicate changes in the vanadium coordination environment.
Table 1: Key FTIR Vibrational Frequencies for VTIP Hydrolysis
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (Alcohol/Water) | 3200 - 3600 (broad) | Presence of hydrolysis byproducts (isopropanol, water) |
| C-H Stretch (Alkyl) | 2800 - 3000 | Isopropoxide groups |
| V=O Stretch (Vanadyl) | 970 - 1010 | Vanadyl bond; position can be sensitive to coordination changes |
Protocol 2: Quantitative Assessment of Hydrolysis using ¹H NMR Spectroscopy
This protocol provides a method to quantify the extent of VTIP degradation.
-
Objective: To determine the molar ratio of free isopropanol (hydrolysis byproduct) to the isopropoxide ligands remaining on the VTIP molecule.
-
Methodology:
-
Inside a glovebox, prepare an NMR sample by dissolving a known quantity of VTIP in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum of the solution.
-
Identify the signals corresponding to the methine (-CH) protons of the VTIP isopropoxide ligands and the methine proton of free isopropanol.
-
Integrate these respective signals.
-
-
Data Interpretation: The ratio of the integral of the isopropanol methine proton to the sum of the integrals for both the VTIP ligand and free isopropanol methine protons can be used to calculate the percentage of hydrolysis.
Table 2: Characteristic ¹H NMR Chemical Shifts for VTIP and Isopropanol
| Proton Signal | Approximate Chemical Shift (ppm in C₆D₆) | Assignment |
| Methine (-CH) | ~4.9 ppm (septet) | Isopropoxide ligand on VTIP |
| Methyl (-CH₃) | ~1.4 ppm (doublet) | Isopropoxide ligand on VTIP |
| Methine (-CH) | ~4.0 ppm (septet) | Free isopropanol |
| Methyl (-CH₃) | ~1.1 ppm (doublet) | Free isopropanol |
Visualized Workflows and Pathways
Caption: Chemical pathway showing the hydrolysis of VTIP upon exposure to atmospheric moisture.
Caption: Logical troubleshooting workflow for experiments involving potentially compromised VTIP.
References
- 1. Vanadyl isopropoxide - Wikipedia [en.wikipedia.org]
- 2. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]
- 3. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 4. echemi.com [echemi.com]
- 5. Vanadium(V) triisopropoxide oxide | C9H24O4V | CID 79702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Vanadium(V) Oxytriisopropoxide Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of commercial Vanadium(V) oxytriisopropoxide.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify commercial this compound?
A1: Commercial grades of this compound typically have a purity of 96-98%.[1] For applications requiring high-purity precursors, such as in catalysis and the synthesis of advanced materials, removal of impurities is crucial to ensure reproducibility and optimal performance.[2] Common impurities can affect reaction kinetics, product properties, and overall experimental outcomes.
Q2: What are the common impurities in commercial this compound?
A2: While specific impurity profiles can vary between suppliers, common impurities in metal alkoxides like this compound may include:
-
Hydrolysis Products: Due to its high sensitivity to air and moisture, partial hydrolysis can lead to the formation of vanadium oxides and isopropanol.[1][3]
-
Residual Starting Materials: Incomplete reaction or purification during synthesis can leave residual reactants.
-
Other Vanadium Species: The presence of other vanadium alkoxide or mixed-alkoxide species is possible.
-
Solvent Residues: Traces of solvents used in the synthesis or purification process may be present.
Q3: What is the recommended purification method for this compound?
A3: The most effective method for purifying this compound, a high-boiling and air-sensitive liquid, is fractional vacuum distillation. This technique separates compounds based on their different boiling points at a reduced pressure, which prevents thermal decomposition of the sensitive material.[4]
Q4: What are the key safety precautions to take during the purification process?
A4: this compound is a flammable liquid and is sensitive to air and moisture.[1][3] It is essential to:
-
Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Use dry, oven-baked glassware to prevent hydrolysis.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
-
Ensure the distillation apparatus is assembled correctly and securely to prevent leaks under vacuum.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty achieving a stable vacuum | Leaks in the distillation setup. | Check all joints and connections for a secure seal. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground glass joints. |
| Inefficient cold trap. | Ensure the cold trap is filled with a suitable cooling agent (e.g., liquid nitrogen or a dry ice/acetone slurry) to effectively trap volatile components before they reach the vacuum pump. | |
| "Bumping" or uneven boiling of the liquid | Lack of nucleation sites for smooth boiling. | Add a magnetic stir bar or inert boiling chips to the distillation flask to promote smooth boiling. Ensure a consistent and gentle heating rate. |
| Product is not distilling at the expected temperature/pressure | Inaccurate pressure reading. | Verify the accuracy of the pressure gauge. |
| Presence of significant amounts of low-boiling impurities. | Collect a forerun fraction at a lower temperature to remove the more volatile impurities before collecting the main product fraction. | |
| Product appears cloudy or contains solid particles | Hydrolysis due to exposure to air or moisture. | Ensure all glassware is scrupulously dried and the system is properly purged with an inert gas. Check for any potential leaks that could introduce atmospheric moisture. |
| Thermal decomposition. | Reduce the heating mantle temperature. Ensure the vacuum is at the appropriate level to lower the boiling point sufficiently. | |
| Low recovery of purified product | Hold-up in the distillation column. | For small-scale distillations, use a short-path distillation apparatus to minimize product loss on the column surface. |
| Inefficient condensation. | Ensure the condenser has a sufficient flow of coolant at the appropriate temperature. |
Experimental Protocol: Fractional Vacuum Distillation
This protocol outlines the purification of commercial this compound using fractional vacuum distillation with a Perkin triangle for the collection of air-sensitive fractions.
Materials and Equipment:
-
Commercial this compound
-
Schlenk line or glovebox
-
Dry, oven-baked glassware: round-bottom flask, Vigreux column, distillation head, condenser, Perkin triangle, and receiving flasks
-
High-vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Cold trap
-
Inert gas (Nitrogen or Argon)
-
High-vacuum grease
Data Presentation
| Property | Value |
| Boiling Point | 80-82 °C at 2 mmHg |
| Density | 1.035 g/mL at 25 °C |
| Molecular Weight | 244.20 g/mol |
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Lightly grease all ground-glass joints with high-vacuum grease.
-
Place a magnetic stir bar in the distillation flask.
-
The entire setup should be connected to a Schlenk line to maintain an inert atmosphere.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, transfer the commercial this compound into the distillation flask via cannula or a dropping funnel.
-
-
Distillation:
-
Begin stirring the liquid in the distillation flask.
-
Slowly evacuate the system using the high-vacuum pump. Ensure the cold trap is properly cooled.
-
Once the desired pressure (approximately 2 mmHg) is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the condensation ring rising slowly up the Vigreux column.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature (80-82 °C at 2 mmHg). The Perkin triangle allows for the collection of multiple fractions without breaking the vacuum.
-
Monitor the temperature closely. A drop in temperature indicates that the main fraction has been collected.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly backfill the system with inert gas.
-
The purified product in the receiving flasks should be sealed under an inert atmosphere and stored in a cool, dark, and dry place.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Managing By-products from VTIP Thermal Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl triisopropoxide (VTIP) and managing the by-products of its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is VTIP and what are its key properties?
Vanadyl triisopropoxide (VTIP), with the chemical formula VO(O-i-Pr)₃, is a volatile, liquid precursor commonly used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to grow vanadium oxide thin films.[1] It is a colorless to yellow-green or gold liquid that is sensitive to air and moisture, necessitating storage and handling under an inert atmosphere.[1]
Q2: What are the expected by-products from the thermal decomposition of VTIP?
While specific quantitative data is limited in publicly available literature, the thermal decomposition of VTIP is expected to release volatile organic compounds originating from the isopropoxide ligands. Based on analogous metal-isopropoxide precursors and observations of "combustion-like reactions" in plasma-enhanced ALD processes, the primary by-products are likely to be:
-
Propene (C₃H₆): Formed through the β-hydride elimination from the isopropoxide ligands.
-
Isopropanol (C₃H₈O): Can be formed through hydrolysis if trace moisture is present.
-
Water (H₂O): A potential by-product, especially in the presence of an oxygen source.
-
Carbon oxides (CO, CO₂): May be formed in processes involving oxygen or plasma.[2]
-
Other hydrocarbons: Smaller hydrocarbon fragments may also be produced.
Q3: What are the safety concerns associated with VTIP and its decomposition by-products?
VTIP is a flammable liquid and can cause skin and eye irritation.[1] Its by-products, particularly propene and other volatile organic compounds, are also flammable and can pose inhalation hazards. It is crucial to handle VTIP in a well-ventilated area, preferably within a fume hood, and to have appropriate safety measures in place for managing flammable and potentially toxic gaseous by-products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent precursor delivery/flow rate | 1. VTIP degradation due to exposure to air or moisture.[1]2. Clogging of delivery lines due to premature decomposition. | 1. Ensure all precursor handling and delivery is performed under a dry, inert atmosphere (e.g., nitrogen or argon).2. Check for leaks in the gas lines. 3. Gently heat the delivery lines to prevent precursor condensation, but avoid temperatures that could induce decomposition. |
| Non-uniform or poor-quality vanadium oxide films | 1. Premature thermal decomposition of VTIP in the gas phase.2. Incomplete removal of by-products from the reaction chamber.[3]3. By-products reacting with the growing film. | 1. Optimize the reactor temperature to ensure decomposition occurs primarily on the substrate surface. 2. Increase the purge time between precursor pulses in ALD to ensure complete removal of by-products.[3]3. Install a vacuum trap to efficiently remove by-products from the exhaust line.[4] |
| Clogging of vacuum pump or exhaust lines | Accumulation of solid or liquid by-products from VTIP decomposition.[4] | 1. Install a vacuum trap (e.g., a cold trap or a sorbent trap) between the reactor and the vacuum pump to capture by-products.[4]2. Regularly inspect and clean the exhaust lines. |
| Difficulty achieving desired vanadium oxide phase | By-products influencing the surface chemistry during film growth. | 1. Systematically vary deposition parameters (temperature, pressure, precursor flow rate) to understand their effect on film properties in the presence of by-products.2. Consider using a different co-reactant (e.g., ozone instead of water) that may lead to cleaner reactions. |
Quantitative Data on By-products
| Decomposition Temperature (°C) | Major By-product | Concentration (mol/mol of VTIP) | Minor By-products | Concentration (mol/mol of VTIP) |
| e.g., 300 | e.g., Propene | Data | e.g., Isopropanol | Data |
| e.g., 400 | e.g., Propene | Data | e.g., CO₂ | Data |
| e.g., 500 | e.g., Propene | Data | e.g., CO, Methane | Data |
Experimental Protocols
1. Protocol for Safe Handling and Storage of VTIP
-
Storage: Store VTIP in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or with a nitrogen blanket). The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
Handling: All transfers and handling of VTIP should be performed under an inert atmosphere using Schlenk line techniques or within a glovebox to prevent exposure to air and moisture.[1] Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
2. Protocol for By-product Analysis using GC-MS
-
Trapping: Connect a cold trap (e.g., cooled with liquid nitrogen) to the exhaust line of the deposition reactor to condense the volatile by-products.
-
Sample Collection: After the deposition process, allow the trap to slowly warm to room temperature. Collect the condensed liquid and/or headspace gas using a gas-tight syringe.
-
GC-MS Analysis: Inject the collected sample into a GC-MS system.
-
GC column: Use a column suitable for separating light hydrocarbons and alcohols (e.g., a PLOT column).
-
Temperature Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 10-200 to identify the separated components by comparing their mass spectra to a library (e.g., NIST).
-
-
Quantification: For quantitative analysis, calibrate the GC-MS with known standards of the expected by-products.
Visualizations
Caption: Hypothetical thermal decomposition pathway of VTIP.
References
- 1. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. researchgate.net [researchgate.net]
- 3. Kurt J. Lesker Company | Atomic Layer Deposition (ALD) General, Technical, & Process Information | Enabling Technology for a Better World [lesker.com]
- 4. Vacuum Trapping for Atomic Layer - Mass Vac, Inc. [massvac.com]
Technical Support Center: Vanadyl Triisopropoxide (VTIP) Precursor Solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the stability of vanadyl triisopropoxide (VTIP) precursor solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of VTIP precursor solution instability?
A1: The primary cause of instability in vanadyl triisopropoxide (VTIP) precursor solutions is hydrolysis. VTIP is highly sensitive to moisture.[1] When exposed to water, even in trace amounts from the atmosphere or solvents, it rapidly reacts to form isopropanol (B130326) and a vanadium oxide gel, leading to precipitation and changes in the solution's properties.[2]
Q2: What is the recommended solvent for preparing VTIP solutions?
A2: Anhydrous isopropyl alcohol (isopropanol) is a commonly used solvent for preparing VTIP solutions, particularly for applications like spin coating.[2] Using a high-purity, anhydrous grade of the parent alcohol can help to maintain solution stability.
Q3: How should I store my VTIP precursor and its solutions?
A3: VTIP and its solutions should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and air.[1] For long-term storage, refrigeration at 2-8°C is recommended to slow down potential degradation reactions.[2]
Q4: Can I use other solvents besides isopropanol?
A4: While isopropanol is common, other anhydrous organic solvents can be used. The choice of solvent can significantly impact the stability of the VTIP solution. Coordinating solvents, which can donate electron pairs to the vanadium center, may offer enhanced stability compared to non-coordinating solvents. However, the reactivity and solubility of VTIP in other solvents should be carefully considered for your specific application.
Q5: How can I tell if my VTIP solution has degraded?
A5: Signs of degradation include a change in color (solutions may darken), the formation of a precipitate or gel, and an increase in viscosity. For more quantitative assessment, spectroscopic techniques such as UV-Vis or NMR can be employed to monitor changes in the chemical composition of the solution over time.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of VTIP precursor solutions.
| Issue | Potential Causes | Corrective Actions |
| Solution appears cloudy or contains a precipitate immediately after preparation. | 1. Moisture Contamination: The solvent or glassware was not properly dried. 2. Poor VTIP Quality: The starting VTIP material was already partially hydrolyzed. | 1. Ensure all solvents are of anhydrous grade and handle them under an inert atmosphere. Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator before use. 2. Use a fresh, unopened bottle of VTIP. If the quality is suspect, consider purification by distillation under reduced pressure. |
| A clear solution turns cloudy or forms a gel over time. | 1. Slow Hydrolysis: Gradual exposure to atmospheric moisture due to improper sealing of the container. 2. Solvent-Induced Degradation: The chosen solvent is not sufficiently inert or contains impurities that react with VTIP. | 1. Ensure the solution container is tightly sealed with a septum or parafilm and stored under an inert atmosphere. Minimize the frequency and duration of opening the container. 2. If using a solvent other than isopropanol, ensure it is of high purity and anhydrous. Consider switching to a more suitable solvent (see Data Presentation section). |
| The solution color changes significantly (e.g., darkens). | 1. Oxidation: Exposure to air can lead to the oxidation of the vanadium center. 2. Formation of Polyvanadates: Hydrolysis and condensation reactions can lead to the formation of colored polyvanadate species. | 1. Prepare and handle the solution under a strict inert atmosphere (e.g., in a glovebox). 2. This is often a sign of advanced degradation. It is best to prepare a fresh solution. |
| Inconsistent results in thin film deposition (e.g., cracking, peeling, non-uniformity). | 1. Precursor Degradation: The use of a partially hydrolyzed or aged precursor solution can lead to defects in the resulting film.[3] 2. Inappropriate Solvent: The solvent may have poor wetting properties on the substrate or evaporate too quickly. | 1. Always use a freshly prepared VTIP solution for consistent results. Monitor the age and quality of your solution. 2. Optimize the solvent system. A mixture of solvents can sometimes be used to control viscosity and evaporation rates. Ensure the substrate is properly cleaned and prepared to ensure good adhesion.[3] |
Data Presentation: Effect of Solvent Choice on VTIP Solution Stability
The stability of a VTIP solution is critically dependent on the properties of the solvent. The following table summarizes the expected impact of different solvent types on VTIP stability based on general principles of metal alkoxide chemistry.
| Solvent Type | Examples | Coordinating Ability | Expected Impact on VTIP Stability | Rationale |
| Alcohols (Primary) | Anhydrous Ethanol, Anhydrous Methanol | High | Moderate to Good | Can participate in alcohol exchange reactions, but the presence of the parent alcohol ligand (isopropoxide) in isopropanol solutions can help stabilize the precursor. |
| Alcohols (Secondary) | Anhydrous Isopropanol | High | Good | Isopropanol is the parent alcohol of the isopropoxide ligands, which can help to suppress ligand exchange and hydrolysis through Le Chatelier's principle. |
| Ethers | Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether | Moderate | Moderate | Ethers are coordinating solvents that can stabilize the vanadium center through Lewis acid-base interactions, potentially slowing down hydrolysis. |
| Aprotic Non-Polar | Anhydrous Toluene, Anhydrous Hexane | Low | Poor to Moderate | These solvents do not coordinate with the metal center, offering little to no protection against hydrolysis from trace moisture. |
| Aprotic Polar | Anhydrous Acetonitrile, Anhydrous Acetone | Moderate to High | Poor to Moderate | While polar, these solvents may contain trace amounts of water or react with the precursor, and their coordinating ability might not be sufficient to prevent hydrolysis. |
Experimental Protocols
Preparation of a Standard VTIP Solution (0.1 M in Isopropanol)
Objective: To prepare a stable 0.1 M solution of VTIP in anhydrous isopropanol for use in thin-film deposition or other applications.
Materials:
-
Vanadyl triisopropoxide (VTIP)
-
Anhydrous isopropyl alcohol (isopropanol), <50 ppm H₂O
-
Argon or Nitrogen gas supply
-
Schlenk flask or serum bottle with a rubber septum
-
Dry, clean glassware (graduated cylinder, syringes)
-
Magnetic stirrer and stir bar
Methodology:
-
Glassware Preparation: Dry all glassware, including the Schlenk flask, graduated cylinder, and stir bar, in an oven at 150°C for at least 4 hours. Cool to room temperature under a stream of dry argon or nitrogen.
-
Inert Atmosphere: Place the stir bar in the Schlenk flask and seal it. Purge the flask with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Using a dry, purged syringe, transfer the desired volume of anhydrous isopropanol to the Schlenk flask. For example, for a 50 mL solution, transfer 50 mL of isopropanol.
-
VTIP Addition: With the flask under a positive pressure of inert gas, carefully and quickly add the required amount of VTIP using a syringe. The molecular weight of VTIP is approximately 244.2 g/mol . For a 0.1 M solution in 50 mL, you would need 0.1221 g of VTIP. It is often more practical to measure the volume of liquid VTIP (density ≈ 1.035 g/mL) and calculate the mass.
-
Mixing: Gently stir the solution using the magnetic stirrer until the VTIP is fully dissolved and the solution is homogeneous.
-
Storage: Seal the flask tightly, wrap the seal with parafilm, and store under an inert atmosphere, preferably at 2-8°C.
Monitoring VTIP Solution Stability using UV-Vis Spectroscopy
Objective: To quantitatively monitor the degradation of a VTIP solution over time by observing changes in its UV-Vis absorption spectrum.
Materials:
-
Freshly prepared VTIP solution (e.g., 0.1 M in anhydrous isopropanol)
-
Anhydrous isopropanol (for dilution and as a reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with caps (B75204) or septa
-
Syringes and needles for sample transfer under an inert atmosphere
Methodology:
-
Baseline Spectrum:
-
Prepare a fresh 0.1 M VTIP solution in anhydrous isopropanol as described in the protocol above.
-
Immediately after preparation, take an aliquot of the solution and dilute it to a suitable concentration for UV-Vis analysis (e.g., 1:100 dilution with anhydrous isopropanol). The final concentration should result in an absorbance maximum below 1.5.
-
Use anhydrous isopropanol as the reference in the spectrophotometer.
-
Scan the diluted VTIP solution over a wavelength range of 200-800 nm and record the spectrum. This will serve as your baseline (t=0) spectrum.
-
-
Time-Course Monitoring:
-
Store the stock VTIP solution under the desired conditions (e.g., at room temperature, exposed to air, or in a controlled environment).
-
At regular intervals (e.g., every hour, day, or week), take an aliquot from the stock solution, dilute it in the same manner as the baseline sample, and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Overlay the spectra obtained at different time points.
-
Monitor for changes in the spectrum, such as a decrease in the intensity of characteristic VTIP peaks, the appearance of new peaks corresponding to degradation products (e.g., vanadium oxide species), or a general increase in absorbance in the visible region, which may indicate the formation of larger particles or colored species.
-
Plot the absorbance at a characteristic wavelength for VTIP as a function of time to quantify the rate of degradation.
-
Analysis of VTIP Degradation using ¹H NMR Spectroscopy
Objective: To identify and quantify the degradation products of a VTIP solution using ¹H NMR spectroscopy.
Materials:
-
VTIP solution in a deuterated solvent (e.g., isopropanol-d8)
-
NMR spectrometer
-
NMR tubes with caps
Methodology:
-
Sample Preparation:
-
Prepare a VTIP solution in a deuterated solvent (e.g., isopropanol-d8) to a concentration suitable for NMR analysis (typically 5-10 mg/mL).
-
Transfer the solution to an NMR tube under an inert atmosphere to prevent further degradation.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Key signals to observe for fresh VTIP in isopropanol-d8 would be the methine (CH) and methyl (CH₃) protons of the isopropoxide ligands.
-
-
Monitoring Degradation:
-
To study degradation, you can either monitor the initial sample over time or intentionally introduce a small amount of D₂O to initiate hydrolysis and acquire spectra at different time points.
-
-
Spectral Interpretation:
-
VTIP: Look for the characteristic signals of the coordinated isopropoxide ligands. The chemical shifts may be slightly different from free isopropanol due to coordination to the vanadium center.
-
Isopropanol (from hydrolysis): As hydrolysis proceeds, a new set of signals corresponding to free isopropanol will appear and increase in intensity.
-
Water: If D₂O is added, its signal will be absent in the ¹H NMR spectrum. If H₂O is present as a contaminant, a broad singlet will be observed.
-
By integrating the signals corresponding to the isopropoxide ligands of VTIP and the signals of free isopropanol, the extent of hydrolysis can be quantified over time.
-
Visualizations
Caption: Factors influencing VTIP precursor solution stability.
Caption: Experimental workflow for VTIP solution preparation and stability testing.
References
Technical Support Center: Uniform Coatings with Vanadium(V) Oxytriisopropoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving uniform coatings using Vanadium(V) oxytriisopropoxide as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the sol-gel deposition of vanadium oxide thin films.
Question: Why is my precursor solution cloudy or forming precipitates?
Answer: Premature precipitation or cloudiness in the this compound solution is typically due to uncontrolled hydrolysis and condensation reactions. This precursor is highly sensitive to moisture.[1]
-
Cause 1: Exposure to Ambient Moisture: The precursor readily reacts with water from the air or solvents.
-
Solution: Handle the precursor and prepare the solution under an inert atmosphere (e.g., in a glovebox) using dry solvents and glassware. Store the precursor in a sealed container under an inert gas like nitrogen.[1]
-
-
Cause 2: Rapid Hydrolysis: Adding water or a catalyst too quickly can lead to rapid, uncontrolled reactions, forming large, non-uniform particles.
Question: What causes cracks to form in my dried or annealed film?
Answer: Cracking is a common issue in sol-gel coatings and is primarily caused by stress that develops during drying and annealing.
-
Cause 1: High Capillary Stress: As the solvent evaporates from the gel network, capillary forces create significant stress, which can exceed the film's mechanical strength.
-
Solution: Slow the drying process by drying the film in a controlled, high-humidity environment. This allows for more gradual stress relaxation.[4]
-
-
Cause 2: Thermal Expansion Mismatch: A significant difference in the thermal expansion coefficients between the vanadium oxide film and the substrate can cause stress during the heating and cooling cycles of annealing.[4]
-
Solution: Select a substrate with a thermal expansion coefficient that closely matches that of the vanadium oxide film. Additionally, reduce the heating and cooling rates during annealing to minimize thermal shock.[4]
-
-
Cause 3: Excessive Film Thickness: Thicker films are more prone to cracking as they accumulate more stress.
-
Solution: Deposit thinner layers. If a thicker final film is required, a multi-coating approach with an annealing step after each deposition is recommended.
-
Question: Why does my final coating appear hazy or lack transparency?
Answer: Haziness in thin films is a result of light scattering, which can be attributed to several factors.
-
Cause 1: Surface Roughness: A non-uniform surface scatters light, leading to a hazy appearance.[4]
-
Cause 2: Particle Aggregation in Sol: If the sol contains large aggregated particles, these will act as scattering centers within the final film.[4]
-
Solution: Ensure the precursor is fully dissolved and the sol is well-mixed. Filter the sol solution (e.g., using a 0.2 µm syringe filter) immediately before the coating process to remove any aggregates or dust particles.[4]
-
-
Cause 3: Uncontrolled Crystallization: The formation of large, non-uniform crystallites during annealing can scatter light.
-
Solution: Carefully control the annealing temperature and atmosphere. A controlled ramp rate and dwell time can promote the growth of smaller, more uniform grains.[8]
-
Question: How can I prevent pinholes or voids in my coating?
Answer: Pinholes are small defects that can compromise the integrity and uniformity of the coating.
-
Cause 1: Poor Substrate Wetting: If the sol does not properly wet the substrate surface, it can lead to de-wetting and the formation of pinholes.
-
Solution: Ensure the substrate is meticulously clean. Employ a rigorous cleaning procedure (e.g., sonication in solvents, piranha etch, or UV-ozone treatment) to remove organic residues and improve surface hydrophilicity.[4]
-
-
Cause 2: Particulate Contamination: Dust or other particles on the substrate or in the sol can interfere with the coating process and leave behind voids.
-
Solution: Work in a clean environment (e.g., a cleanroom or a laminar flow hood). Filter the sol just before use and ensure the substrate is clean immediately prior to coating.[4]
-
Question: Why is my spin-coated film thicker at the edges (coffee ring effect)?
Answer: The "coffee ring effect" is a common phenomenon where particles in an evaporating droplet are deposited at the edge, resulting in a non-uniform film. This is caused by capillary flow from the center to the pinned edge of the evaporating droplet.[9][10]
-
Solution 1: Modify Solvent System: Use a mixture of solvents with different boiling points (a Marangoni flow-driven approach) to induce internal flow that counteracts the outward capillary flow.
-
Solution 2: Increase Deposition Speed: For spin coating, a higher spin speed can help to throw off excess solution more evenly before significant evaporation occurs at the edges.
-
Solution 3: Gelation: Modifying the sol to gel quickly after deposition can "lock" the particles in place before they have a chance to migrate to the edges.[11]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound? this compound is miscible with anhydrous isopropanol (B130326), toluene, and hexane.[12] Isopropanol is commonly used as it is the parent alcohol of the isopropoxide ligands.[13] It's crucial to use anhydrous solvents to prevent premature hydrolysis of the precursor.
Q2: How does precursor concentration affect film thickness? Generally, a higher precursor concentration in the sol-gel solution will result in a thicker film for the same deposition parameters (e.g., withdrawal speed or spin speed). The relationship is often linear at lower concentrations but can become more complex as viscosity changes significantly at higher concentrations.
Q3: How can I control the vanadium oxidation state in the final film? The final oxidation state (e.g., V₂O₅, VO₂, V₂O₃) is primarily controlled by the annealing atmosphere and temperature.[14]
-
V₂O₅: Annealing in an oxygen-rich atmosphere (e.g., air) typically yields the fully oxidized V₂O₅ phase.
-
VO₂/V₂O₃: To achieve lower oxidation states like VO₂, a reducing atmosphere is required. This can be achieved by annealing in a vacuum or under a flow of an inert gas (like Argon or Nitrogen).[15][16] The specific temperature and pressure will determine the final phase obtained.[15]
Q4: What is the role of a chelating agent like acetic acid? A chelating agent can be added to the precursor solution to control the hydrolysis and condensation reactions.[2] It replaces some of the reactive alkoxide groups with a more stable ligand, reducing the precursor's reactivity towards water. This leads to a more stable sol, a longer gelation time, and often results in smoother, more uniform films.[3][17]
Q5: How should I properly store this compound? this compound is highly sensitive to air and moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation.
Data Presentation
Table 1: Effect of Dip-Coating Withdrawal Speed on Film Thickness
This table presents typical qualitative and quantitative relationships. Actual values are highly dependent on sol viscosity and environmental conditions.
| Withdrawal Speed | Viscous Drag vs. Capillary Action | Resulting Film Thickness | Reference |
| Low (< 0.1 mm/s) | Capillary action and evaporation dominate | Thinner | [18][19] |
| Medium (0.1 - 10 mm/s) | Balance between viscous drag and gravity | Increases with speed | [5][20] |
| High (> 10 mm/s) | Viscous drag dominates | Thicker, often less uniform | [5] |
The relationship between film thickness (h) and withdrawal speed (U) in the viscous drag regime can often be described by the Landau-Levich equation: h ∝ (ηU)^(2/3), where η is the viscosity of the sol.
Table 2: Influence of Spin-Coating Speed on Vanadium Oxide Film Properties
Data derived from various studies on vanadium oxide sol-gel deposition.
| Spin Speed (rpm) | Resulting Film Thickness | Surface Roughness (RMS) | Reference |
| 2500 | Thicker | Generally Higher | [7] |
| 3000 | Intermediate | Intermediate | [7] |
| 3500 | Intermediate | Lower | [7] |
| 4000 | Thinner | Generally Lower | [7] |
Generally, film thickness is inversely proportional to the square root of the spin speed.
Table 3: Effect of Annealing Temperature on Vanadium Oxide Film Properties
Annealing performed in air, starting from an amorphous film.
| Annealing Temperature (°C) | Resulting Crystalline Phase | Crystallite Size | Surface Roughness (RMS) | Reference |
| As-deposited | Amorphous | - | Low | [6] |
| 400 | V₂O₅ | ~22.5 nm | Increases | [21] |
| 500 | V₂O₅ | ~35.4 nm | Further Increases | [21] |
| 550 | V₂O₅ (highly crystalline) | Larger, more compact grains | May decrease due to densification | [8] |
| > 600 | V₂O₅ | Coarser grains | Can increase due to grain growth | [8] |
Experimental Protocols
Detailed Protocol for Dip-Coating of Vanadium Oxide Thin Films
This protocol describes the preparation of a vanadium oxide sol-gel solution and the subsequent deposition of a thin film onto a substrate via dip-coating.
1. Materials and Equipment:
-
This compound (precursor)
-
Anhydrous isopropanol (solvent)
-
Acetic acid (chelating agent/stabilizer)
-
Substrates (e.g., silicon wafers, glass slides)
-
Glovebox or fume hood with inert atmosphere capability
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm)
-
Dip-coater
-
Tube furnace with atmospheric control
2. Sol Preparation (under inert atmosphere):
-
Ensure all glassware is thoroughly cleaned and dried in an oven to remove any moisture.
-
In a glovebox, prepare a 0.1 M solution of this compound in anhydrous isopropanol. For example, to make 50 mL of solution, add the appropriate amount of precursor to 50 mL of anhydrous isopropanol.
-
While stirring, add a chelating agent, such as acetic acid, in a 1:1 molar ratio to the vanadium precursor. This helps to stabilize the sol.
-
Stir the solution for at least 2 hours to ensure complete mixing and reaction. The solution should be clear and yellowish.
-
Age the solution for 24 hours in the sealed container. This allows the initial hydrolysis and condensation reactions to proceed slowly, leading to a more stable sol.
-
Just before use, filter the sol through a 0.2 µm syringe filter to remove any particulates.
3. Substrate Preparation:
-
Clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
For improved wetting, treat the substrates with a UV-ozone cleaner or oxygen plasma for 10-15 minutes immediately before coating.
4. Dip-Coating Procedure:
-
Mount the cleaned substrate onto the dip-coater arm.
-
Fill the dipping reservoir with the prepared sol.
-
Set the dip-coating parameters:
-
Immersion speed: ~50 mm/min
-
Dwell time: 60 seconds (to ensure complete wetting)
-
Withdrawal speed: 10 - 100 mm/min (This is a critical parameter; slower speeds produce thinner films).[20]
-
-
Initiate the coating process. The substrate will be lowered into the sol, held for the dwell time, and then withdrawn at a constant, precise speed.
-
Allow the coated substrate to air dry for 10 minutes to evaporate the bulk of the solvent.
5. Annealing:
-
Place the dried, coated substrates into a tube furnace.
-
To obtain V₂O₅, heat the samples in air. To obtain reduced phases like VO₂, purge the furnace with an inert gas (e.g., Argon) and perform the annealing under a low-pressure vacuum.[14][15]
-
Use a slow heating ramp (e.g., 2-5 °C/min) to the desired final temperature (e.g., 450-550 °C).
-
Hold at the final temperature for 1-2 hours.
-
Cool down slowly to room temperature (e.g., ramp down at 5 °C/min) to prevent cracking due to thermal shock.
Visualizations
Caption: Experimental workflow for vanadium oxide thin film deposition.
Caption: Troubleshooting logic for common coating defects.
Caption: Simplified sol-gel reaction pathway for the precursor.
References
- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. researchgate.net [researchgate.net]
- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 4. benchchem.com [benchchem.com]
- 5. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Penn Physicists Undo the ‘Coffee Ring Effect’ | Penn Today [penntoday.upenn.edu]
- 10. Eliminating the Coffee Ring Effect - ChemistryViews [chemistryviews.org]
- 11. Beating the coffee ring effect [rsc.org]
- 12. Vanadium(V) triisopropoxide oxide, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. nstda.or.th [nstda.or.th]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters | Semantic Scholar [semanticscholar.org]
- 18. Some theory you need to know about the dip coating process [en1.nbchao.com]
- 19. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 20. Adjusting Dip Coating Film Thickness Through Withdrawal Speed – Useful columns for dip coating [sdicompany.com]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
A Comparative Guide to the FT-IR Analysis of Vanadium(V) Oxytriisopropoxide Hydrolysis Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectral features of the hydrolysis product of Vanadium(V) oxytriisopropoxide with vanadium oxides synthesized through alternative methods. Detailed experimental protocols, comparative data, and visual representations of the underlying chemical processes are presented to aid in the characterization and understanding of these materials.
Comparative FT-IR Spectral Data
The hydrolysis of this compound, a common sol-gel precursor, typically yields a hydrated vanadium pentoxide (V₂O₅·nH₂O) xerogel. The FT-IR spectrum of this product is characterized by specific vibrational modes of vanadyl (V=O) and bridging vanadyl (V-O-V) bonds, as well as vibrations associated with water molecules. Understanding these spectral features is crucial for confirming the successful synthesis and assessing the material's structure.
The following table summarizes the characteristic FT-IR peak assignments for the hydrolysis product of this compound and compares them with those for V₂O₅ synthesized via other common methods, such as thermal decomposition and hydrothermal synthesis.
| Wavenumber (cm⁻¹) | Assignment | Hydrolysis of this compound | Thermal Decomposition of Ammonium Metavanadate | Hydrothermal Synthesis |
| ~3400 | O-H stretching of adsorbed water | ✓ | ✓ | ✓ |
| ~1620 | H-O-H bending of water | ✓ | ✓ | ✓ |
| ~1020 | Stretching of terminal V=O bonds | ✓ | ✓ | ✓ |
| ~830 | Asymmetric stretching of V-O-V bridges | ✓ | ✓ | ✓ |
| ~740 | Symmetric stretching of V-O-V bridges | ✓ | ✓ | |
| ~530 | Bending vibrations of V-O-V bonds | ✓ | ✓ | ✓ |
| ~480 | Bending vibrations of V-O-V bonds | ✓ | ✓ | ✓ |
Note: The exact peak positions can vary depending on the specific synthesis conditions, degree of hydration, and crystallinity of the material.
Experimental Protocols
Hydrolysis of this compound
This protocol outlines the synthesis of a vanadium oxide xerogel via the hydrolysis of this compound.
Materials:
-
This compound (VO(O-i-Pr)₃)
-
Isopropanol (B130326) (anhydrous)
-
Deionized water
Procedure:
-
Prepare a solution of this compound in anhydrous isopropanol (e.g., 0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
In a separate vessel, prepare a mixture of deionized water and isopropanol. The molar ratio of water to the vanadium precursor is a critical parameter and can be varied (e.g., 2:1 to 100:1) to control the hydrolysis and condensation rates.
-
Add the water/isopropanol mixture dropwise to the this compound solution while stirring vigorously.
-
Continue stirring the solution for a specified period (e.g., 1-2 hours) at room temperature to allow for complete hydrolysis and condensation, leading to the formation of a sol.
-
Age the resulting sol in a sealed container for a period of time (e.g., 24-48 hours) to promote gelation.
-
Dry the gel at a moderate temperature (e.g., 60-80 °C) to obtain the vanadium oxide xerogel.
FT-IR Analysis
This protocol describes the procedure for acquiring the FT-IR spectrum of the synthesized vanadium oxide product.
Materials and Equipment:
-
Synthesized vanadium oxide powder
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly grind a small amount of the dried vanadium oxide xerogel (approximately 1-2 mg) with about 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical transformations involved in the hydrolysis of this compound.
Caption: Experimental workflow for the synthesis and FT-IR analysis.
Caption: Chemical transformation during hydrolysis and condensation.
A Comparative Guide to Vanadium Precursors: VTIP vs. Vanadyl Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical decision in the synthesis of vanadium-based materials and compounds, directly impacting the properties and performance of the final product. This guide provides an objective comparison of two commonly used vanadium precursors: Vanadium(IV) oxoisopropoxide (VTIP) and vanadyl acetylacetonate (B107027) (VO(acac)₂). We will delve into their chemical properties, performance in key applications, and provide detailed experimental protocols to support your research and development endeavors.
At a Glance: Key Differences
| Feature | Vanadium(IV) oxoisopropoxide (VTIP) | Vanadyl Acetylacetonate (VO(acac)₂) |
| Chemical Formula | VO(O-i-Pr)₃ | VO(C₅H₇O₂)₂ |
| Appearance | Yellow to orange liquid | Blue-green crystalline solid[1] |
| Vanadium Oxidation State | +5 | +4[1] |
| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents like chloroform, benzene, and methanol[2] |
| Primary Decomposition Route | Hydrolysis and condensation | Thermal decomposition[3] |
| Common Applications | Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), sol-gel synthesis of vanadium oxides[4][5] | Catalysis (e.g., epoxidation), sol-gel synthesis, precursor for vanadium oxides[1][2] |
Performance in Vanadium Dioxide (VO₂) Thin Film Synthesis
Vanadium dioxide is a material of significant interest due to its thermochromic properties, undergoing a semiconductor-to-metal transition near room temperature. The choice of precursor can significantly influence the quality and properties of the resulting VO₂ thin films.
| Precursor | Deposition Method | Substrate | Deposition Temperature (°C) | Resulting Phase | Key Findings |
| VTIP | APCVD | Glass | 450 | VO₂ | Lower deposition temperature compared to VO(acac)₂. |
| VO(acac)₂ | MOCVD | Glass | 475-520 | VO₂ | Higher deposition temperatures are typically required. |
| VO(acac)₂ | Sol-Gel | Si | >550 (annealing) | VO₂ | Requires a post-deposition annealing step at high temperatures to achieve the crystalline VO₂ phase.[4] |
Key Takeaway: VTIP generally allows for the deposition of vanadium oxide films at lower temperatures compared to VO(acac)₂, which can be advantageous for temperature-sensitive substrates. However, VO(acac)₂ is a stable solid that is less sensitive to air and moisture, making it easier to handle and store.
Reaction Mechanisms: A Tale of Two Pathways
The conversion of these precursors into vanadium oxides proceeds through distinct chemical pathways. Understanding these mechanisms is crucial for controlling the synthesis process and the final material properties.
VTIP: Hydrolysis and Condensation
VTIP typically undergoes hydrolysis and condensation reactions, particularly in sol-gel processes. The isopropoxide ligands are susceptible to reaction with water, leading to the formation of V-OH bonds. These hydroxyl groups can then react with other precursor molecules (or partially hydrolyzed species) to form V-O-V bridges, building up the vanadium oxide network.
Caption: Hydrolysis and condensation of VTIP.
Vanadyl Acetylacetonate: Thermal Decomposition
In contrast, VO(acac)₂ primarily converts to vanadium oxides via thermal decomposition. When heated, the acetylacetonate ligands break down, leaving behind a vanadium oxide residue. The composition of the resulting oxide (e.g., VO₂, V₂O₅) can be controlled by the annealing temperature and atmosphere (e.g., inert, oxidizing). Studies have shown that the decomposition in a humid inert atmosphere can proceed via proton-stimulated thermolysis.[3]
References
A Comparative Guide to the XRD Characterization of V2O5 Synthesized from Vanadium(V) Oxytriisopropoxide (VTIP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction (XRD) characterization of vanadium pentoxide (V2O5) synthesized from the alkoxide precursor vanadium(V) oxytriisopropoxide (VTIP). The structural properties of V2O5 derived from VTIP are compared with those of V2O5 synthesized from other common inorganic precursors, namely ammonium (B1175870) metavanadate (NH4VO3) and vanadium(III) chloride (VCl3). This guide is intended to assist researchers in selecting appropriate synthetic routes to achieve desired V2O5 crystal structures and properties. All synthesized V2O5 materials exhibit the characteristic orthorhombic crystal structure, as confirmed by XRD analysis.
Comparative Analysis of XRD Data
The structural parameters of V2O5 synthesized from different precursors, as determined by XRD, are summarized in Table 1. The data indicates that the choice of precursor can influence the lattice parameters and crystallite size of the resulting V2O5.
| Precursor | Synthesis Method | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Average Crystallite Size (nm) | Reference |
| This compound (VTIP) | Sol-Gel | Data not available | Data not available | Data not available | Data not available | |
| Ammonium Metavanadate (NH4VO3) | Solution Combustion | 11.5160 | 3.5640 | 4.3727 | ~35-45 | [1] |
| Vanadium(III) Chloride (VCl3) | Sol-Gel in Gelatin Medium | Lattice contraction observed with increased calcination temperature | Lattice contraction observed with increased calcination temperature | Lattice contraction observed with increased calcination temperature | 22 - 29 | [2] |
| Vanadyl Sulfate Hydrate (VOSO4·nH2O) | Hydrothermal | Not specified | Not specified | Not specified | Not specified | [3] |
Note: Direct comparative XRD data for V2O5 synthesized from VTIP under similar conditions as the other precursors was not available in the reviewed literature. The sol-gel method using VTIP is known to produce crystalline V2O5, and the expected crystal structure is orthorhombic.
Experimental Protocols
1. Synthesis of V2O5 from this compound (VTIP) via Sol-Gel Method
This protocol describes a general sol-gel synthesis of V2O5 from VTIP.
-
Precursor Solution Preparation: this compound (VTIP, VO(OCH(CH3)2)3) is used as the precursor. The hydrolysis and condensation of VTIP are key to forming the V2O5 gel.
-
Hydrolysis: The VTIP precursor is typically dissolved in an alcohol solvent, such as isopropanol. The hydrolysis is initiated by the controlled addition of water, often mixed with the alcohol solvent. The molar ratio of water to VTIP is a critical parameter that influences the gelation process.
-
Condensation and Gelation: Following hydrolysis, condensation reactions occur, leading to the formation of V-O-V bonds and the gradual formation of a three-dimensional network, resulting in a gel. This process can take several hours to days at room temperature.
-
Aging: The obtained gel is aged for a specific period (e.g., 24-48 hours) to strengthen the network structure.
-
Drying: The aged gel is then dried to remove the solvent and residual organic compounds. This can be done at a moderate temperature (e.g., 60-100 °C) for several hours.
-
Calcination: The dried xerogel is subsequently calcined in air at a higher temperature (e.g., 400-500 °C) for a few hours to induce crystallization and obtain the final orthorhombic V2O5 powder.
2. XRD Characterization
-
Sample Preparation: A small amount of the calcined V2O5 powder is finely ground and mounted on a sample holder.
-
Data Acquisition: The XRD patterns are recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is typically collected over a 2θ range of 10-80° with a specific step size and scan speed.
-
Data Analysis: The obtained XRD patterns are analyzed to identify the crystal phase by comparing the peak positions and intensities with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for V2O5 (e.g., JCPDS card no. 41-1426 for orthorhombic α-V2O5).[1][2] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. Lattice parameters are calculated from the positions of the diffraction peaks.
Mandatory Visualization
Caption: Experimental workflow for V2O5 synthesis from VTIP and subsequent XRD characterization.
References
A Comparative Guide to VTIP-Derived Vanadium Oxide Cathodes for High-Performance Batteries
For researchers and professionals in the fields of materials science and battery development, the quest for superior cathode materials is paramount. Vanadium(V) oxytriisopropoxide (VTIP) has emerged as a promising precursor for synthesizing vanadium oxide cathodes, offering unique morphological and electrochemical properties. This guide provides a comprehensive comparison of the electrochemical performance of VTIP-derived vanadium oxide (V₂O₅) cathodes against two prominent alternatives: Lithium Iron Phosphate (LiFePO₄) and Lithium Cobalt Oxide (LiCoO₂). The information presented is supported by experimental data to aid in the objective evaluation of these materials.
Executive Summary
Vanadium oxide cathodes derived from VTIP exhibit a high theoretical specific capacity, making them an attractive candidate for next-generation lithium-ion batteries. However, they face challenges related to structural stability during cycling. In comparison, LiFePO₄ is known for its excellent stability, long cycle life, and safety, though it offers a lower energy density. LiCoO₂, a mature technology, provides high energy density but is hampered by cost and safety concerns. The choice of cathode material ultimately depends on the specific application requirements, balancing the trade-offs between capacity, stability, and safety.
Performance Comparison
The electrochemical performance of cathode materials is evaluated based on several key metrics, including specific capacity, coulombic efficiency, cycling stability, and rate capability. The following tables summarize the quantitative data for VTIP-derived V₂O₅, LiFePO₄, and LiCoO₂ cathodes.
| Cathode Material | Theoretical Specific Capacity (mAh/g) | Reported Specific Capacity (mAh/g) | Voltage Plateau (V vs. Li/Li⁺) |
| VTIP-derived V₂O₅ | ~294 (for 2 Li⁺) | 136 - 250+ | Multiple plateaus, avg. ~2.5-3.5 |
| LiFePO₄ | ~170 | 130 - 160 | ~3.45 |
| LiCoO₂ | ~274 | 140 - 190 | ~3.9 |
Table 1: Specific Capacity and Voltage Characteristics. The data indicates that VTIP-derived V₂O₅ has the potential for higher specific capacity compared to LiFePO₄ and LiCoO₂.
| Cathode Material | Coulombic Efficiency (%) | Cycling Stability (Capacity Retention) |
| VTIP-derived V₂O₅ | ~95-99% | Variable, often shows fading without modification |
| LiFePO₄ | >99% | Excellent, >95% after hundreds of cycles |
| LiCoO₂ | ~99% | Good, but can degrade at high voltages |
Table 2: Efficiency and Durability. LiFePO₄ demonstrates superior cycling stability and coulombic efficiency, highlighting its durability. While VTIP-derived V₂O₅ can achieve high efficiency, maintaining its capacity over extended cycling remains a key research challenge.
| Cathode Material | Rate Capability |
| VTIP-derived V₂O₅ | Moderate to good, can be enhanced by nanostructuring |
| LiFePO₄ | Moderate, often improved with carbon coating |
| LiCoO₂ | Good |
Table 3: Rate Capability. The ability of a battery to perform at high charge and discharge rates is crucial for many applications. All three materials can be engineered to exhibit good rate capability, often through nanostructuring and the incorporation of conductive additives.
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate and reproducible evaluation of battery materials.
Synthesis of VTIP-Derived V₂O₅ Cathode (Hydrothermal Method)
A typical hydrothermal synthesis process using VTIP as a precursor involves the following steps:
-
Precursor Solution Preparation: this compound (VTIP) is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol.
-
Hydrolysis: Deionized water is added dropwise to the VTIP solution under vigorous stirring to induce hydrolysis and polycondensation, forming a vanadium-based sol.
-
Hydrothermal Treatment: The resulting sol is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200°C) for a designated period (e.g., 12-24 hours).
-
Product Collection and Annealing: After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in a vacuum oven. The dried powder is then often annealed in air at a temperature range of 300-500°C to obtain the crystalline V₂O₅ phase.
Cathode Slurry Preparation and Electrode Casting
-
Mixing: The active material (VTIP-derived V₂O₅, LiFePO₄, or LiCoO₂), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (commonly 8:1:1).
-
Slurry Formation: N-methyl-2-pyrrolidone (NMP) is gradually added to the powder mixture while stirring to form a homogeneous and viscous slurry.
-
Casting: The slurry is cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.
-
Drying: The coated foil is dried in an oven to evaporate the NMP solvent.
-
Electrode Punching: Circular electrodes of a specific diameter are punched from the dried foil and further dried under vacuum to remove any residual moisture.
Coin Cell Assembly (CR2032 Half-Cell)
The assembly is performed in an argon-filled glovebox to prevent contamination from air and moisture.
-
The punched cathode is placed in the center of the coin cell case.
-
A few drops of electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) are added to wet the cathode.
-
A separator (e.g., Celgard) is placed on top of the cathode, followed by more electrolyte.
-
A lithium metal foil, serving as the counter and reference electrode, is placed on the separator.
-
A spacer and a spring are added on top of the lithium foil.
-
The coin cell is sealed using a crimping machine.
Electrochemical Testing
-
Galvanostatic Cycling: The assembled coin cells are cycled at various current densities (C-rates) within a specific voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): CV is performed to study the redox reactions and electrochemical reversibility of the cathode materials.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the battery.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and evaluating the electrochemical performance of battery cathodes.
Caption: Experimental workflow for battery cathode synthesis and electrochemical evaluation.
Signaling Pathways and Logical Relationships
The performance of a battery cathode is governed by a complex interplay of material properties and electrochemical processes. The following diagram illustrates the key relationships influencing the overall electrochemical performance.
Caption: Factors influencing the electrochemical performance of cathode materials.
A Comparative Guide to the Catalytic Efficiency of Vanadium(V) Oxytriisopropoxide (VTIP) Versus Other Vanadium Alkoxides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, vanadium alkoxides have carved a niche as versatile and efficient catalysts, particularly in oxidation reactions. Among these, Vanadium(V) Oxytriisopropoxide (VTIP), with the chemical formula OV(OCH(CH₃)₂)₃, is a prominent choice.[1] This guide provides an objective comparison of the catalytic performance of VTIP against other vanadium alkoxides, supported by available experimental data, to aid researchers in catalyst selection and experimental design.
Performance in Asymmetric Epoxidation of Allylic Alcohols
A key application of vanadium alkoxides is in the asymmetric epoxidation of allylic alcohols, a critical transformation in the synthesis of chiral molecules. While direct comparative studies focusing solely on the effect of the alkoxide ligand on catalytic efficiency are scarce, a study on the influence of ligand symmetry in this reaction provides valuable insights. In this research, both this compound (VTIP) and Vanadyl Acetylacetonate (B107027) (VO(acac)₂) were employed as catalysts in conjunction with various chiral hydroxamic acid ligands.
The primary focus of the study was to evaluate the performance of C₂- and C₁-symmetric hydroxamic acid ligands. However, the data reveals the catalytic competency of VTIP in achieving high conversions. Under optimized conditions with a C₁-symmetric ligand (HA3) in dichloromethane (B109758) (CH₂Cl₂), the VTIP-based system afforded greater than 99% conversion and a 71% enantiomeric excess (e.e.).[2][3][4]
While a direct comparison with other vanadium alkoxides like vanadium(V) oxytriethoxide (VOTE) under the same conditions is not available in the reviewed literature, the study did compare VTIP with VO(acac)₂. With one of the chiral ligands (HA2), both VTIP and VO(acac)₂ achieved quantitative conversion, though the enantioselectivity was modest for both (22% e.e. for VTIP and 19% e.e. for VO(acac)₂).[2] This suggests that for this specific transformation, the choice of chiral ligand plays a more dominant role in determining enantioselectivity than the difference between an isopropoxide and an acetylacetonate ligand on the vanadium center, while both precursors are effective in promoting the reaction.
Table 1: Comparison of VTIP and VO(acac)₂ in the Asymmetric Epoxidation of an Allylic Alcohol with Chiral Hydroxamic Acid Ligands
| Vanadium Catalyst | Ligand | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| VO(OiPr)₃ (VTIP) | HA3 | CH₂Cl₂ | >99 | 71 | [2][3][4] |
| VO(OiPr)₃ (VTIP) | HA2 | Toluene | Quantitative | 22 | [2] |
| VO(acac)₂ | HA2 | Toluene | Quantitative | 19 | [2] |
Experimental Protocols
General Procedure for Asymmetric Epoxidation of Allylic Alcohols
The following is a representative experimental protocol based on the comparative study of chiral hydroxamic acids in vanadium-catalyzed asymmetric epoxidation.
Materials:
-
Vanadium catalyst (e.g., VO(OiPr)₃ or VO(acac)₂)
-
Chiral hydroxamic acid ligand
-
Allylic alcohol substrate
-
Oxidant (e.g., tert-Butyl hydroperoxide, TBHP)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, the chiral hydroxamic acid ligand (e.g., 0.02 mmol) is dissolved in the anhydrous solvent (e.g., 1 mL).
-
The vanadium catalyst (e.g., 0.01 mmol of VO(OiPr)₃) is added to the solution, and the mixture is stirred at room temperature for a specified time to allow for complex formation.
-
The allylic alcohol substrate (e.g., 0.5 mmol) is then added to the reaction mixture.
-
The reaction is initiated by the dropwise addition of the oxidant (e.g., 0.75 mmol of TBHP in decane).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The conversion and enantiomeric excess of the product are determined by appropriate analytical methods (e.g., GC, HPLC on a chiral stationary phase).
Logical Workflow for Catalyst Performance Evaluation
The process of evaluating and comparing the catalytic performance of different vanadium alkoxides can be systematically represented.
Caption: Workflow for comparing the catalytic efficiency of vanadium alkoxides.
Discussion and Future Outlook
The available data indicates that VTIP is a highly effective catalyst precursor for asymmetric epoxidation, capable of achieving high conversions. However, a comprehensive understanding of the influence of the alkoxide ligand (isopropoxide vs. ethoxide, butoxide, etc.) on catalytic activity and selectivity remains an area ripe for further investigation. Direct, side-by-side comparative studies of different vanadium alkoxides in various oxidation reactions are needed to build a more complete picture.
Factors that could influence the catalytic performance of different vanadium alkoxides include:
-
Steric Hindrance: The size of the alkoxide group could affect the coordination of the substrate and the overall steric environment around the vanadium center, potentially influencing selectivity.
-
Electronic Effects: The electron-donating or withdrawing nature of the alkoxide ligand could modulate the Lewis acidity of the vanadium center, thereby affecting its catalytic activity.
-
Solubility and Stability: The choice of alkoxide can influence the solubility and stability of the catalyst in different reaction media.
Future research should focus on systematic studies that vary the alkoxide ligand while keeping all other reaction parameters constant. Such studies would provide invaluable quantitative data, enabling a more nuanced selection of the optimal vanadium alkoxide catalyst for specific synthetic transformations. This will undoubtedly contribute to the advancement of efficient and selective catalytic methods in academic and industrial research.
References
- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Surface Chemistry: A Comparative Guide to Solid-State NMR Analysis of Silica-Grafted VTIP
For researchers, scientists, and drug development professionals navigating the intricate world of functionalized materials, a thorough understanding of surface modifications is paramount. This guide provides a comprehensive comparison of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of silica-grafted Vanadium Triisopropoxide (VTIP), a critical precursor in catalysis and material science. We delve into the quantitative data, experimental protocols, and a comparative analysis with alternative techniques, offering a clear roadmap for characterizing these complex materials.
Solid-state NMR (ssNMR) stands as a powerful, non-destructive technique for elucidating the structure, dynamics, and bonding at the atomic level of solid materials. In the context of silica-grafted VTIP, ssNMR provides invaluable insights into the grafting mechanism, the nature of the surface species, and their subsequent transformations. This guide will focus on the application of ¹H, ¹³C, ²⁹Si, and ⁵¹V ssNMR to provide a holistic picture of the material's surface chemistry.
At a Glance: Solid-State NMR vs. Alternative Techniques
While ssNMR offers unparalleled detail in structural elucidation, a multi-technique approach is often beneficial for a comprehensive characterization. The following table compares the capabilities of ssNMR with other common analytical methods for silica-grafted materials.
| Technique | Information Provided | Advantages | Limitations |
| Solid-State NMR (ssNMR) | Atomic-level structure, bonding environment, connectivity, dynamics of surface species.[1][2] | Non-destructive, quantitative, element-specific.[2] | Lower sensitivity for some nuclei, can be time-consuming.[2] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups, nature of surface hydroxyls, interaction of VTIP with silica (B1680970).[1][3][4] | High sensitivity, relatively fast and inexpensive. | Provides information on vibrational modes, not direct structural data; spectral overlap can be an issue.[5] |
| Raman Spectroscopy | Complements FT-IR, sensitive to non-polar bonds, provides information on V=O stretching.[1][6] | Can be used in aqueous environments, high spatial resolution. | Can be affected by fluorescence, weaker signal than FT-IR for some groups. |
| Thermogravimetric Analysis (TGA) | Quantification of grafted organic content, thermal stability of the grafted species.[3][7] | Quantitative, provides information on thermal decomposition. | Does not provide structural information on the grafted species.[7] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterization of paramagnetic species, such as V(IV) centers.[1] | Highly sensitive to paramagnetic centers. | Only applicable to materials with unpaired electrons. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology and particle size of the silica support.[4] | High-resolution imaging of the material's surface and structure. | Provides morphological information, not chemical structure of the surface species. |
Deep Dive: Quantitative Solid-State NMR Data
Solid-state NMR spectroscopy of silica-grafted VTIP involves the analysis of multiple nuclei to build a complete picture of the surface chemistry. The following tables summarize typical chemical shifts observed for the different nuclei.
¹H Solid-State NMR
| Chemical Shift (ppm) | Assignment |
| ~1.2 - 1.4 | Methyl protons (-CH₃) of the isopropoxide group.[1] |
| ~4.3 - 5.5 | Methine proton (-CH) of the isopropoxide group.[1] |
¹³C Solid-State NMR
| Chemical Shift (ppm) | Assignment |
| ~23 | Methyl carbons (-CH₃) of the isopropoxide group.[1] |
| ~67 - 85 | Methine carbon (-CH) of the isopropoxide group.[1] |
²⁹Si Solid-State NMR
| Chemical Shift (ppm) | Assignment |
| -92 | Geminal silanols (Q² sites: Si(OSi)₂(OH)₂).[5] |
| -101 | Single silanols (Q³ sites: Si(OSi)₃(OH)).[5] |
| -111 | Siloxane bridges (Q⁴ sites: Si(OSi)₄).[5] |
⁵¹V Solid-State NMR
| Chemical Shift (ppm) | Assignment |
| -566 to -610 | Hydrated surface vanadium oxide species.[8][9] |
| -675 | Dehydrated, isolated surface VO₄ units.[8][9] |
Experimental Corner: Protocols for Solid-State NMR Analysis
Reproducible and high-quality data are contingent on meticulous experimental execution. Below are detailed protocols for the key solid-state NMR experiments used in the analysis of silica-grafted VTIP.
Sample Preparation
-
Dehydration: The silica support is typically dehydroxylated by heating under high vacuum at temperatures ranging from 200°C to 700°C to control the density of surface silanol (B1196071) groups.[1]
-
Grafting: The dehydroxylated silica is reacted with a solution of VTIP (or its precursor, vanadium oxytriisopropoxide) in an anhydrous solvent (e.g., pentane) under an inert atmosphere.[1]
-
Washing and Drying: The grafted silica is thoroughly washed with the anhydrous solvent to remove any unreacted precursor and then dried under vacuum.[1]
-
Packing: The final material is packed into a solid-state NMR rotor inside a glovebox to prevent exposure to moisture.[6]
Solid-State NMR Experiments
-
²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR:
-
Spectrometer: Bruker ASX 300 NMR Spectrometer (or equivalent).
-
Rotor: 7 mm ZrO₂ rotors.
-
Spinning Rate: 4 kHz.
-
Proton 90° Pulse Length: 3.5 µs.
-
Contact Time: 5 ms.
-
Pulse Interval: 1 s.
-
Reference: Adamantane.[5]
-
-
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR:
-
Spectrometer: Bruker DSX 200 Spectrometer (or equivalent).
-
Rotor: Zirconia rotors.
-
Spinning Speed: 5 kHz.
-
Contact Time: 1 ms.
-
Recycle Delay: 10 s.
-
Number of Scans: 1000.[10]
-
-
⁵¹V Magic Angle Spinning (MAS) NMR:
Visualizing the Process: Workflows and Relationships
To better illustrate the processes involved in the analysis of silica-grafted VTIP, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationships in data interpretation.
Caption: Experimental workflow for the solid-state NMR analysis of silica-grafted VTIP.
Caption: Logical relationship between observed nuclei and the structural information obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid state nmr for characterization of bio inspired silica | Bruker [bruker.com]
- 3. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lehigh.edu [lehigh.edu]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of silica-supported vanadium oxide catalysts by high-field 51V Magic Angle Spinning NMR | Journal Article | PNNL [pnnl.gov]
- 10. researchgate.net [researchgate.net]
Validating vanadium oxidation state in VTIP-derived materials
A comprehensive guide to validating the vanadium oxidation state in materials derived from vanadium(V) oxytriisopropoxide (VTIP) is presented for researchers, scientists, and drug development professionals. This guide outlines and compares four key analytical techniques: X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES), Electron Paramagnetic Resonance (EPR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Analysis of Analytical Techniques
A variety of spectroscopic methods are available for the determination of vanadium oxidation states. The choice of technique depends on factors such as the nature of the material (crystalline, amorphous, thin film), the expected oxidation states, and the need for quantitative versus qualitative information.[1] Below is a comparative summary of the most commonly employed techniques for characterizing VTIP-derived materials.
Overview of Techniques
| Technique | Principle | Information Obtained | Sample Requirements | Advantages | Limitations |
| XPS | Measures the kinetic energy of electrons ejected from a material due to X-ray irradiation. | Elemental composition, empirical formula, chemical state, and electronic state of elements.[2] | Solid, vacuum compatible. | Surface sensitive (top 1-10 nm), quantitative. | Can be susceptible to X-ray induced reduction of V(V) to V(IV).[3] Surface sensitivity may not represent the bulk material. |
| XANES | Measures the X-ray absorption coefficient as a function of energy near an absorption edge. | Oxidation state, coordination geometry, and local electronic structure.[4] | Solid or liquid. | Bulk sensitive, can be performed on amorphous materials.[1] | Requires synchrotron radiation source. Data analysis can be complex. |
| EPR | Detects transitions between electron spin states in a magnetic field. | Presence and environment of paramagnetic species, particularly V(IV).[5] | Solid or liquid containing paramagnetic species. | Highly sensitive to paramagnetic V(IV), provides information about the ligand environment. | Insensitive to diamagnetic species like V(V). |
| UV-Vis | Measures the absorption of ultraviolet and visible light by a material. | Electronic transitions, which are characteristic of different oxidation states. | Solid (diffuse reflectance) or liquid. | Relatively simple and accessible, can be used for quantification. | Spectra can have broad, overlapping peaks, making deconvolution for mixed-valence systems challenging. |
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from the different techniques for various vanadium oxidation states. These values are indicative and can vary depending on the specific material and experimental conditions.
Table 1: XPS V 2p3/2 Binding Energies for Vanadium Oxides
| Oxidation State | Compound | V 2p3/2 Binding Energy (eV) | Reference |
| +5 | V₂O₅ | 516.6 - 517.7 | [1][6] |
| +4 | VO₂ | 515.8 - 516.2 | [1][6] |
| +3 | V₂O₃ | 515.3 - 515.85 | [1][6] |
Note: Binding energies can be influenced by surface charging and calibration methods. It is recommended to reference against the O 1s peak for vanadium oxides.[7]
Table 2: XANES V K-edge Pre-edge Peak Positions for Vanadium Oxides
| Oxidation State | Compound | Pre-edge Peak Energy (eV) | Reference |
| +5 | V₂O₅ | ~5469.5 | [8] |
| +4 | VO₂ | ~5468.0 | [8] |
| +3 | V₂O₃ | ~5467.0 | [8] |
Note: The intensity and position of the pre-edge peak are sensitive to both oxidation state and coordination geometry.[4]
Table 3: EPR Spin Hamiltonian Parameters for V(IV) Species
| Parameter | Typical Value Range | Reference |
| g-factor (g) | 1.9 - 2.0 | [9] |
| Hyperfine Coupling Constant (A) | 50 - 200 x 10⁻⁴ cm⁻¹ | [9] |
Note: These parameters are highly sensitive to the coordination environment of the V(IV) ion.
Table 4: UV-Vis Absorption Maxima for Vanadium Ions in Solution
| Oxidation State | Ion | Absorption Maxima (nm) | Reference |
| +5 | VO₂⁺ | ~400 | |
| +4 | VO²⁺ | ~760 | |
| +3 | V³⁺ | ~400, ~600 |
Note: In solid-state materials, these absorption bands are often broadened and shifted. Diffuse Reflectance Spectroscopy (DRS) is used for solid samples, and the Kubelka-Munk function is applied to convert reflectance to absorbance.[10][11]
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state and electronic state of the elements that exist within a material.
Sample Preparation:
-
Mount the solid VTIP-derived material onto a sample holder using double-sided conductive carbon tape.
-
Ensure the sample is as flat as possible to avoid shadowing effects.
-
Introduce the sample into the XPS ultra-high vacuum (UHV) chamber.
Data Acquisition:
-
Perform a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the V 2p and O 1s regions.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
The pass energy for high-resolution scans should be set to 20-40 eV to achieve good energy resolution.
-
Use a charge neutralizer to compensate for surface charging, if necessary.
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or, preferably for oxides, the O 1s peak to 530.0 eV.[7]
-
Perform peak fitting (deconvolution) of the V 2p spectrum using appropriate software (e.g., CasaXPS).
-
Constrain the spin-orbit splitting between V 2p3/2 and V 2p1/2 to ~7.3 eV and the area ratio to 2:1.
-
Fit the V 2p3/2 peak with components corresponding to different oxidation states (e.g., V⁵⁺, V⁴⁺, V³⁺) based on established binding energy values.[6]
-
Quantify the relative concentrations of the different oxidation states from the areas of the fitted peaks.
X-ray Absorption Near-Edge Structure (XANES)
XANES provides information on the oxidation state and coordination geometry of the absorbing atom.
Sample Preparation:
-
For solid samples, grind the material into a fine powder.
-
Press the powder into a pellet of uniform thickness.
-
The sample can also be prepared as a thin film on a suitable substrate.
Data Acquisition (at a Synchrotron Facility):
-
Mount the sample in the beamline.
-
Select the appropriate energy range for the vanadium K-edge (~5465 eV).
-
Collect the spectrum in transmission or fluorescence mode, depending on the sample concentration.
-
Simultaneously collect a spectrum from a vanadium metal foil for energy calibration.
Data Analysis:
-
Use software such as Athena or Mantis for data processing.
-
Calibrate the energy scale using the spectrum of the vanadium metal foil.
-
Normalize the absorption spectrum.
-
Analyze the pre-edge peak region: the energy and intensity of the pre-edge peak are indicative of the oxidation state and coordination symmetry.[4]
-
Perform linear combination fitting (LCF) using a set of well-characterized vanadium oxide standards to quantify the proportions of different oxidation states in the sample.[12][13]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a technique for studying materials with unpaired electrons. It is particularly sensitive to V(IV) which is a d¹ ion.
Sample Preparation:
-
For solid samples, grind the material into a fine powder.
-
Place the powder into a quartz EPR tube.
-
The amount of sample should be sufficient to fill the resonant cavity of the spectrometer.
Data Acquisition:
-
Record the EPR spectrum at room temperature and/or cryogenic temperatures (e.g., 77 K).
-
Use a conventional X-band (~9.5 GHz) spectrometer.
-
Optimize the microwave power to avoid saturation of the signal.
-
The magnetic field is swept while the microwave frequency is held constant.
Data Analysis:
-
The resulting spectrum is typically displayed as the first derivative of the absorption.
-
The presence of a characteristic eight-line hyperfine splitting pattern is a clear indication of V(IV) (due to the I = 7/2 nuclear spin of ⁵¹V).
-
Simulate the experimental spectrum to extract the g-factor and the hyperfine coupling constant (A).
-
These spin Hamiltonian parameters provide information about the electronic structure and the local coordination environment of the V(IV) ion.[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions in a material. Different vanadium oxidation states have distinct d-d electronic transitions, resulting in characteristic absorption bands.
Sample Preparation (Diffuse Reflectance Mode for Solids):
-
Grind the solid VTIP-derived material into a fine powder.
-
Mix the sample with a non-absorbing matrix like BaSO₄ or MgO to reduce specular reflectance.
-
Place the mixture in a sample holder with a flat surface.
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.
-
Record the reflectance spectrum over a wavelength range of approximately 200-900 nm.
-
Use a standard reference material (e.g., BaSO₄) to obtain a baseline.
Data Analysis:
-
Convert the measured reflectance (R) to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[11] The Kubelka-Munk function is approximately proportional to the absorption coefficient.[11]
-
Identify the absorption bands corresponding to different vanadium oxidation states.
-
The position of the absorption edge can also provide information about the band gap of the material, which is related to the vanadium oxidation state and the structure.
-
For quantitative analysis, calibration curves can be constructed using standards of known composition.
Visualization of Workflows and Concepts
Overall Workflow for Vanadium Oxidation State Validation
Caption: General workflow for validating vanadium oxidation state.
Principles of Spectroscopic Techniques
Caption: Simplified principles of the four spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. millenia.cars.aps.anl.gov [millenia.cars.aps.anl.gov]
- 5. chemistry.utexas.edu [chemistry.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. indico.cells.es [indico.cells.es]
- 13. 14.3. XANES Analysis: Linear Methods, Pre-edge Peak Fitting — xraylarch 2025.3.0 documentation [xraypy.github.io]
- 14. ethz.ch [ethz.ch]
A Comparative Guide to Solution-Processable V₂Oₓ Films: Unveiling the Advantages of VTIP
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical step in the fabrication of high-quality vanadium oxide (V₂Oₓ) thin films for advanced applications. This guide provides a comprehensive comparison of vanadium(V) oxytriisopropoxide (VTIP) with other common precursors for solution-processable V₂Oₓ films, supported by experimental data and detailed protocols.
Vanadium oxide thin films are gaining significant attention for their versatile applications in electronics, energy storage, and sensing. The choice of precursor not only dictates the processing conditions but also significantly influences the morphological, optical, and electrical properties of the resulting film. Among the various options, this compound (VTIP) has emerged as a promising precursor for solution-based deposition techniques due to its liquid form and high reactivity, which allows for the formation of uniform and smooth thin films.[1]
Performance Comparison of V₂Oₓ Films from Different Precursors
The selection of a precursor has a direct impact on the key performance metrics of V₂Oₓ films. The following table summarizes the quantitative data from various studies, offering a comparative overview of films fabricated from VTIP and other common vanadium precursors.
| Precursor | Deposition Method | Conductivity (S/cm) | Transparency (%) | Work Function (eV) | Device Performance (PCE) | Reference(s) |
| This compound (VTIP) | Dip-coating | - | - | - | - | [1] |
| PE-ALD | - | - | - | - | [2] | |
| Commercial V₂O₅ Powder | Spin-coating | - | >85% in visible | - | - | [3][4] |
| Solution Combustion Synthesized Powder | Spin-coating | - | >85% in visible | - | - | [3][4] |
| Ammonium Metavanadate | Hydrothermal | - | - | - | - | [5] |
| Vanadium (IV) Oxide Sulfate (B86663) Hydrate (B1144303) | Spin-coating | - | Transparent | - | - | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful fabrication of high-quality V₂Oₓ films. Below are the methodologies for preparing V₂Oₓ films from VTIP and other common precursors.
Protocol 1: V₂Oₓ Film Fabrication using VTIP Precursor via Dip-Coating
This protocol is based on the method described for producing uniform thin films of vanadium pentoxide from a high-concentration VTIP precursor.[1]
1. Precursor Solution Preparation:
-
Prepare a solution of this compound (VTIP), isopropyl alcohol (IPA), and deionized water.
-
The recommended ratio is 250:10:1 (IPA:VTIP:H₂O) to create a high-concentration precursor solution.[1]
-
Stir the solution to ensure homogeneity.
2. Substrate Preparation:
-
Clean the desired substrates (e.g., glass, ITO-coated glass) thoroughly.
-
A typical cleaning procedure involves sequential sonication in a detergent solution, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates with a stream of nitrogen gas.
3. Dip-Coating Process:
-
Mount the cleaned substrate onto the dip-coater arm.
-
Immerse the substrate into the VTIP precursor solution.
-
Withdraw the substrate at a controlled speed. The withdrawal speed is a critical parameter to control film thickness and uniformity and to prevent pinhole defects.[1]
-
A range of withdrawal speeds should be tested to find the optimal rate for a uniform morphology.
4. Annealing:
-
After deposition, anneal the films in a furnace or on a hotplate.
-
A typical annealing temperature is around 350°C in an air atmosphere to promote the formation of the crystalline V₂O₅ phase.
Protocol 2: V₂Oₓ Film Fabrication from Commercial V₂O₅ Powder via Spin-Coating
This protocol is based on the sol-gel method using commercial V₂O₅ powder.[3][4]
1. Sol-Gel Precursor Preparation:
-
Dissolve commercial V₂O₅ powder in a suitable solvent to form a sol-gel solution. A common method involves dissolving V₂O₅ in a hydrogen peroxide solution.
-
Stir the solution until the powder is completely dissolved. The solution should be aged for a specific period (e.g., 24 hours) to ensure stability.
2. Substrate Preparation:
-
Clean the substrates using a standard procedure as described in Protocol 1.
3. Spin-Coating Process:
-
Dispense the V₂O₅ sol-gel solution onto the center of the cleaned substrate.
-
Spin the substrate at a controlled speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to spread the solution and form a uniform film.
4. Annealing:
-
Dry the coated film on a hotplate at a low temperature (e.g., 100°C) to evaporate the solvent.
-
Subsequently, anneal the film at a higher temperature (e.g., 400-500°C) in air to induce crystallization and form the V₂O₅ phase.
Protocol 3: V₂Oₓ Film Fabrication from Vanadium (IV) Oxide Sulfate Hydrate via Spin-Coating
This protocol is based on a simple acid-base reaction to obtain vanadium oxide powders for subsequent film deposition.[6]
1. V₂Oₓ Powder Synthesis:
-
Prepare a 0.1 M solution of vanadium (IV) oxide sulfate hydrate (VOSO₄·xH₂O) and a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Mix the two solutions to obtain a blue-colored solution with a pH of approximately 2.
-
Heat the solution at 80°C for 3 hours to obtain V₂Oₓ precipitates.
-
Disperse the precipitates in methanol (B129727) to dissolve impurities, followed by centrifugation.
-
Dry the V₂Oₓ precipitates at 80°C for 2 hours to obtain V₂Oₓ powders.
2. Sol-Gel Solution Preparation:
-
Disperse the synthesized V₂Oₓ powders in isopropyl alcohol under ultrasonic vibration for 10 minutes.
-
Filter the mixture to remove undispersed precipitates and obtain a transparent solution for spin-coating.
3. Substrate Preparation and Spin-Coating:
-
Follow the substrate cleaning and spin-coating procedures outlined in Protocol 2.
4. Annealing:
-
Thermally anneal the obtained coatings in air at 200°C for 1 hour to form solid thin films.[6]
Logical Relationship: Precursor Choice to Film Properties
The choice of precursor and deposition method directly influences the final properties of the V₂Oₓ film. The following diagram illustrates this relationship.
Conclusion
The selection of a suitable precursor is a paramount decision in the fabrication of solution-processable V₂Oₓ films. This compound (VTIP) offers distinct advantages in forming uniform and smooth films with low surface roughness, particularly when using techniques like dip-coating.[1] While direct, comprehensive comparative data across all performance metrics remains an area for further research, the available literature suggests that the choice of precursor, be it VTIP, commercial V₂O₅ powder, or others, provides a versatile toolkit for tuning the properties of V₂Oₓ films to meet the demands of various advanced applications. The detailed protocols provided in this guide serve as a valuable starting point for researchers aiming to fabricate high-quality V₂Oₓ films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of vanadium oxide thin films deposited from commercial and solution combustion synthesised powders-光电查 [m.oe1.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple solution method to prepare VO2:Co2+ precursors for thin film deposition by solution-processing method [redalyc.org]
A Comparative Guide to the Thermal Decomposition of Vanadium Precursors: TGA/DTA Analysis of Vanadium(V) Oxytriisopropoxide and Alternatives
For researchers, scientists, and drug development professionals seeking to understand the thermal behavior of vanadium precursors for applications such as catalysis and thin-film deposition, this guide provides a comparative analysis of the thermal decomposition of Vanadium(V) oxytriisopropoxide and its alternatives. Leveraging thermogravimetric analysis (TGA) and differential thermal analysis (DTA), this document summarizes key quantitative data, details experimental protocols, and visualizes decomposition pathways to aid in precursor selection and process optimization.
The thermal stability and decomposition characteristics of metal-organic precursors are critical parameters that dictate their suitability for various applications, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and the synthesis of catalytic materials. Vanadium oxides, in particular, exhibit a rich variety of phases, each with unique electronic and catalytic properties. The choice of the vanadium precursor and the precise control of its decomposition are paramount in achieving the desired oxide phase and morphology.
This guide focuses on the thermal analysis of this compound, a commonly used liquid precursor, and compares its decomposition profile with that of a widely studied solid precursor, Vanadium(IV) oxo-acetylacetonate.
Comparative Thermal Analysis
The thermal decomposition of this compound and Vanadium(IV) oxo-acetylacetonate was investigated using TGA/DTA. The key quantitative data are summarized in the table below.
| Precursor | Decomposition Steps | Temperature Range (°C) | Weight Loss (%) | Final Residue (%) | Proposed Final Product | Reference |
| This compound | 2 | Step 1: 150-250Step 2: 250-400 | Step 1: ~45Step 2: ~20 | ~35 | V₂O₅ | Akash et al. (2022) |
| Vanadium(IV) oxo-acetylacetonate | 1 (major) | 200-350 | ~70 | ~30 | VO₂ | Nenashev et al. (2015)[1][2][3] |
Table 1: Summary of TGA/DTA Data for Vanadium Precursors.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and comparison of TGA/DTA data.
This compound (Akash et al., 2022)
-
Instrument: Not specified in the available abstract.
-
Sample Mass: Not specified in the available abstract.
-
Heating Rate: Not specified in the available abstract.
-
Atmosphere: Not specified in the available abstract.
-
Crucible: Not specified in the available abstract.
Vanadium(IV) Oxo-acetylacetonate (Nenashev et al., 2015)[1][2][3]
-
Instrument: Netzsch STA 449 F3 Jupiter
-
Sample Mass: ~10 mg
-
Heating Rate: 10 K/min
-
Atmosphere: Humid Nitrogen (to promote thermolysis)
-
Crucible: Alumina
Visualization of Experimental Workflow and Decomposition Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for TGA/DTA analysis and the proposed decomposition pathways for the two vanadium precursors.
Caption: Experimental workflow for TGA/DTA analysis.
Caption: Proposed decomposition pathways.
Discussion and Comparison
The TGA/DTA data reveals distinct thermal decomposition profiles for this compound and Vanadium(IV) oxo-acetylacetonate, highlighting the influence of the ligand environment on the thermal stability and the final oxide product.
This compound exhibits a two-step decomposition process. The initial weight loss between 150°C and 250°C is likely associated with the removal of the isopropoxy groups. The second weight loss step, occurring at a higher temperature range of 250°C to 400°C, corresponds to the decomposition of the remaining organic content, leading to the formation of vanadium pentoxide (V₂O₅). The lower onset temperature of decomposition for this liquid precursor can be advantageous for low-temperature deposition processes.
Vanadium(IV) Oxo-acetylacetonate , a solid precursor, shows a major, single-step decomposition between 200°C and 350°C.[1] This event corresponds to the decomposition of the acetylacetonate ligands.[1] The final product upon heating in a humid nitrogen atmosphere is vanadium dioxide (VO₂).[1][3] The higher thermal stability compared to the alkoxide precursor might be preferable for applications requiring a wider processing window.
Alternative Vanadium Precursors
Besides the two precursors detailed above, several other vanadium compounds are utilized in research and industry. These include:
-
Vanadium(III) acetylacetonate (V(acac)₃): Another common solid precursor.
-
Vanadium alkoxides with different alkyl groups: Such as Vanadium(V) oxytriethoxide, which may exhibit different volatility and decomposition temperatures.
-
Vanadium halides: For example, Vanadium(IV) chloride (VCl₄), which are highly reactive but can introduce halogen impurities into the final product.
-
Ammonium metavanadate (NH₄VO₃): An inorganic precursor often used for the synthesis of V₂O₅ through thermal decomposition.
The choice of precursor will depend on the specific application requirements, including the desired vanadium oxide phase, deposition temperature, and tolerance for impurities.
Conclusion
This comparative guide provides a foundational understanding of the thermal decomposition of this compound and Vanadium(IV) oxo-acetylacetonate based on TGA/DTA analysis. The data indicates that this compound decomposes at lower temperatures in a two-step process to form V₂O₅, while Vanadium(IV) oxo-acetylacetonate exhibits higher thermal stability and decomposes in a single major step to yield VO₂. The provided experimental details and visual representations of the workflow and decomposition pathways serve as a valuable resource for researchers in selecting and optimizing the use of vanadium precursors for their specific needs. Further detailed studies on a wider range of precursors under standardized conditions are recommended for a more comprehensive comparison.
References
A Comparative Guide to Raman Spectroscopy for Phase Analysis of VTIP-Derived Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Raman spectroscopy for the phase analysis of vanadium oxides synthesized from the precursor vanadium(IV) oxytriisopropoxide (VTIP). We will delve into the experimental protocols for synthesizing these oxides and present quantitative Raman data to differentiate between the various resulting phases. This guide also contrasts Raman spectroscopy with other common analytical techniques, offering a clear perspective on its advantages for the rapid and non-destructive characterization of these materials.
Introduction to VTIP-Derived Vanadium Oxides and Raman Spectroscopy
Vanadium(IV) oxytriisopropoxide, VTIP [VO(O-i-Pr)3], is a popular precursor for the synthesis of various vanadium oxide phases due to its solubility and reactivity. Sol-gel and hydrothermal methods employing VTIP allow for the controlled synthesis of different vanadium oxides, including vanadium pentoxide (V₂O₅), vanadium dioxide (VO₂), and other mixed-valence species like V₆O₁₃.[1] Each of these phases possesses unique structural and electronic properties, making their precise identification crucial for applications in catalysis, energy storage, and electronics.
Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a material.[2][3] These vibrational modes are highly sensitive to the crystal structure, symmetry, and bonding within the material, making Raman spectroscopy an excellent tool for distinguishing between different vanadium oxide phases.[2][3] Each phase exhibits a unique "fingerprint" Raman spectrum, allowing for unambiguous identification.[3]
Experimental Protocols
The synthesis of vanadium oxides from VTIP typically follows a sol-gel or hydrothermal route. The final phase of the vanadium oxide is highly dependent on the synthesis conditions, such as the solvent, water content, pH, temperature, and subsequent annealing treatments.[4]
Sol-Gel Synthesis of Vanadium Oxides from VTIP
The sol-gel process involves the hydrolysis and condensation of the VTIP precursor to form a sol, which is then aged to form a gel. Subsequent drying and calcination of the gel yield the desired vanadium oxide phase.[4]
Materials:
-
Vanadium(V) oxytriisopropoxide (VTIP)
-
Ethanol (B145695) or 2-propanol (solvent)
-
Acetylacetone (B45752) (catalyst/stabilizer)
-
Deionized water
Procedure:
-
A solution of VTIP and acetylacetone is prepared in either ethanol or 2-propanol and stirred.[4]
-
A controlled amount of water is added to the solution to initiate hydrolysis.[4]
-
The solution is aged at a specific temperature (e.g., 50°C) for an extended period (e.g., 48 hours) to allow for gelation.[4]
-
The resulting gel is dried to remove the solvent, forming a xerogel.
-
The xerogel is then annealed in air at a specific temperature (e.g., 600°C) for several hours to obtain the crystalline vanadium oxide.[4] The final phase is highly dependent on the annealing temperature and atmosphere.
Hydrothermal Synthesis of Vanadium Oxides
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. This method can produce highly crystalline materials at relatively low temperatures.
Materials:
-
This compound (VTIP) or other vanadium precursors like V₂O₅
-
Structuring agents (e.g., primary amines) or reducing agents (e.g., glucose)
-
Deionized water
Procedure:
-
The vanadium precursor is dispersed in deionized water.
-
A structuring or reducing agent is added to the solution.
-
The mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours to several days).[1][5]
-
After cooling, the resulting product is collected, washed with deionized water and ethanol, and dried.
Raman Spectroscopy Analysis
Instrumentation:
-
A micro-Raman spectrometer equipped with a visible laser source (e.g., 514.5 nm or 532 nm).[3][4]
-
The laser power should be kept low to avoid localized heating and potential phase transformations of the sample.[3]
Procedure:
-
The synthesized vanadium oxide powder or film is placed on a microscope slide.
-
The laser is focused on the sample surface.
-
Raman spectra are collected over a specific wavenumber range (e.g., 100-1200 cm⁻¹).[2]
-
The obtained spectra are then compared with reference spectra for known vanadium oxide phases for identification.
Quantitative Raman Data for Phase Analysis
The different vanadium oxide phases can be identified by their characteristic Raman peaks. The table below summarizes the prominent Raman modes for several common vanadium oxide phases.
| Vanadium Oxide Phase | Crystal System | Key Raman Peaks (cm⁻¹) | References |
| V₂O₅ | Orthorhombic | 145 (V-O-V bending), 197, 284, 304, 405, 482, 528, 700, 995 (V=O stretching) | [2] |
| VO₂(M1) | Monoclinic | 195, 224, 310, 392, 616 | [2] |
| V₆O₁₃ | Monoclinic | 285, 490, 685, 980 | [2] |
| V₂O₃ | Rhombohedral | ~225, ~504 | [2] |
| V₃O₇ | Orthorhombic | Peaks around 250, 430, 680, 830, 950 | [6] |
Comparison with Other Techniques: Raman vs. XRD
While X-ray Diffraction (XRD) is a standard technique for phase identification, Raman spectroscopy offers several advantages, particularly for the analysis of vanadium oxides.
| Feature | Raman Spectroscopy | X-ray Diffraction (XRD) |
| Sensitivity | Highly sensitive to subtle structural changes, polymorphism, and the presence of amorphous phases.[3] | Less sensitive to minor phases and amorphous content. |
| Spatial Resolution | High spatial resolution (micrometer scale) allows for mapping of phase distributions. | Typically provides bulk information. |
| Sample Preparation | Minimal to no sample preparation required. | Often requires powdered samples for accurate phase identification. |
| Analysis Time | Rapid data acquisition. | Can be more time-consuming. |
| Information Provided | Provides information on vibrational modes, bonding, and local symmetry. | Provides information on crystal structure and lattice parameters. |
Raman spectroscopy and XRD are often used as complementary techniques. XRD can confirm the long-range crystalline order, while Raman spectroscopy provides detailed information about the local structure and bonding, which is particularly useful for identifying different polymorphs and mixed-phase samples.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and phase analysis of VTIP-derived vanadium oxides using Raman spectroscopy.
Caption: Experimental workflow for synthesis and Raman analysis.
Conclusion
Raman spectroscopy is an indispensable tool for the phase analysis of vanadium oxides derived from VTIP. Its high sensitivity, speed, and non-destructive nature make it ideal for characterizing the complex phase mixtures that can arise from sol-gel and hydrothermal synthesis routes. By utilizing the distinct Raman fingerprints of different vanadium oxide phases, researchers can accurately identify the composition of their synthesized materials, enabling better control over their properties for various advanced applications. When combined with complementary techniques like XRD, a comprehensive understanding of the material's structure can be achieved.
References
Safety Operating Guide
Safe Disposal of Vanadium(V) Oxytriisopropoxide: A Step-by-Step Guide for Laboratory Professionals
Introduction
Vanadium(V) oxytriisopropoxide (VTIP) is a versatile organometallic compound frequently used in materials science and as a catalyst precursor. However, its reactivity, particularly its moisture sensitivity and flammability, necessitates strict adherence to proper handling and disposal protocols to ensure laboratory safety. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of residual or waste this compound, tailored for researchers, scientists, and drug development professionals. The primary method for rendering this compound safe for disposal is a controlled hydrolysis and neutralization process.
I. Hazard and Safety Information
Before handling this compound, it is critical to be aware of its hazards. It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye and skin irritation and may lead to respiratory irritation.[1][2][3] The compound reacts with moisture, so it must be handled under dry, inert conditions.[2][4]
II. Personal Protective Equipment (PPE) and Engineering Controls
Proper safety measures are paramount when working with this chemical. The following table summarizes the required engineering controls and personal protective equipment.
| Control/PPE | Specification |
| Engineering Control | All handling and disposal procedures must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][4] |
| Eye Protection | Chemical safety goggles and a face shield are required.[1] |
| Hand Protection | Wear impervious gloves, such as nitrile rubber. Check gloves for integrity before each use.[3] |
| Skin and Body | A flame-resistant lab coat and closed-toe shoes are mandatory. A fully protective impervious suit may be necessary for large spills.[3] |
| Respiratory | For situations with high vapor concentrations, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
III. Step-by-Step Disposal Protocol: Controlled Hydrolysis
This protocol details the chemical neutralization of small quantities (<50 mL) of this compound. This procedure should be performed immediately before the waste is collected by a certified disposal service.
Materials Needed:
-
Waste this compound
-
Anhydrous isopropanol (B130326)
-
Methanol
-
Deionized water
-
1 M Hydrochloric Acid (HCl) or Citric Acid
-
A three-necked round-bottom flask of appropriate size (at least 4 times the volume of the final solution)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Ice bath
-
pH paper or pH meter
-
Properly labeled hazardous waste container
Experimental Protocol:
-
Preparation and Inerting:
-
Set up the three-necked flask with a magnetic stirrer, dropping funnel, and an inlet/outlet for inert gas in a chemical fume hood.[5]
-
Place the flask in an ice bath to cool.
-
Transfer the waste this compound to the flask. If the waste is concentrated, dilute it with an inert, high-boiling solvent like toluene (B28343) to aid in heat dissipation.
-
Purge the flask with nitrogen or argon to create an inert atmosphere. Maintain a gentle positive pressure throughout the procedure.[5]
-
-
Stepwise Quenching (Alcoholysis/Hydrolysis):
-
Fill the dropping funnel with anhydrous isopropanol.
-
Slowly add the isopropanol dropwise to the stirred solution in the flask. The reaction is exothermic; control the addition rate to prevent excessive heat generation or gas evolution.[5]
-
After the isopropanol addition is complete and the initial vigorous reaction has subsided, allow the mixture to stir for 30 minutes.
-
Sequentially repeat the slow, dropwise addition with methanol, and finally with deionized water. Always wait for the reaction to subside before proceeding to the next reagent.[6][7] This gradual increase in the reagent's reactivity ensures the process remains controlled.
-
-
Neutralization:
-
Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature.
-
Carefully check the pH of the resulting solution. It will likely be basic.
-
Neutralize the solution by slowly adding 1 M HCl or citric acid while stirring. Monitor the pH, aiming for a final pH between 6 and 8.[6][8]
-
-
Waste Collection and Labeling:
-
Transfer the final, neutralized solution to a designated hazardous waste container.
-
The container must be clearly labeled with all its chemical constituents (e.g., "Neutralized Vanadium Waste," "Isopropanol," "Methanol," "Water," "Toluene").
-
Dispose of the container through your institution's approved hazardous waste disposal program.[1][4]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive procedure ensures that reactive this compound is safely neutralized, minimizing risks to laboratory personnel and the environment, and preparing it for final disposal in compliance with institutional and regulatory standards.
References
Essential Safety and Logistics for Handling Vanadium(V) Oxytriisopropoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Vanadium(V) oxytriisopropoxide (VTIP). Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Hazard Identification and Physicochemical Properties
This compound is a flammable, moisture-sensitive liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is harmful if ingested, inhaled, or absorbed through the skin.[2][3] The material's reactivity with air and moisture necessitates handling under an inert atmosphere to prevent degradation and potential hazards.[1]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | References |
| Molecular Formula | C₉H₂₁O₄V | [1] |
| Molecular Weight | 244.20 g/mol | [5] |
| Appearance | Colorless to yellow-green or gold liquid | [1] |
| Density | 1.035 g/mL at 25 °C | |
| Boiling Point | 80-82 °C at 2 mmHg | |
| Flash Point | 45 °C (113 °F) - closed cup | |
| Hazard Statements | H226, H315, H319, H335 | [1] |
| Signal Word | Warning | [2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and References |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion. | Protects against splashes and vapors that cause serious eye irritation.[6][7][8] |
| Skin Protection | Fire-resistant lab coat (e.g., Nomex) worn over natural fiber clothing. Avoid synthetic materials. | Provides a barrier against skin contact and potential ignition.[7][9] |
| Hand Protection | Nitrile gloves worn under neoprene gloves (double gloving). | Offers protection against skin irritation and absorption.[7][9][10] |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an organic vapor filter is recommended if handling outside of a fume hood or if exposure limits may be exceeded. | Protects against inhalation of harmful vapors that may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure and prevent contact with air and moisture.[7][8][9]
Experimental Workflow:
-
Preparation:
-
Ensure the work area (fume hood or glove box) is clean, dry, and free of incompatible materials, especially strong oxidizing agents.[2]
-
Assemble and oven-dry all glassware prior to use to remove any residual moisture.
-
Have an inert gas source (e.g., nitrogen or argon) ready for creating an inert atmosphere.
-
Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class C dry chemical).[6]
-
-
Inert Atmosphere Transfer (outside a glove box):
-
The container of this compound should be allowed to reach room temperature before opening.
-
Carefully flush the reaction vessel with an inert gas.
-
Using a syringe that has been purged with inert gas, carefully draw the desired amount of the liquid from the Sure/Seal™ bottle.
-
Transfer the liquid to the reaction vessel while maintaining a positive pressure of inert gas.
-
-
During the Reaction:
-
Continuously maintain the reaction under an inert atmosphere.
-
Keep the reaction setup within the fume hood with the sash at the lowest possible position.[7]
-
-
Post-Reaction and Quenching:
-
Upon completion of the reaction, any excess this compound must be quenched safely.
-
Slowly add a less reactive, high-boiling point alcohol (e.g., isopropanol) to the cooled reaction mixture under an inert atmosphere to convert the reactive alkoxide to a less reactive species.
-
Subsequently, very slowly add water to the mixture to hydrolyze any remaining reactive compounds. This process may be exothermic and should be done with caution.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
-
Unused/Excess Reagent: Do not attempt to return any unused material to its original container.[11] Small amounts of excess reagent should be quenched as described in the "Post-Reaction and Quenching" step of the operational plan. The resulting solution can then be collected as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be collected in a designated, sealed container. This container should be clearly labeled as "Hazardous Waste: Contains Vanadium Compounds."
-
Final Disposal: All waste streams must be disposed of through an approved hazardous waste disposal facility.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Table 3: Emergency Response Protocol
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Remove all sources of ignition.[2] Absorb the spill with an inert, dry material such as sand or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[10] |
| Fire | Use a Class C dry chemical fire extinguisher. Do not use water.[6] If the fire is large or cannot be controlled, evacuate the area and call for emergency services. |
Logical Workflow Diagram
Caption: Workflow for Handling this compound.
References
- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. scbt.com [scbt.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. gelest.com [gelest.com]
- 11. chemistry.utah.edu [chemistry.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
